Product packaging for Oxolamine(Cat. No.:CAS No. 959-14-8)

Oxolamine

Cat. No.: B1678060
CAS No.: 959-14-8
M. Wt: 245.32 g/mol
InChI Key: IDCHQQSVJAAUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is an oxadiazole and a ring assembly.
Oxolamine is not approved in the USA, it may be marketed elsewhere internationally as a cough suppressant. It is listed as a prescription drug in New Zealand legislation. This compound is also approved in Taiwan for the treatment of respiratory tract inflamation.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3O B1678060 Oxolamine CAS No. 959-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCHQQSVJAAUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1219-20-1 (mono-hydrochloride), 1949-20-8 (citrate)
Record name Oxolamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5023403
Record name Oxolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959-14-8
Record name Oxolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxolamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxolamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90BEA145GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Oxolamine's Mechanism of Action in Respiratory Tract Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine is a therapeutic agent with a dual mechanism of action, exhibiting both antitussive and anti-inflammatory properties in the respiratory tract.[1][2] Its primary application is in the management of cough associated with various respiratory conditions, including bronchitis and laryngitis.[1] Unlike many conventional antitussives that act centrally, this compound's effects are predominantly mediated through peripheral pathways, offering a favorable safety profile with fewer central nervous system side effects. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role in mitigating respiratory tract inflammation. It consolidates available preclinical and clinical data, details experimental methodologies, and visualizes the proposed signaling pathways.

Introduction

Respiratory tract inflammation is a hallmark of numerous acute and chronic diseases, leading to symptoms such as persistent cough, mucus hypersecretion, and airway obstruction. This compound has been utilized as a therapeutic agent for the symptomatic relief of cough in conditions like bronchitis, laryngitis, and tracheitis.[3] Its clinical efficacy is attributed to a combination of antitussive and anti-inflammatory effects.[1] This document serves as a technical resource for researchers and drug development professionals, offering an in-depth analysis of this compound's pharmacological profile and its mechanism of action in the context of respiratory inflammation.

Pharmacological Profile

This compound is chemically identified as 3-phenyl-5β-diethylaminoethyl-1,2,4-oxadiazole.[4] It is available in various oral formulations, including tablets and syrups, with typical adult dosages ranging from 50 mg to 100 mg, administered three to four times daily.

Mechanism of Action

This compound's therapeutic effects in the respiratory tract are multifaceted, involving distinct but complementary antitussive and anti-inflammatory actions.

Antitussive Effect: A Predominantly Peripheral Action

The cough-suppressing activity of this compound is primarily attributed to its peripheral action on the sensory nerve endings within the respiratory tract.[4] This is in contrast to many opioid-based antitussives that act on the central cough center in the medulla oblongata.

  • Local Anesthetic Action: this compound exerts a mild local anesthetic effect on the respiratory mucosa.[5] This action is thought to involve the blockade of sodium channels in nerve fibers, which reduces the sensitivity of the cough reflex to irritant stimuli.[5] By numbing the sensory nerve endings, this compound diminishes the afferent signals that trigger the cough reflex.[1]

Some sources suggest a potential central inhibitory effect on the cough reflex in the medulla oblongata, but the peripheral mechanism is considered predominant.[1] This peripheral focus contributes to a reduced incidence of central nervous system side effects.

Antitussive_Mechanism cluster_peripheral Peripheral Action (Respiratory Tract) cluster_cns Central Nervous System Irritant_Stimuli Irritant Stimuli (e.g., inflammation, chemical irritants) Sensory_Nerves Sensory Nerve Endings Irritant_Stimuli->Sensory_Nerves Cough_Signal_Generation Afferent Cough Signal Generation Sensory_Nerves->Cough_Signal_Generation Cough_Center Cough Center (Medulla Oblongata) Cough_Signal_Generation->Cough_Center transmits to Oxolamine_Peripheral This compound Na_Channel_Blockade Sodium Channel Blockade Oxolamine_Peripheral->Na_Channel_Blockade exerts Na_Channel_Blockade->Sensory_Nerves inhibits Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex initiates

Diagram 1: Predominantly peripheral antitussive mechanism of this compound.
Anti-inflammatory Effect

This compound demonstrates clear anti-inflammatory properties within the respiratory tract, which complements its antitussive action by addressing the underlying cause of irritation.[5] The precise molecular pathways of this anti-inflammatory activity are not fully elucidated in the available literature. However, preclinical studies have provided evidence of its effects on key inflammatory processes.

  • Reduction of Edema and Leukocyte Infiltration: Experimental studies have shown that this compound can mitigate edema and reduce the infiltration of leukocytes in respiratory tissues.[5] This suggests an interference with inflammatory cascades that lead to increased vascular permeability and immune cell recruitment.

  • Inhibition of Inflammatory Mediators: While direct evidence is limited, the anti-inflammatory action of this compound is thought to involve the inhibition of the release of certain inflammatory mediators.[1] The specific mediators and the signaling pathways involved require further investigation.

Anti_Inflammatory_Mechanism Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Cascade Inflammatory Cascade Inflammatory_Stimulus->Inflammatory_Cascade Mediator_Release Release of Inflammatory Mediators Inflammatory_Cascade->Mediator_Release Vascular_Permeability Increased Vascular Permeability Mediator_Release->Vascular_Permeability Leukocyte_Infiltration Leukocyte Infiltration Mediator_Release->Leukocyte_Infiltration Edema Edema Vascular_Permeability->Edema This compound This compound This compound->Inflammatory_Cascade inhibits

Diagram 2: Proposed anti-inflammatory action of this compound.

Preclinical and Clinical Evidence

Preclinical Studies

An early key study investigated the effect of this compound citrate on experimentally induced inflammation in the respiratory organs of guinea pigs.

Study ParameterObservationReference
Model Experimentally induced respiratory inflammation in guinea pigs[5]
Effect of this compound Showed a distinct anti-inflammatory action.[5]
Reduced relative lung weight.[5]
Significantly reduced inflammation levels.[5]
Protected pulmonary parenchyma from emphysema.[5]
Comparator Showed an anti-inflammatory effect superior to phenylbutazone.[5]

Experimental Protocol: Experimentally Induced Respiratory Inflammation in Guinea Pigs (Inferred)

  • Animals: Male guinea pigs.

  • Induction of Inflammation: Exposure to an inflammatory agent (the specific agent is not detailed in the available abstract, but could involve substances like formaldehyde or sulfur dioxide gas).

  • Treatment Groups:

    • Control group (vehicle).

    • This compound citrate-treated group (e.g., 80 mg/kg initial dose, followed by 53.3 mg/kg intraperitoneally at specified time intervals).

    • Positive control group (e.g., phenylbutazone).

  • Assessment of Inflammation:

    • Macroscopic: Measurement of relative lung weight.

    • Microscopic: Histopathological examination of lung tissue to assess inflammation levels and damage to the pulmonary parenchyma (e.g., presence of emphysema).

  • Statistical Analysis: Comparison of the measured parameters between the different treatment groups.

Preclinical_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Animals Guinea Pigs Inflammation_Induction Induce Respiratory Inflammation Animals->Inflammation_Induction Grouping Divide into Treatment Groups (Control, this compound, Phenylbutazone) Inflammation_Induction->Grouping Administer_Treatment Administer Respective Treatments Grouping->Administer_Treatment Measure_Lung_Weight Measure Relative Lung Weight Administer_Treatment->Measure_Lung_Weight Histopathology Histopathological Analysis of Lung Tissue Administer_Treatment->Histopathology Data_Analysis Statistical Analysis Measure_Lung_Weight->Data_Analysis Histopathology->Data_Analysis

Diagram 3: Inferred workflow for preclinical evaluation of this compound.
Clinical Studies

A randomized controlled clinical trial investigated the effect of this compound on cough sensitivity in patients with Chronic Obstructive Pulmonary Disease (COPD). The full text and detailed quantitative data from this study are not publicly available.

Study ParameterDetailsReference
Study Design Randomized, controlled, cross-over, single-blind pilot project
Patient Population Patients with Chronic Obstructive Pulmonary Disease (COPD)
Intervention This compound
Primary Outcome Cough sensitivity, likely measured by capsaicin challenge

Experimental Protocol: Cough Sensitivity in COPD Patients (Inferred)

  • Study Design: A randomized, single-blind, placebo-controlled, cross-over design.

  • Participants: Patients diagnosed with stable COPD.

  • Procedure:

    • Baseline Assessment: Measure baseline cough sensitivity using a capsaicin inhalation challenge. This involves administering escalating concentrations of capsaicin aerosol and determining the concentration that elicits a certain number of coughs (e.g., C2 or C5, the concentration causing two or five coughs, respectively).

    • Treatment Period 1: Randomly assign patients to receive either this compound or a placebo for a defined period.

    • Post-Treatment Assessment 1: Repeat the capsaicin cough sensitivity test.

    • Washout Period: A period to eliminate the effects of the first treatment.

    • Treatment Period 2: Patients cross over to the other treatment (placebo or this compound).

    • Post-Treatment Assessment 2: Repeat the capsaicin cough sensitivity test.

  • Data Analysis: Compare the changes in cough sensitivity from baseline between the this compound and placebo treatment periods.

Summary and Future Directions

This compound's mechanism of action in respiratory tract inflammation is characterized by a dual antitussive and anti-inflammatory effect. Its predominantly peripheral action on sensory nerves provides a significant advantage in terms of its side effect profile. While preclinical evidence supports its anti-inflammatory efficacy in reducing edema and cellular infiltration, the specific molecular targets and signaling pathways remain an area for further investigation. Future research should focus on:

  • Elucidating Molecular Targets: Identifying the specific receptors, ion channels, and enzymes that this compound interacts with to exert its anti-inflammatory effects.

  • Investigating Signaling Pathways: Delineating the downstream signaling cascades that are modulated by this compound, including its effects on the production of cytokines, prostaglandins, and leukotrienes.

  • Quantitative Clinical Studies: Conducting larger, double-blind, placebo-controlled clinical trials to quantify the anti-inflammatory and antitussive effects of this compound in various respiratory diseases, with detailed reporting of clinical and biomarker data.

A deeper understanding of this compound's mechanism of action will be crucial for optimizing its therapeutic use and potentially identifying new applications for this compound in the management of inflammatory respiratory disorders.

References

A Comparative Pharmacological Profile of Oxolamine Citrate and Oxolamine Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxolamine is a non-opioid, peripherally acting antitussive agent with demonstrated anti-inflammatory properties.[1][2] It is utilized in the management of cough associated with various respiratory conditions, including bronchitis and laryngitis.[1] Unlike centrally acting cough suppressants, this compound is thought to exert its effects primarily by reducing the sensitivity of cough receptors in the respiratory tract, thereby offering a favorable safety profile with fewer central nervous system side effects.[1] The selection of a specific salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, as it can significantly influence the drug's physicochemical properties, bioavailability, and overall therapeutic efficacy. This guide provides a detailed comparative analysis of the pharmacological profiles of two common salt forms of this compound: this compound citrate and this compound phosphate.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview based on available scientific literature. It consolidates quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of these two salt forms.

Physicochemical Properties

The choice of a salt form can directly impact a drug's solubility, which in turn affects its dissolution rate and subsequent absorption. While comprehensive, directly comparative studies are limited, data from various sources allow for a preliminary comparison of the physicochemical properties of this compound citrate and this compound phosphate.

PropertyThis compound CitrateThis compound PhosphateSource
Molecular Formula C₂₀H₂₇N₃O₈C₁₄H₂₂N₃O₅P[3][4]
Molecular Weight 437.44 g/mol 343.32 g/mol [3][4]
Water Solubility 14.29 mg/mL (requires sonication)0.277 mg/mL (predicted)[4][5][6]
DMSO Solubility ≥ 100 mg/mLNot explicitly found[5][7]

Note: Solubility data may vary based on experimental conditions such as temperature and pH.

Pharmacodynamic Profile

This compound's primary mechanism of action is its dual antitussive and anti-inflammatory effect.[1][8] It is believed to act peripherally on the sensory nerve endings in the respiratory tract, producing a mild anesthetic effect that reduces the irritation triggering the cough reflex.[1][8] Additionally, its anti-inflammatory action helps to reduce inflammation in the respiratory tract, further alleviating cough symptoms.[1][9] Some literature also suggests a potential central mechanism involving the inhibition of the cough center in the medulla oblongata, though this is less consistently reported than its peripheral action.[8][10]

A key molecular interaction identified for this compound is the inhibition of cytochrome P450 enzymes, specifically CYP2B1/2.[7][9][11] This interaction is particularly relevant for potential drug-drug interactions. For instance, studies have shown that this compound citrate can significantly increase the area under the curve (AUC) and prolong the terminal half-life of warfarin in rats, indicating a notable pharmacokinetic interaction.[7][9]

Signaling Pathway for Peripheral Antitussive and Anti-inflammatory Action

G cluster_stimuli Irritant Stimuli cluster_response Physiological Response Irritants Inflammatory Mediators & Chemical Irritants Nerve Peripheral Sensory Nerve Endings Irritants->Nerve Activate Inflammation Local Inflammation Irritants->Inflammation Induce Cough Cough Reflex Nerve->Cough Trigger This compound This compound (Citrate or Phosphate) This compound->Nerve This compound->Inflammation Anti-inflammatory Effect Relief Symptom Relief

Caption: Proposed mechanism of this compound's peripheral action.

Pharmacokinetic Profile

The pharmacokinetics of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are fundamental to its clinical efficacy. While a direct comparative pharmacokinetic study between this compound citrate and phosphate is not available in the reviewed literature, specific analytical methods have been developed to quantify each salt form in biological matrices, which is a prerequisite for such studies.

ParameterThis compound CitrateThis compound PhosphateSource
Bioanalytical Method UV-SpectrophotometryLC-MS/MS[2][12][13][14]
LLOQ in Plasma Not specified in reviewed literature0.5 ng/mL[13]
Linear Range in Plasma Not specified in reviewed literature0.5 - 60 ng/mL[13]
General Absorption Orally activeWell-absorbed orally[7][8]
Metabolism HepaticHepatic[8]
Excretion Primarily renalPrimarily renal[8]

LLOQ: Lower Limit of Quantification; LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry.

Experimental Protocols

Detailed and validated analytical methods are crucial for accurate pharmacokinetic and pharmacodynamic assessments. Below are summaries of methodologies reported for the analysis of this compound citrate and this compound phosphate.

Protocol 1: Quantification of this compound Phosphate in Human Plasma by LC-MS/MS

This method provides a sensitive and specific assay for determining this compound phosphate concentrations in human plasma.[13][14]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of human plasma in a centrifuge tube, add the internal standard (Bromhexine).

  • Add 0.25 mL of phosphate buffer (pH 5.8) and vortex.

  • Add 3 mL of cyclohexane, vortex-mix for approximately 3 minutes.

  • Centrifuge the mixture for 10 minutes at 4000 rpm.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dry residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • System: HPLC interfaced with a triple quadrupole mass spectrometer (e.g., MDS Sciex API 4000).

  • Column: Shim-pack ODS column (150 mm x 4.6 mm i.d., 5 µm).

  • Mobile Phase: Methanol and water (98:2, v/v).

  • Flow Rate: Not specified, but a total run time of 5.0 minutes was achieved.

  • Injection Volume: 20 µL.

3. Mass Spectrometry Detection:

  • Ionization Source: Turbo-Ion Spray (API) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • This compound: m/z 246.3 → 86.1

    • Internal Standard (Bromhexine): m/z 377.3 → 263.9

Workflow for Bioanalytical Method Development and Validation

G start Method Objective: Quantify this compound in Plasma ms_opt MS Optimization (Positive Ion Mode, MRM) start->ms_opt Develop lc_opt LC Optimization (Column, Mobile Phase) start->lc_opt Develop sp_opt Sample Prep (LLE Optimization) start->sp_opt Develop validation Method Validation (FDA Guidance) ms_opt->validation Finalize & Validate lc_opt->validation Finalize & Validate sp_opt->validation Finalize & Validate selectivity Selectivity validation->selectivity linearity Linearity & Range (0.5-60 ng/mL) validation->linearity accuracy Accuracy & Precision validation->accuracy stability Stability Studies validation->stability application Application to Clinical/PK Studies selectivity->application Apply Validated Method linearity->application Apply Validated Method accuracy->application Apply Validated Method stability->application Apply Validated Method

Caption: Workflow for developing a bioanalytical LC-MS/MS method.

Protocol 2: Quantification of this compound Citrate in Pharmaceutical Forms by UV-Spectrophotometry

This method is suitable for quality control and dissolution studies of solid dosage forms containing this compound citrate.[12][15]

1. Preparation of Standard Solution:

  • Accurately weigh about 10 mg of standard this compound citrate and transfer to a 100 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes.

  • Dilute to the mark with methanol to obtain a stock solution of 100 µg/mL.

  • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1 to 14 µg/mL).

2. Sample Preparation (from Tablets):

  • Weigh and finely powder 20 tablets to determine the average weight.

  • Weigh a quantity of powder equivalent to 10 mg of this compound citrate and transfer to a 100 mL volumetric flask.

  • Add about 30 mL of methanol, sonicate for 15 minutes, and dilute to the mark with methanol.

  • Filter the solution through Whatman No. 41 filter paper.

  • Further dilute the filtrate with methanol to a final concentration within the Beer's law range (e.g., 10 µg/mL).

3. Spectrophotometric Analysis:

  • Instrument: UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with 10 mm matched quartz cells.

  • Wavelength of Maximum Absorbance (λmax): 237 nm.

  • Blank: Methanol.

  • Measure the absorbance of the sample solutions and quantify the concentration using the calibration curve.

Conclusion

The selection between this compound citrate and this compound phosphate for drug development requires careful consideration of their respective physicochemical and pharmacological properties. The available data indicates that this compound citrate possesses significantly higher aqueous solubility compared to the predicted solubility of this compound phosphate, a factor that could influence formulation strategies and bioavailability.[4][5]

While both salts function through the same antitussive and anti-inflammatory mechanisms, the lack of direct comparative pharmacokinetic and pharmacodynamic studies makes it difficult to definitively state if one form offers a therapeutic advantage over the other. The development of robust and validated bioanalytical methods, such as the LC-MS/MS protocol for the phosphate salt, is a critical step that enables the necessary pharmacokinetic studies to be conducted.[13] Future research should focus on head-to-head comparative studies in relevant preclinical and clinical models to fully elucidate the pharmacological nuances between this compound citrate and phosphate, ultimately guiding the selection of the optimal salt form for clinical applications.

References

In Vitro Anti-inflammatory Properties of Oxolamine: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine is a medication primarily known for its antitussive properties. It is also recognized for possessing anti-inflammatory effects, particularly in the context of respiratory tract inflammation.[1][2] This technical guide aims to provide an in-depth overview of the in vitro anti-inflammatory properties of this compound, focusing on its mechanism of action, effects on inflammatory mediators, and relevant signaling pathways. However, a comprehensive review of the publicly available scientific literature reveals a notable scarcity of detailed in vitro studies and quantitative data on this specific topic. Much of the available information is of a general nature or originates from older publications that lack the detailed molecular and cellular analysis prevalent in modern pharmacological studies.

Introduction

This compound, chemically known as 3-phenyl-5β-diethylaminoethyl-1,2,4-oxadiazole, is a cough suppressant that also exhibits analgesic, local anesthetic, and antispasmodic properties.[1] Its anti-inflammatory activity is often cited as a beneficial secondary characteristic, contributing to its therapeutic efficacy in inflammatory conditions of the respiratory system.[2][3] The mechanism underlying these anti-inflammatory effects is thought to involve the inhibition of the release of certain inflammatory mediators, though the precise pathways have not been fully elucidated in publicly accessible research.[4] This guide synthesizes the available information and highlights the areas where further in vitro research is critically needed.

Putative Mechanisms of Anti-inflammatory Action

While specific in vitro studies detailing the molecular targets of this compound in inflammatory pathways are limited, the following sections outline potential mechanisms based on general statements in the literature and the pharmacology of structurally related compounds.

Inhibition of Inflammatory Mediators
Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins.[5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. Given that this compound is described as having anti-inflammatory properties, its potential to inhibit COX enzymes is a logical area of investigation. However, there is a lack of published in vitro studies providing data, such as IC50 values, for this compound's activity against COX-1 and COX-2.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a critical regulator of gene expression involved in inflammation, immunity, and cell survival.[7][8] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. A potential link between oxadiazole structures and NF-κB inhibition exists; however, direct evidence of this compound's effect on the NF-κB pathway through in vitro assays is currently absent from the scientific literature.

The diagram below illustrates a generalized NF-κB signaling pathway, which represents a potential, though unconfirmed, target for this compound.

NF-kB Signaling Pathway Potential, Unconfirmed Target for this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to genes Pro-inflammatory Gene Transcription NFkB_active->genes Induces nucleus Nucleus cytokines Cytokines, Chemokines, Prostaglandins genes->cytokines Leads to

Caption: Generalized NF-κB signaling cascade.

Experimental Protocols: A Methodological Gap

A significant challenge in creating a technical guide on the in vitro anti-inflammatory properties of this compound is the absence of detailed, published experimental protocols. To facilitate future research in this area, this section outlines standard in vitro assays that could be employed to characterize the anti-inflammatory effects of this compound.

Cell Culture
  • Cell Lines: Murine macrophage-like cell lines such as RAW 264.7 or J774A.1 are commonly used models for in vitro inflammation studies. Human monocytic cell lines like THP-1, differentiated into macrophage-like cells, are also suitable.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Lipopolysaccharide (LPS)-Induced Inflammation Assay

This assay is a standard method to screen for anti-inflammatory activity.

  • Cell Seeding: Plate cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant for the analysis of inflammatory mediators.

The workflow for a typical LPS-induced inflammation assay is depicted below.

LPS-Induced Inflammation Assay Workflow start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells adhere Allow to Adhere (Overnight) seed_cells->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect Supernatant incubate->collect analyze Analyze Inflammatory Mediators (ELISA, etc.) collect->analyze end End analyze->end

Caption: Workflow for LPS-induced inflammation assay.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Production: NO levels in the supernatant can be quantified using the Griess reagent assay.

  • Prostaglandin E2 (PGE2) Production: PGE2 levels can be measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Cytokine Production (TNF-α, IL-6, IL-1β): The concentrations of pro-inflammatory cytokines in the supernatant can be determined using specific ELISA kits.

Cyclooxygenase (COX) Inhibition Assay

Commercially available COX-1 and COX-2 inhibitor screening assay kits can be used to determine the IC50 values of this compound. These assays typically measure the production of prostaglandins from arachidonic acid.

NF-κB Activation Assay
  • Western Blot: The effect of this compound on the phosphorylation and degradation of IκBα, and the phosphorylation of the p65 subunit of NF-κB can be assessed by Western blotting.

  • Immunofluorescence: The translocation of the p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation can be visualized and quantified using immunofluorescence microscopy.

  • Reporter Gene Assay: Cells can be transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). A decrease in reporter gene activity in the presence of this compound would indicate inhibition of the NF-κB pathway.

Quantitative Data

A thorough search of the scientific literature did not yield any publicly available quantitative data on the in vitro anti-inflammatory properties of this compound. The table below is provided as a template for future research to populate.

Table 1: In Vitro Anti-inflammatory Activity of this compound (Data Not Available)

AssayCell LineStimulantMeasured ParameterIC50 (µM)Reference
Nitric Oxide Production e.g., RAW 264.7LPSNitriteN/AN/A
PGE2 Production e.g., RAW 264.7LPSPGE2N/AN/A
TNF-α Production e.g., THP-1LPSTNF-αN/AN/A
IL-6 Production e.g., THP-1LPSIL-6N/AN/A
COX-1 Inhibition N/AArachidonic AcidProstaglandinsN/AN/A
COX-2 Inhibition N/AArachidonic AcidProstaglandinsN/AN/A
NF-κB Activation e.g., HEK293TNF-αLuciferase ActivityN/AN/A

N/A: Not Available in the public domain.

Conclusion and Future Directions

This compound is widely acknowledged to possess anti-inflammatory properties that complement its primary antitussive function. However, there is a significant dearth of in-depth in vitro studies to substantiate these claims at a molecular and cellular level. The lack of quantitative data, detailed experimental protocols, and defined signaling pathway interactions in the public domain presents a considerable gap in the pharmacological understanding of this compound.

Future research should focus on systematically evaluating the in vitro anti-inflammatory effects of this compound using the standard assays outlined in this guide. Specifically, studies are needed to:

  • Determine the IC50 values of this compound for the production of key inflammatory mediators.

  • Investigate the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

  • Elucidate the effects of this compound on the NF-κB signaling pathway and other relevant inflammatory cascades.

Such studies would provide the necessary data to build a comprehensive understanding of this compound's anti-inflammatory mechanisms and could potentially broaden its therapeutic applications.

References

The Peripheral Battlefield: A Technical Guide to Oxolamine's Interplay with Sensory Nerve Endings in the Cough Reflex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pharmacological effects of oxolamine, a peripherally acting antitussive agent. The primary focus is on its mechanism of action at the level of sensory nerve endings within the respiratory tract and its subsequent impact on the cough reflex. While quantitative data on this compound is limited in publicly available literature, this document synthesizes the existing knowledge on its local anesthetic and anti-inflammatory properties. Detailed experimental protocols for preclinical cough models relevant to the study of peripheral antitussives are provided, alongside conceptual signaling pathways and experimental workflow diagrams to facilitate further research and development in this area.

Introduction

The cough reflex is a vital protective mechanism, yet in its chronic form, it can be debilitating. Many traditional antitussives exert their effects centrally on the brainstem cough center, often leading to undesirable side effects. This compound represents a class of antitussive agents that primarily act peripherally, offering a targeted approach to cough suppression with a potentially more favorable safety profile.[1][2] Its purported dual mechanism of local anesthesia and anti-inflammation at the site of cough initiation—the sensory nerve endings in the airways—makes it a subject of significant interest for respiratory drug development.[1][2][3] This guide delves into the core of this compound's action, providing a comprehensive overview for researchers in the field.

Mechanism of Action at the Sensory Nerve Ending

This compound's antitussive effect is believed to stem from two primary peripheral actions:

  • Local Anesthetic Effect: this compound is suggested to exert a mild local anesthetic action on the afferent sensory nerve endings in the respiratory mucosa.[1][2] This action is thought to reduce the sensitivity of these nerve fibers to various tussive stimuli, such as irritants and inflammatory mediators. By stabilizing the neuronal membrane, local anesthetics can block the initiation and propagation of action potentials, thereby dampening the afferent signals that trigger the cough reflex.[4]

  • Anti-inflammatory Effect: The drug also possesses anti-inflammatory properties, which can contribute to its antitussive efficacy by reducing the inflammation that sensitizes sensory nerve endings.[1][2][3][5][6][7] Inflammation in the respiratory tract leads to the release of a host of mediators, including bradykinin and prostaglandins, which can lower the activation threshold of sensory nerves, leading to a hypersensitive cough reflex.

It is important to note that while the peripheral mechanism is widely cited, some sources also suggest a central inhibitory effect on the cough reflex in the medulla oblongata.[1][3] However, its predominant peripheral action is what distinguishes it from many other cough suppressants.[8]

Quantitative Data

A comprehensive review of the available scientific literature reveals a notable scarcity of publicly accessible, detailed quantitative data for this compound's antitussive effects. While numerous studies allude to its efficacy, specific dose-response curves, IC50 values for receptor binding or functional inhibition, and detailed statistical analyses of cough inhibition are not consistently reported in a standardized format. The following table summarizes the types of quantitative data that would be crucial for a thorough evaluation of this compound's activity and represents a significant gap in the current body of knowledge.

Parameter Description Data Not Available in Public Domain
Dose-Response in Preclinical Models The relationship between the administered dose of this compound and the reduction in cough frequency or intensity in animal models (e.g., guinea pig, cat).Specific percentage of cough inhibition at various doses (mg/kg).
IC50/EC50 Values The half maximal inhibitory or effective concentration of this compound on relevant targets, such as voltage-gated sodium channels or inflammatory pathways.Data on binding affinities and functional inhibition of specific molecular targets.
Clinical Efficacy Data Quantitative measures of cough reduction in human clinical trials, such as changes in cough frequency, severity (using Visual Analog Scales), and quality of life scores.Detailed statistical breakdowns from placebo-controlled, double-blind clinical trials.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to evaluate the efficacy of peripherally acting antitussives like this compound.

Capsaicin-Induced Cough Model in Guinea Pigs

This is a widely used model to assess the activity of antitussive drugs, as capsaicin is a potent activator of TRPV1 receptors on sensory C-fibers in the airways.[9][10]

4.1.1. Animals:

  • Male Dunkin-Hartley guinea pigs (200-250 g).[11]

4.1.2. Materials:

  • Capsaicin (Sigma-Aldrich)

  • Ethanol

  • Tween 80

  • Physiological saline (0.9% NaCl)

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • Sound recording equipment and specialized software for cough analysis

4.1.3. Protocol:

  • Acclimatization: Acclimatize guinea pigs to the plethysmography chamber for a designated period before the experiment.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the capsaicin challenge.

  • Capsaicin Challenge:

    • Prepare a stock solution of capsaicin (e.g., 0.01 M) by dissolving it in ethanol and Tween 80, then diluting with saline.[10] Further dilute to the final desired concentration (e.g., 50-75 μM) with saline.[10][11]

    • Place the conscious and unrestrained guinea pig into the whole-body plethysmography chamber.[10]

    • Nebulize the capsaicin solution into the chamber for a fixed duration (e.g., 10 minutes).[11]

  • Data Acquisition and Analysis:

    • Record the characteristic coughing sounds and pressure changes within the chamber during the exposure period.

    • Manually or with the aid of specialized software, count the number of coughs, distinguishing them from sneezes.

    • Measure the latency to the first cough.

    • Compare the cough parameters between the this compound-treated and vehicle-treated groups.

Citric Acid-Induced Cough Model in Guinea Pigs

Citric acid is another commonly used tussive agent that activates sensory nerves in the airways, likely through a combination of acid-sensing ion channels (ASICs) and TRPV1 receptors.[12][13]

4.2.1. Animals:

  • Male Dunkin-Hartley guinea pigs (180-220g for higher cough response).[14]

4.2.2. Materials:

  • Citric acid (Sigma-Aldrich)

  • Physiological saline (0.9% NaCl)

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • Sound recording equipment

4.2.3. Protocol:

  • Acclimatization: As described for the capsaicin model.

  • Drug Administration: Administer this compound or vehicle control.

  • Citric Acid Challenge:

    • Prepare a solution of citric acid (e.g., 0.4 M) in physiological saline.[12]

    • Expose the guinea pig to the nebulized citric acid aerosol for a defined period (e.g., 3-5 minutes).[9][12]

  • Data Acquisition and Analysis:

    • Record and count the number of coughs during and immediately following the exposure period.[15]

    • Analyze the data as described for the capsaicin model.

In Vitro Sensory Nerve Activity Assay

This protocol provides a framework for directly assessing the effect of this compound on the electrical activity of airway sensory nerves.

4.3.1. Preparation:

  • Isolate the vagus nerve and trachea from a guinea pig.

  • Prepare a "sheet" of the posterior tracheal wall with the vagal innervation intact.

  • Mount the preparation in a recording chamber continuously perfused with oxygenated Krebs solution at 37°C.

4.3.2. Electrophysiological Recording:

  • Using a suction electrode, record extracellular action potentials from small nerve bundles branching from the vagus nerve that innervate the trachea.

  • Identify single C-fiber or Aδ-fiber activity based on conduction velocity and response to chemical and mechanical stimuli.

4.3.3. Protocol:

  • Baseline Activity: Record the baseline spontaneous activity of the identified sensory nerve fiber.

  • Stimulation: Apply a chemical stimulus (e.g., capsaicin, bradykinin, or a low pH solution) to the receptive field of the nerve ending on the tracheal mucosa and record the evoked action potential discharge.

  • This compound Application: Perfuse the recording chamber with Krebs solution containing this compound at various concentrations.

  • Post-Oxolamine Stimulation: Re-apply the chemical stimulus in the presence of this compound and record the nerve's response.

  • Analysis: Compare the frequency and amplitude of action potentials before and after the application of this compound to determine its inhibitory effect on sensory nerve activation.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the cough reflex and the proposed points of intervention for this compound.

Cough_Reflex_Pathway cluster_airway Airway Lumen cluster_epithelium Airway Epithelium cluster_cns Central Nervous System Tussive_Stimuli Tussive Stimuli (Irritants, Inflammatory Mediators) TRPV1 TRPV1/ASICs Tussive_Stimuli->TRPV1 Activates Sensory_Nerve_Ending Sensory Nerve Ending (e.g., C-fiber) Na_Channels Voltage-gated Na+ Channels Sensory_Nerve_Ending->Na_Channels Initiates Action Potential TRPV1->Sensory_Nerve_Ending Depolarization Brainstem Brainstem Cough Center Na_Channels->Brainstem Afferent Signal Motor_Output Motor Output Brainstem->Motor_Output Cough Cough Motor_Output->Cough This compound This compound This compound->Tussive_Stimuli Reduces (Anti-inflammatory Effect) This compound->Na_Channels Blocks (Local Anesthetic Effect)

Caption: Proposed mechanism of this compound in the peripheral cough reflex pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Guinea Pig) Acclimatization Acclimatize to Plethysmography Chamber Animal_Model->Acclimatization Drug_Prep Prepare this compound and Tussive Agent Acclimatization->Drug_Prep Drug_Admin Administer this compound or Vehicle Drug_Prep->Drug_Admin Tussive_Challenge Induce Cough (Capsaicin/Citric Acid) Drug_Admin->Tussive_Challenge Data_Acquisition Record Cough Parameters Tussive_Challenge->Data_Acquisition Data_Analysis Analyze Cough Count, Latency, etc. Data_Acquisition->Data_Analysis Statistical_Test Perform Statistical Analysis Data_Analysis->Statistical_Test Results Determine Efficacy of this compound Statistical_Test->Results

Caption: Generalized experimental workflow for evaluating antitussive agents.

Logical_Relationship Inflammation Airway Inflammation Mediator_Release Release of Inflammatory Mediators (e.g., Bradykinin) Inflammation->Mediator_Release Irritant_Exposure Irritant Exposure Sensory_Nerve_Activation Direct Sensory Nerve Activation Irritant_Exposure->Sensory_Nerve_Activation Nerve_Sensitization Sensory Nerve Hypersensitization Mediator_Release->Nerve_Sensitization Sensory_Nerve_Activation->Nerve_Sensitization Cough_Hypersensitivity Cough Hypersensitivity Nerve_Sensitization->Cough_Hypersensitivity Oxolamine_AntiInflam This compound (Anti-inflammatory) Oxolamine_AntiInflam->Mediator_Release Inhibits Oxolamine_Anesthetic This compound (Local Anesthetic) Oxolamine_Anesthetic->Sensory_Nerve_Activation Blocks Oxolamine_Anesthetic->Nerve_Sensitization Reduces

Caption: Logical relationship of this compound's dual action on cough hypersensitivity.

Conclusion and Future Directions

This compound's primary peripheral mechanism of action on sensory nerve endings presents a compelling therapeutic strategy for the management of cough. Its local anesthetic and anti-inflammatory properties target the initial steps of the cough reflex, potentially offering a more favorable side-effect profile compared to centrally acting agents. However, the lack of comprehensive, publicly available quantitative data is a significant limitation in fully elucidating its pharmacological profile.

Future research should focus on:

  • Quantitative Pharmacological Studies: Conducting rigorous dose-response studies in validated preclinical models to establish clear efficacy data.

  • Molecular Target Identification: Investigating the specific molecular targets of this compound, such as its interaction with voltage-gated sodium channels (Nav1.7, etc.) and key inflammatory pathways.

  • Electrophysiological Studies: Performing detailed electrophysiological experiments to precisely characterize the effects of this compound on different subtypes of airway sensory nerves (e.g., C-fibers, Aδ-fibers).

  • Clinical Trials with Robust Methodologies: Designing and executing well-controlled clinical trials with objective endpoints (e.g., 24-hour cough monitoring) to definitively assess its clinical efficacy and safety.

By addressing these knowledge gaps, the scientific and medical communities can better understand the therapeutic potential of this compound and pave the way for the development of novel, peripherally acting antitussives for the millions of patients suffering from chronic cough.

References

Cellular Pathways Modulated by Oxolamine in Bronchitis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolamine is a peripherally acting antitussive and anti-inflammatory agent that has been utilized in the management of respiratory conditions such as bronchitis.[1][2] While its clinical efficacy in reducing cough and inflammation is recognized, a detailed understanding of the specific cellular and molecular pathways it modulates in bronchitis models remains an area of ongoing investigation. This technical guide synthesizes the available preclinical and pharmacological data to provide an in-depth overview of the known and potential mechanisms of action of this compound, with a focus on its anti-inflammatory effects at the cellular level. Due to the limited availability of recent, detailed studies on this compound itself, this guide also draws upon findings from related compounds within the 1,2,4-oxadiazole chemical class to infer plausible signaling pathway interactions.[3][4][5]

Mechanism of Action and Pharmacological Properties

This compound, chemically known as 3-phenyl-5β-diethylaminoethyl-1,2,4-oxadiazole, exhibits a multi-faceted pharmacological profile.[6][7] Its primary modes of action are:

  • Antitussive Effect: this compound is believed to exert its cough-suppressing effect through a peripheral mechanism, reducing the irritation of nerve receptors within the respiratory tract rather than acting on the central cough center.[2][6]

  • Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory properties in various preclinical models of respiratory inflammation.[8][9] This activity is central to its therapeutic benefit in bronchitis, a condition characterized by inflammation of the bronchial tubes. The anti-inflammatory effect is thought to arise from the inhibition of inflammatory mediators, though the precise pathways are not fully elucidated.[10]

  • Local Anesthetic Properties: The compound also possesses local anesthetic effects, which may contribute to its ability to soothe irritated respiratory tissues and reduce the cough reflex.[7]

Cellular Signaling Pathways Modulated by this compound

Direct and detailed studies on the specific cellular signaling pathways modulated by this compound in bronchitis are limited. However, based on research into its chemical class, the 1,2,4-oxadiazoles, a primary target for its anti-inflammatory action is likely the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][4][11]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In bronchitis, inflammatory stimuli such as pathogens or irritants activate this pathway in bronchial epithelial cells and immune cells.

A proposed mechanism for this compound's anti-inflammatory effect, inferred from studies on other 1,2,4-oxadiazole derivatives, involves the inhibition of NF-κB activation.[4][5] This could occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound would prevent the nuclear translocation of the active p65/p50 NF-κB dimer, thereby inhibiting the transcription of pro-inflammatory genes.

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB_NF_kB IkB NF-κB IKK Complex->IkB_NF_kB Phosphorylation IkB IkB NF_kB NF-κB (p65/p50) DNA DNA NF_kB->DNA Nuclear Translocation IkB_NF_kB->NF_kB IkB Degradation This compound This compound This compound->IKK Complex Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Effects

Inflammatory MarkerControlLPS-StimulatedLPS + this compound (10 µM)% Inhibition
Pro-inflammatory Cytokines
IL-6 (pg/mL)50120045062.5%
IL-8 (pg/mL)100250080068.0%
TNF-α (pg/mL)2080025068.8%
Signaling Proteins
p-p65/total p65 ratio0.10.90.366.7%
IκBα levels (relative units)1.00.20.875.0% (restoration)
Other Inflammatory Mediators
Nitric Oxide (µM)225868.0%

Note: The data presented in this table are illustrative and intended to represent the potential effects of this compound based on the known anti-inflammatory properties of 1,2,4-oxadiazole compounds. Further experimental validation is required to determine the precise quantitative effects of this compound.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound's modulation of cellular pathways in bronchitis are scarce in publicly available literature. The following are generalized protocols for key experiments that would be relevant for such investigations, based on standard methodologies.

In Vitro Model of Bronchial Inflammation

This protocol describes the establishment of an in vitro model of bronchitis using human bronchial epithelial cells (HBECs) stimulated with lipopolysaccharide (LPS) to mimic bacterial-induced inflammation.

Experimental_Workflow_In_Vitro Cell_Culture Culture Human Bronchial Epithelial Cells (HBECs) Pre_treatment Pre-treat with this compound (various concentrations) Cell_Culture->Pre_treatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) Pre_treatment->Stimulation Incubation Incubate for a defined period (e.g., 24 hours) Stimulation->Incubation Sample_Collection Collect cell culture supernatant and cell lysates Incubation->Sample_Collection Analysis Analyze for inflammatory markers (ELISA, Western Blot, qPCR) Sample_Collection->Analysis

Figure 2: General workflow for in vitro anti-inflammatory testing.

Methodology:

  • Cell Culture: Human bronchial epithelial cells (e.g., BEAS-2B or primary HBECs) are cultured in appropriate media until they reach 80-90% confluency.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound citrate for 1-2 hours.

  • Inflammatory Challenge: The cell culture medium is replaced with fresh medium containing Lipopolysaccharide (LPS) from a relevant bacterial strain (e.g., Pseudomonas aeruginosa) at a concentration known to induce an inflammatory response (e.g., 1 µg/mL).

  • Incubation: Cells are incubated for a specified period (e.g., 6 hours for signaling pathway analysis, 24 hours for cytokine measurements).

  • Sample Collection:

    • The cell culture supernatant is collected for the measurement of secreted cytokines (e.g., IL-6, IL-8) using ELISA.

    • The cells are lysed to extract total protein for Western blot analysis (e.g., for p-p65, IκBα) or RNA for qPCR analysis of pro-inflammatory gene expression.

Animal Model of Acute Bronchitis

Methodology:

  • Animal Model: Male Hartley guinea pigs are often used for respiratory studies.

  • Induction of Bronchitis: Acute bronchitis can be induced by exposure to an irritant such as sulfur dioxide gas or intranasal administration of LPS.

  • Drug Administration: this compound citrate is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at various doses. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug) are included.

  • Assessment of Inflammation: After a set period, the animals are euthanized, and the following assessments are performed:

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is analyzed for total and differential leukocyte counts.

    • Histopathology: Lung tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, including cellular infiltration and edema.

    • Myeloperoxidase (MPO) Assay: Lung tissue homogenates are analyzed for MPO activity as an indicator of neutrophil infiltration.

    • Cytokine Analysis: Lung tissue homogenates can be analyzed for the levels of pro-inflammatory cytokines using ELISA or other immunoassays.

Conclusion and Future Directions

This compound is an established therapeutic agent for bronchitis, with recognized anti-inflammatory and antitussive properties. While its clinical utility is appreciated, a comprehensive understanding of its molecular mechanisms of action is lacking in contemporary scientific literature. Based on the known pharmacology of its chemical class, 1,2,4-oxadiazoles, it is highly plausible that this compound exerts its anti-inflammatory effects through the modulation of key inflammatory signaling pathways, most notably the NF-κB pathway.

To further elucidate the cellular pathways modulated by this compound in bronchitis, future research should focus on:

  • In-depth in vitro studies using modern cell and molecular biology techniques to definitively identify the signaling pathways (e.g., NF-κB, MAPK) affected by this compound in human bronchial epithelial cells.

  • Quantitative analysis of a broad range of inflammatory mediators, including cytokines, chemokines, and enzymes involved in the inflammatory cascade, following this compound treatment in relevant preclinical models.

  • Well-controlled animal studies using established models of acute and chronic bronchitis to correlate the molecular effects of this compound with in vivo anti-inflammatory outcomes.

A more detailed understanding of this compound's molecular targets and mechanisms of action will not only solidify the scientific basis for its use but may also open avenues for the development of novel, more targeted anti-inflammatory therapies for respiratory diseases.

References

The Antitussive Enigma of Oxolamine: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine, a peripherally acting antitussive agent, has been utilized in the symptomatic treatment of cough. Its unique pharmacological profile, which includes local anesthetic and anti-inflammatory properties, distinguishes it from centrally acting cough suppressants. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound concerning its antitussive effects. While quantitative SAR data for this compound analogs is not extensively available in public literature, this document synthesizes the known pharmacological actions of this compound with fundamental principles of medicinal chemistry to infer a hypothetical SAR. Furthermore, it details the key experimental protocols used to evaluate its efficacy and proposes a signaling pathway for its mechanism of action.

Introduction to this compound

This compound, chemically known as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine[1], is a cough suppressant that is thought to exert its effects primarily through a peripheral mechanism.[2][3] Unlike opioids such as codeine, this compound does not act on the central nervous system's cough center in the medulla oblongata.[4] Instead, its therapeutic action is attributed to a combination of local anesthetic and anti-inflammatory effects on the sensory nerve endings in the respiratory tract.[2][4] This peripheral action is believed to reduce the sensitivity of the cough reflex at its origin.[3]

The core structure of this compound features a 3-phenyl-1,2,4-oxadiazole scaffold linked to a diethylaminoethyl side chain.[1][3] Understanding how modifications to these structural components influence its antitussive activity is crucial for the rational design of novel, more potent, and safer antitussive agents.

Proposed Mechanism of Action and Signaling Pathway

This compound's antitussive effect is multifaceted, stemming from its ability to modulate sensory nerve activity and inflammation in the airways. The proposed mechanism involves:

  • Local Anesthetic Action: this compound is suggested to block voltage-gated sodium channels on peripheral sensory nerve fibers (Aδ and C-fibers) in the respiratory tract.[3] This action would increase the threshold for depolarization, thereby inhibiting the generation and propagation of afferent nerve impulses that trigger the cough reflex.

  • Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, which may contribute to its antitussive efficacy by reducing the release of inflammatory mediators that can sensitize sensory nerves.[4]

A proposed signaling pathway for this compound's action on sensory neurons is depicted below:

G cluster_0 Airway Lumen cluster_1 Sensory Neuron cluster_2 Central Nervous System Cough Stimuli Cough Stimuli TRPV1/A1 TRPV1/TRPA1 Channels Cough Stimuli->TRPV1/A1 Activates Depolarization Depolarization TRPV1/A1->Depolarization Cation Influx NaV Voltage-gated Sodium Channels (NaV) ActionPotential Action Potential Propagation NaV->ActionPotential Initiates Depolarization->NaV Activates CoughCenter Cough Center (Medulla) ActionPotential->CoughCenter Signal to Brainstem Cough Cough CoughCenter->Cough This compound This compound This compound->NaV Blocks Inflammation Inflammation This compound->Inflammation Inflammatory Mediators This compound->Inflammation Inhibits Inflammation->TRPV1/A1 Sensitizes

Figure 1: Proposed signaling pathway of this compound's antitussive action.

Hypothetical Structure-Activity Relationship (SAR)

In the absence of direct comparative studies on this compound analogs, a hypothetical SAR can be inferred based on the likely roles of its key structural motifs. The this compound molecule can be dissected into three main components for SAR analysis: the 3-phenyl ring, the 1,2,4-oxadiazole core, and the 5-diethylaminoethyl side chain.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
Structural Component Modification Hypothesized Effect on Antitussive Activity Rationale
3-Phenyl Ring Introduction of electron-donating groups (e.g., -OCH₃, -CH₃)Potential IncreaseMay enhance hydrophobic interactions with the target binding site.
Introduction of electron-withdrawing groups (e.g., -Cl, -NO₂)Potential Decrease or No ChangeCould alter the electronic properties of the oxadiazole ring, potentially affecting target binding.
Replacement with other aromatic or heteroaromatic ringsVariableThe phenyl ring likely contributes to the overall lipophilicity and spatial arrangement. Bioisosteric replacements would need to maintain these properties.
1,2,4-Oxadiazole Core Isomeric replacement (e.g., 1,3,4-oxadiazole)Likely DecreaseThe 1,2,4-oxadiazole is a rigid scaffold that correctly orients the phenyl and side-chain substituents. Changes to this core would alter this spatial relationship.
Bioisosteric replacement (e.g., with triazole, thiadiazole)VariableThe oxadiazole ring acts as a bioisostere for an ester or amide group, contributing to the molecule's metabolic stability and polarity. Other five-membered heterocycles could potentially serve a similar role.
5-Diethylaminoethyl Side Chain Variation of the alkyl chain lengthDecreaseThe ethyl linker provides optimal spacing between the oxadiazole core and the basic nitrogen. Shortening or lengthening this chain may disrupt the interaction with the target.
Modification of the tertiary amine (e.g., dimethylamino, piperidino, morpholino)VariableThe basicity of the tertiary amine is likely crucial for its interaction with the target (e.g., forming a salt bridge with an acidic residue). The size and lipophilicity of the substituents on the nitrogen will also influence binding and pharmacokinetic properties.
Conversion to a quaternary ammonium saltLikely DecreasePermanent positive charge may hinder cell membrane permeability and access to the target site.

Experimental Protocols for Antitussive Activity Evaluation

The primary in vivo model for assessing the efficacy of peripherally acting antitussives like this compound is the citric acid-induced cough model in guinea pigs.

Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the ability of a test compound to suppress cough induced by a chemical irritant.

Methodology:

  • Animal Model: Male Hartley guinea pigs are commonly used.

  • Acclimatization: Animals are acclimatized to the experimental conditions to minimize stress-induced responses.

  • Cough Induction:

    • Animals are placed in a whole-body plethysmograph.

    • An aerosol of a specific concentration of citric acid (e.g., 0.3 M) is delivered into the chamber for a fixed duration (e.g., 5-10 minutes).

  • Data Acquisition:

    • Cough events are detected using a combination of a sound transducer to record the characteristic cough sound and a pneumotachograph to measure the airflow changes associated with a cough.

    • The number of coughs during the exposure period is counted.

  • Drug Administration:

    • Test compounds (e.g., this compound) or vehicle are administered (e.g., orally or intraperitoneally) at a predetermined time before the citric acid challenge.

  • Evaluation: The percentage inhibition of the cough response is calculated by comparing the number of coughs in the drug-treated group to the vehicle-treated control group.

G cluster_0 Pre-treatment cluster_1 Cough Induction & Measurement cluster_2 Data Analysis Acclimatization Animal Acclimatization DrugAdmin Drug Administration Acclimatization->DrugAdmin Vehicle or Test Compound Plethysmograph Placement in Plethysmograph DrugAdmin->Plethysmograph CitricAcid Citric Acid Challenge Plethysmograph->CitricAcid Aerosol Exposure DataRecording Record Sound & Airflow CitricAcid->DataRecording Cough Response Analysis Data Analysis DataRecording->Analysis Count Coughs Result Efficacy Determination Analysis->Result Calculate % Inhibition

Figure 2: General workflow for the citric acid-induced cough model.

Conclusion and Future Directions

This compound presents a valuable scaffold for the development of novel peripherally acting antitussive agents. While this guide has outlined a hypothetical structure-activity relationship based on current knowledge, there is a clear need for quantitative studies on a series of systematically designed this compound analogs. Such studies would provide the empirical data necessary to validate and refine the proposed SAR, enabling the development of more effective and safer therapies for cough. Future research should focus on the synthesis and in vivo evaluation of analogs with modifications to the phenyl ring, the oxadiazole core, and the diethylaminoethyl side chain to elucidate the precise structural requirements for potent antitussive activity. Furthermore, detailed electrophysiological studies could confirm the interaction of this compound and its analogs with specific ion channels on sensory neurons, providing a more complete picture of its mechanism of action.

References

Preclinical Pharmacokinetics and Metabolism of Oxolamine in Rats: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the preclinical pharmacokinetics and metabolism of Oxolamine in rats. Due to a notable lack of direct studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound itself, this document focuses on its significant and well-documented pharmacokinetic interactions with other therapeutic agents, which in turn sheds light on its metabolic pathways.

Pharmacokinetic Interactions of this compound in Rats

Preclinical studies in Sprague-Dawley rats have revealed significant, gender-specific pharmacokinetic interactions between this compound and drugs metabolized by cytochrome P450 (CYP) enzymes. The primary mechanism identified is the inhibition of specific CYP isozymes by this compound, particularly in male rats.

Interaction with Warfarin

Oral co-administration of this compound with warfarin, an anticoagulant, leads to a significant increase in the systemic exposure of warfarin in male rats. This interaction is dose-dependent. However, this effect is not observed in female rats, indicating a distinct sex-specific mechanism.

Table 1: Effect of Oral this compound on the Pharmacokinetics of Oral Warfarin (2 mg/kg) in Male Sprague-Dawley Rats

This compound DoseMean AUC of Warfarin (µg·h/mL)% Increase in AUC vs. Control
Control (0 mg/kg)180-
10 mg/kg25441.1%
50 mg/kg33083.3%

Data sourced from studies on drug-drug interactions.[1]

Interaction with Phenytoin

To further investigate the mechanism of interaction, studies were conducted with phenytoin, a drug primarily metabolized by CYP2B1/2 in rats. Similar to warfarin, the systemic exposure of intravenously administered phenytoin was significantly increased when co-administered with oral this compound in male rats.

Table 2: Effect of Oral this compound on the Pharmacokinetics of Intravenous Phenytoin in Male Sprague-Dawley Rats

This compound DoseMean AUC of Phenytoin (µg·min/mL)% Increase in AUC vs. Control
Control (0 mg/kg)938-
10 mg/kg128036.5%
50 mg/kg164074.8%

Data sourced from studies on drug-drug interactions.[1]

Inferred Metabolism of this compound and Mechanism of Interaction

The observed drug-drug interactions strongly suggest that this compound is a potent inhibitor of specific CYP enzymes in male rats. The gender-specific nature of the interactions points towards the involvement of male-dominant or male-specific CYP isozymes.

The metabolism of warfarin in rats involves multiple CYP enzymes, including CYP1A1, 2B1, 2C6, 2C11, and 3A2.[1] Notably, CYP2B1 is male-dominant, and CYP2C11 and 3A2 are male-specific in rats.[1] The significant increase in the AUC of both warfarin and phenytoin (a CYP2B1/2 substrate) in the presence of this compound in male rats strongly indicates that this compound inhibits CYP2B1/2.[1] Studies with substrates for other CYP enzymes, such as torasemide (CYP2C11) and clarithromycin (CYP3A2), did not show significant pharmacokinetic changes when co-administered with this compound, suggesting that the primary mechanism of interaction is the inhibition of CYP2B1/2.[1]

While the direct metabolic fate of this compound in rats has not been fully elucidated, it is plausible that this compound itself is a substrate for these CYP enzymes, leading to competitive or mechanism-based inhibition. General information suggests that this compound undergoes hepatic metabolism and is excreted via the kidneys.[2]

G Proposed Mechanism of this compound-Induced Drug Interaction in Male Rats This compound This compound CYP2B1 CYP2B1 (Male Dominant) This compound->CYP2B1 Inhibits Metabolites_W Warfarin Metabolites CYP2B1->Metabolites_W Metabolism Increased_AUC_W Increased Warfarin AUC CYP2B1->Increased_AUC_W Metabolites_P Phenytoin Metabolites CYP2B1->Metabolites_P Metabolism Increased_AUC_P Increased Phenytoin AUC CYP2B1->Increased_AUC_P Warfarin Warfarin (Substrate) Warfarin->CYP2B1 Metabolized by Phenytoin Phenytoin (Substrate) Phenytoin->CYP2B1 Metabolized by

Caption: Mechanism of CYP2B1 inhibition by this compound in male rats.

Experimental Protocols

The following provides a detailed methodology for the key drug-drug interaction experiments cited in this guide.

Animal Models
  • Species: Rat

  • Strain: Sprague-Dawley

  • Sex: Male and Female

  • Supplier: Charles River Co (Orient, Seoul, Korea)

  • Weight: 250-280 g

  • Housing: Maintained in a clean room at a constant temperature (23±2°C) and humidity (50±5%) with a 12-h light/dark cycle.

  • Acclimatization: Animals were acclimatized for at least one week before the experiments.

  • Diet: Fed a commercial rat chow and water ad libitum.

Drug Administration and Dosing
  • This compound: Administered orally (p.o.) at doses of 10 and 50 mg/kg.

  • Warfarin: Administered orally (p.o.) at a dose of 2 mg/kg.

  • Phenytoin: Administered intravenously (i.v.).

  • Torasemide and Clarithromycin: Administered intravenously (i.v.).

  • Vehicle: Drugs were suspended in a 0.5% carboxymethylcellulose solution.

Blood Sampling
  • Cannulation: The carotid artery (for blood sampling) and jugular vein (for drug administration) were cannulated with polyethylene tubing under light ether anesthesia one day before the experiment.

  • Sampling Time Points: Blood samples (0.15 mL) were collected from the carotid artery at 0, 5, 15, 30, 45, 60, 90, 120, 180, 240, 360, 480, and 600 minutes after drug administration.

  • Sample Processing: Blood samples were centrifuged at 10,000 rpm for 5 minutes, and the plasma was collected.

  • Anticoagulant: Heparin (20 units/mL) was used to flush the cannula immediately after each blood sampling to prevent clotting.

G Experimental Workflow for this compound Drug Interaction Studies in Rats Start Start Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Start->Acclimatization Cannulation Carotid Artery & Jugular Vein Cannulation Acclimatization->Cannulation Drug_Admin Drug Administration (this compound +/- Substrate Drug) Cannulation->Drug_Admin Blood_Sampling Serial Blood Sampling (Carotid Artery) Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Analysis Plasma Concentration Analysis (HPLC) Plasma_Separation->Analysis PK_Analysis Pharmacokinetic Analysis (AUC Calculation) Analysis->PK_Analysis End End PK_Analysis->End

Caption: Workflow of the in vivo drug interaction studies.

Analytical Methodology

The plasma concentrations of the substrate drugs were determined using high-performance liquid chromatography (HPLC).

  • Warfarin Analysis:

    • Extraction: Plasma samples (50 µL) were deproteinized with acetonitrile (100 µL).

    • Chromatography: Reversed-phase HPLC with a C18 column.

    • Mobile Phase: A mixture of acetonitrile and 0.5% acetic acid.

    • Detection: UV detection at a wavelength of 308 nm.

    • Internal Standard: 7-Hydroxycoumarin.

  • Phenytoin Analysis:

    • Extraction: Plasma samples (50 µL) were deproteinized with acetonitrile (100 µL).

    • Chromatography: Reversed-phase HPLC with a C18 column.

    • Mobile Phase: A mixture of acetonitrile and water.

    • Detection: UV detection at a wavelength of 230 nm.

    • Internal Standard: Barbital.

Conclusion

The available preclinical data in rats indicate that this compound is a potent, gender-specific inhibitor of CYP2B1/2 enzymes. This leads to significant pharmacokinetic interactions with co-administered drugs that are substrates for this pathway, particularly in male rats. While these findings provide valuable insights into the metabolic profile of this compound, there is a clear need for further research to fully characterize its own absorption, distribution, metabolism, and excretion in rats. Such studies are crucial for a comprehensive understanding of its safety and efficacy profile.

References

An In-depth Technical Guide on the Potential of Oxolamine for Non-Respiratory Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine is a drug primarily known for its use as a cough suppressant.[1][2][3][4] Its mechanism of action in this context is believed to involve both central inhibition of the cough reflex in the medulla oblongata and a peripheral local anesthetic effect on the sensory nerve endings in the respiratory tract.[1][2] However, a growing body of evidence, spanning from early pharmacological studies to more recent preclinical research, indicates that this compound possesses a range of other therapeutic properties that extend beyond the respiratory system.

This technical guide provides a comprehensive overview of the non-respiratory therapeutic potential of this compound, focusing on its anti-inflammatory, analgesic, local anesthetic, antispasmodic, and emerging antitumor activities.[4][5][6][] For each area, this document details the available quantitative data, describes relevant experimental protocols, and visualizes the implicated biological pathways and workflows.

Anti-inflammatory Potential

This compound has demonstrated significant anti-inflammatory properties, which are thought to contribute to its efficacy in treating respiratory conditions by reducing inflammation-associated irritation.[2][4] The mechanism is believed to involve the inhibition of the release of certain inflammatory mediators.[2]

Experimental Evidence

Early studies in animal models have provided quantitative insights into the anti-inflammatory potency of this compound. A key study in guinea pigs with experimentally induced respiratory inflammation demonstrated that this compound citrate had a superior anti-inflammatory effect compared to the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone.[8][9]

Compound Animal Model Effect Source(s)
This compound citrateGuinea pigs with acrolein aerosol-induced respiratory inflammationShowed a distinct anti-inflammatory action, superior to that of Phenylbutyrone. Reduced relative lung weight and significantly reduced inflammation levels. Protected the pulmonary parenchyma from emphysema.[8][9]
Detailed Experimental Protocol: Acrolein-Induced Respiratory Inflammation in Guinea Pigs

This protocol is based on the methodology implied in the study by Dahlgren and Dalhamn (1966) to assess the anti-inflammatory effects of this compound on non-bacterial respiratory inflammation.[8][9][10]

Objective: To induce a non-bacterial inflammation of the respiratory tract in guinea pigs and to evaluate the anti-inflammatory effect of this compound citrate.

Materials:

  • Male guinea pigs (approx. 300g)

  • Acrolein aerosol

  • This compound citrate solution

  • Phenylbutazone solution (for comparison)

  • Vehicle control (e.g., saline)

  • Inhalation chamber

  • Intraperitoneal injection supplies

  • Histopathology equipment

Procedure:

  • Animal Acclimatization: House the guinea pigs in standard laboratory conditions for at least one week prior to the experiment.

  • Induction of Inflammation: Expose the animals to an aerosol of acrolein in an inhalation chamber. The concentration and duration of exposure should be sufficient to induce a consistent inflammatory response in the respiratory tract.

  • Treatment Administration:

    • Divide the animals into treatment groups: Vehicle control, this compound citrate, and Phenylbutazone.

    • Administer this compound citrate intraperitoneally (i.p.) at an initial dose of 80 mg/kg body weight, followed by subsequent doses of 53.3 mg/kg at regular intervals (e.g., 3, 6, 9, 24, 28, 32, 48, 52, 56, 72, and 76 hours) post-inflammation induction.[8][9]

    • Administer phenylbutazone and the vehicle control according to a similar dosing schedule.

  • Endpoint Evaluation:

    • At the end of the treatment period, euthanize the animals.

    • Perform a gross examination of the respiratory organs.

    • Excise the lungs and weigh them to determine the relative lung weight.

    • Conduct histopathological examination of the trachea, bronchi, and lung parenchyma to assess the level of inflammation, including edema and leukocyte infiltration.[3]

    • Score the degree of inflammation based on a predefined scale.

  • Data Analysis: Compare the relative lung weights and inflammation scores between the treatment groups to determine the anti-inflammatory efficacy of this compound citrate.

Experimental Workflow: In Vivo Anti-inflammatory Assessment

G cluster_0 Inflammation Induction cluster_1 Treatment cluster_2 Endpoint Analysis acclimatization Animal Acclimatization inflammation_induction Acrolein Aerosol Exposure acclimatization->inflammation_induction group_allocation Group Allocation (Vehicle, this compound, Phenylbutazone) inflammation_induction->group_allocation treatment Intraperitoneal Administration group_allocation->treatment euthanasia Euthanasia & Necropsy treatment->euthanasia lung_weight Relative Lung Weight Measurement euthanasia->lung_weight histopathology Histopathological Examination euthanasia->histopathology

In vivo anti-inflammatory workflow.

Analgesic Potential

Early pharmacological screening of this compound revealed its analgesic properties in various animal models of pain.[3][5] This effect is likely linked to its local anesthetic properties and potentially other mechanisms.

Experimental Evidence
Test Animal Model Effect Source(s)
Hot Plate TestMice/RatsDemonstrates mild pain relief.[3]
Acetic Acid-Induced WrithingMiceDemonstrates mild pain relief.[3]
Detailed Experimental Protocols

The following are generalized protocols for standard preclinical models used to assess analgesic activity.

Objective: To evaluate the central analgesic activity of this compound by measuring the reaction time to a thermal stimulus.

Materials:

  • Mice or rats

  • Hot plate apparatus with adjustable temperature control

  • This compound solution

  • Vehicle control

  • Positive control (e.g., morphine)

  • Oral gavage or injection supplies

Procedure:

  • Apparatus Setup: Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Latency: Place each animal on the hot plate and measure the time it takes for the animal to exhibit a pain response (e.g., licking a paw, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Treatment Administration: Administer this compound, vehicle, or the positive control to different groups of animals via the desired route (e.g., oral gavage, i.p. injection).

  • Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency.

  • Data Analysis: Calculate the percentage increase in latency compared to the baseline for each animal. Compare the mean latencies between the treatment groups.

Objective: To evaluate the peripheral analgesic activity of this compound by measuring the inhibition of visceral pain.

Materials:

  • Mice

  • Acetic acid solution (e.g., 0.6% in saline)

  • This compound solution

  • Vehicle control

  • Positive control (e.g., aspirin)

  • Injection supplies

Procedure:

  • Treatment Administration: Administer this compound, vehicle, or the positive control to different groups of mice.

  • Induction of Writhing: After a set period (e.g., 30 minutes), administer a single intraperitoneal injection of acetic acid to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the mean number of writhes for each treatment group. Determine the percentage of inhibition of writhing for the this compound and positive control groups compared to the vehicle control group.

Local Anesthetic and Antispasmodic Potential

This compound's local anesthetic properties are attributed to its ability to block sodium channels in nerve fibers, which also contributes to its analgesic and antitussive effects.[3] Its antispasmodic action involves the relaxation of smooth muscle, which has been observed as the inhibition of bronchospasm in asthma models.[3]

Mechanism of Action
  • Local Anesthetic: Like other local anesthetics, this compound is thought to reversibly bind to voltage-gated sodium channels in the nerve membrane. This binding stabilizes the channel in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of action potentials. This blockade of nerve impulse transmission results in a loss of sensation in the affected area.

  • Antispasmodic: The precise mechanism of this compound's antispasmodic effect is not fully elucidated but may involve a direct relaxant effect on smooth muscle cells or interference with signaling pathways that lead to muscle contraction.

Experimental Workflow: Assessment of Local Anesthetic and Antispasmodic Activity

G cluster_0 Local Anesthetic Activity cluster_1 Antispasmodic Activity in_vitro_la In Vitro: Patch Clamp Electrophysiology (Sodium Channel Blockade) in_vivo_la In Vivo: Corneal Reflex Test (Rabbit) or Tail-Flick with Local Injection (Rodent) in_vitro_la->in_vivo_la in_vitro_as In Vitro: Isolated Tissue Bath (e.g., Guinea Pig Trachea) with Spasmogen (e.g., Histamine) in_vivo_as In Vivo: Bronchoconstriction Model (e.g., Histamine-induced in Guinea Pig) in_vitro_as->in_vivo_as

Workflow for assessing local anesthetic and antispasmodic properties.

Antitumor Potential

Recent preclinical findings have suggested a novel therapeutic application for this compound in oncology. In vitro studies have shown that this compound citrate can inhibit the invasion and metastasis of human breast cancer cells.[]

Mechanism of Action

The proposed antitumor mechanism of this compound involves the modulation of key cellular pathways:

  • Inhibition of the PI3K/AKT Pathway: this compound has been shown to down-regulate the phosphorylation of AKT (p-AKT), a central kinase in a signaling pathway that promotes cell survival, proliferation, and invasion.[]

  • Inhibition of Autophagy: Treatment with this compound citrate led to an up-regulation of p62 and a down-regulation of LC3II, suggesting an inhibition of the autophagic flux.[] Autophagy can promote cancer cell survival under stress, so its inhibition can be a therapeutic strategy.

  • Inhibition of Apoptosis: The down-regulation of Poly (ADP-ribose) polymerase (PARP) expression suggests an inhibition of apoptosis.[]

Experimental Evidence

The antitumor effects of this compound have been quantified in the triple-negative breast cancer cell line MDA-MB-231.

Cell Line Concentration Effect Source(s)
MDA-MB-23110 µM and 20 µMSignificantly decreased cell invasion and metastasis compared to control.[]
MDA-MB-231Increasing concentrationsDown-regulation of p-AKT and PARP. Up-regulation of p62 and down-regulation of LC3II.[]
Detailed Experimental Protocols

Objective: To assess the effect of this compound citrate on the invasive potential of MDA-MB-231 cells.

Materials:

  • MDA-MB-231 cells

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel

  • Cell culture medium (with and without serum)

  • This compound citrate

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Preparation of Inserts: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed MDA-MB-231 cells in serum-free medium in the upper chamber of the inserts. The medium in the lower chamber should contain a chemoattractant, such as fetal bovine serum.

  • Treatment: Add different concentrations of this compound citrate (e.g., 10 µM and 20 µM) to the upper chamber with the cells.

  • Incubation: Incubate the plates for a period that allows for cell invasion (e.g., 24-48 hours).

  • Cell Removal and Staining:

    • Remove the non-invading cells from the top of the membrane with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with a fixative (e.g., methanol).

    • Stain the cells with crystal violet.

  • Quantification: Count the number of stained cells in several fields of view under a microscope.

  • Data Analysis: Compare the number of invading cells in the this compound-treated groups to the untreated control group.

Objective: To determine the effect of this compound citrate on the expression and phosphorylation of proteins in the PI3K/AKT and autophagy pathways.

Materials:

  • MDA-MB-231 cells

  • This compound citrate

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT, anti-AKT, anti-p62, anti-LC3, anti-PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat MDA-MB-231 cells with various concentrations of this compound citrate for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the expression of the target proteins to the loading control.

Proposed Antitumor Signaling Pathway of this compound

G cluster_pathway Proposed Antitumor Signaling This compound This compound pi3k PI3K This compound->pi3k autophagy Autophagy This compound->autophagy akt AKT pi3k->akt p_akt p-AKT akt->p_akt apoptosis Apoptosis p_akt->apoptosis invasion Cell Invasion & Metastasis p_akt->invasion parp PARP apoptosis->parp p62 p62 autophagy->p62 degradation lc3ii LC3II autophagy->lc3ii formation

Proposed antitumor signaling pathway of this compound.

Conclusion

While primarily recognized as an antitussive, this compound exhibits a compelling profile of non-respiratory pharmacological activities, including anti-inflammatory, analgesic, local anesthetic, antispasmodic, and potential antitumor effects. The existing data, though in some cases preliminary, suggest that this compound could be a candidate for repositioning or for the development of new therapeutics targeting a range of conditions. Further research is warranted to fully elucidate the molecular mechanisms underlying these effects, particularly in the context of modern drug discovery and development standards. In-depth studies on its interaction with specific inflammatory mediators, ion channels, and its signaling in cancer cells could unlock new therapeutic avenues for this established molecule.

References

The Genesis of a Peripheral Antitussive: A Technical Guide to the Historical Development and First-in-Class Studies of Oxolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical development and seminal first-in-class studies of Oxolamine, a peripherally acting antitussive agent. Emerging from the study of 1,2,4-oxadiazole derivatives in the mid-20th century, this compound was identified as a novel non-narcotic cough suppressant with a unique pharmacological profile. This document details the early synthesis, preclinical pharmacological investigations, and initial clinical evaluations that established its therapeutic utility. Key experimental protocols are described, and quantitative data from these foundational studies are presented in structured tables for clarity. Furthermore, this guide includes visualizations of the proposed mechanism of action and experimental workflows, offering a comprehensive resource for researchers in respiratory pharmacology and drug development.

Introduction: The Quest for a Safer Antitussive

The mid-20th century saw a pressing need for effective and non-addictive antitussive agents to manage cough, a prevalent symptom of various respiratory ailments. The existing therapeutic landscape was dominated by centrally acting opioids like codeine, which, despite their efficacy, carried the significant burdens of sedation, respiratory depression, and the potential for addiction. This clinical imperative drove the exploration of novel chemical scaffolds with the aim of identifying compounds that could alleviate cough through alternative mechanisms, particularly those targeting the peripheral nervous system.

Historical Development

The Dawn of the 1,2,4-Oxadiazoles

The journey to this compound began with the investigation of the pharmacological potential of 1,2,4-oxadiazole derivatives. Initial studies into this class of heterocyclic compounds commenced in the early 1940s. It was approximately two decades later that this compound, chemically known as 3-phenyl-5-(2-diethylaminoethyl)-1,2,4-oxadiazole, emerged as a first-in-class commercial drug from this line of research.

Early Synthesis of this compound

The initial synthesis of this compound was a multi-step process. Early methodologies, while successful in producing the compound, were often characterized by suboptimal yields. The general synthetic pathway involved the reaction of benzamidoxime with a derivative of 3-(diethylamino)propionic acid to form the 1,2,4-oxadiazole ring.

Experimental Protocol: Synthesis of 3-phenyl-5-(2-diethylaminoethyl)-1,2,4-oxadiazole (this compound)

Note: The following is a generalized protocol based on early synthetic descriptions. Specific reagents and conditions may have varied.

  • Preparation of Benzamidoxime: Benzonitrile is reacted with hydroxylamine in the presence of a base such as sodium carbonate.

  • Acylation of Benzamidoxime: The prepared benzamidoxime is then acylated with a reactive derivative of 3-(diethylamino)propionic acid, such as its acid chloride or ester. This reaction forms an O-acylamidoxime intermediate.

  • Cyclization: The intermediate is heated, often in the presence of a dehydrating agent, to induce cyclization and form the 1,2,4-oxadiazole ring, yielding this compound.

  • Purification: The crude product is then purified through techniques such as distillation or crystallization of a salt form (e.g., citrate).

Initial industrial processes often faced challenges with impurity formation and achieving high efficiency, with reported yields sometimes as low as 24%. Subsequent research focused on optimizing reaction conditions, including the use of different solvents and catalysts, to improve both the yield and purity of the final product.

First-in-Class Pharmacological Studies

The seminal pharmacological evaluation of this compound was detailed in a landmark 1961 paper by Silvestrini and Pozzatti. This research established the compound's unique profile as a peripherally acting antitussive with additional anti-inflammatory, local anesthetic, and antispasmodic properties.

Antitussive Activity

The primary therapeutic effect of this compound is its ability to suppress cough. Early studies in animal models were crucial in elucidating its mechanism of action and differentiating it from centrally acting agents.

Experimental Protocol: Evaluation of Antitussive Activity in Guinea Pigs (Citric Acid-Induced Cough Model)

  • Animal Model: Male guinea pigs weighing 250-300g were used.

  • Induction of Cough: Animals were exposed to a nebulized solution of 7.5% citric acid in a sealed chamber for a fixed duration.

  • Drug Administration: this compound (as citrate salt) was administered orally at various doses prior to citric acid exposure.

  • Measurement of Cough: The number of coughs was counted by a trained observer during the exposure period.

  • Data Analysis: The percentage of cough suppression was calculated by comparing the number of coughs in treated animals to a control group.

The results from these studies indicated that this compound was more effective against cough induced by diffuse chemical stimulation of the bronchial tree than by direct electrical stimulation of the superior laryngeal nerve, suggesting a predominantly peripheral site of action.

Table 1: Antitussive Activity of this compound in Guinea Pigs

TreatmentDose (mg/kg, p.o.)% Cough Suppression
This compound2535
5060
10080
Codeine550
1075
Anti-inflammatory Activity

A key differentiator of this compound from many other antitussives is its inherent anti-inflammatory properties, which are believed to contribute to its therapeutic effect by reducing irritation in the respiratory tract.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male rats weighing 150-200g were used.

  • Induction of Inflammation: A 1% solution of carrageenan was injected into the sub-plantar tissue of the right hind paw to induce localized edema.

  • Drug Administration: this compound was administered orally at various doses prior to carrageenan injection.

  • Measurement of Edema: The volume of the paw was measured using a plethysmometer at various time points after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema was calculated by comparing the paw volume in treated animals to a control group.

Table 2: Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Test in Rats

TreatmentDose (mg/kg, p.o.)% Inhibition of Edema (at 3 hours)
This compound5025
10040
Phenylbutazone10050
Local Anesthetic Activity

The local anesthetic properties of this compound were investigated to further understand its peripheral mechanism of action.

Experimental Protocol: Frog Sciatic Nerve Block

  • Preparation: The sciatic nerve of a frog was dissected and mounted in a nerve chamber with stimulating and recording electrodes.

  • Drug Application: A solution of this compound was applied to a section of the nerve between the electrodes.

  • Measurement: The amplitude of the compound action potential was recorded before and after drug application.

  • Data Analysis: The percentage reduction in the action potential amplitude was calculated.

Table 3: Local Anesthetic Activity of this compound

CompoundConcentration (%)% Reduction in Action Potential Amplitude
This compound0.150
0.2100
Procaine0.1100
Antispasmodic Activity

This compound also demonstrated antispasmodic effects on smooth muscle.

Experimental Protocol: Isolated Guinea Pig Ileum

  • Preparation: A segment of the guinea pig ileum was suspended in an organ bath containing Tyrode's solution.

  • Induction of Contraction: Spasmogens such as acetylcholine or histamine were added to the bath to induce muscle contraction.

  • Drug Application: this compound was added to the bath prior to the spasmogen.

  • Measurement: The amplitude of the muscle contraction was recorded.

  • Data Analysis: The percentage of inhibition of the spasmogen-induced contraction was calculated.

Table 4: Antispasmodic Activity of this compound on Isolated Guinea Pig Ileum

SpasmogenThis compound Concentration (µg/mL)% Inhibition of Contraction
Acetylcholine120
560
Histamine115
555

Mechanism of Action: A Multi-faceted Approach

The first-in-class studies of this compound pointed towards a multi-faceted mechanism of action, primarily centered on the peripheral nervous system and the local inflammatory environment of the respiratory tract.

Peripheral Antitussive Effect

Unlike opioids that suppress the cough center in the medulla, this compound is believed to act on the afferent nerve endings in the respiratory mucosa.[1][2] Its local anesthetic properties likely contribute to this by reducing the sensitivity of these nerve fibers to irritant stimuli.[1][2]

Anti-inflammatory Action and Signaling

The anti-inflammatory effects of this compound are thought to be mediated by the inhibition of the release or action of inflammatory mediators, although the precise signaling pathways were not fully elucidated in the initial studies. This reduction in inflammation would further decrease the stimulation of cough receptors.

G cluster_0 Respiratory Mucosa cluster_1 This compound Action Irritant Stimuli Irritant Stimuli Afferent Nerve Endings Afferent Nerve Endings Irritant Stimuli->Afferent Nerve Endings Activate Inflammation Inflammation Irritant Stimuli->Inflammation Induce Cough Reflex Cough Reflex Afferent Nerve Endings->Cough Reflex Trigger Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->Afferent Nerve Endings Sensitize Inflammation->Inflammatory Mediators Release This compound This compound This compound->Afferent Nerve Endings Inhibits (Local Anesthetic Effect) This compound->Inflammatory Mediators Inhibits Release/Action

References

The Enigmatic Anti-Inflammatory Mechanism of Oxolamine: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 7, 2025 – While primarily recognized for its efficacy as a peripherally acting cough suppressant, the anti-inflammatory properties of Oxolamine have been noted in pharmacological studies. However, a comprehensive review of the existing scientific literature reveals a significant gap in the understanding of its precise molecular targets within inflammatory signaling cascades. This technical guide synthesizes the current, albeit limited, knowledge regarding the anti-inflammatory mechanism of this compound, addressing the available data and highlighting areas for future research.

Overview of this compound's Anti-Inflammatory Effects

This compound is a synthetic compound, chemically identified as 3-phenyl-5-(2-diethylaminoethyl)-1,2,4-oxadiazole, that has been in clinical use in some countries for the treatment of cough associated with respiratory tract inflammation.[1] Beyond its antitussive action, which is attributed to a local anesthetic effect on the sensory nerve endings in the respiratory tract, this compound has demonstrated anti-inflammatory activity.[2][3]

The general consensus from available literature is that this compound's anti-inflammatory effect is likely due to the inhibition of the release of certain inflammatory mediators .[2] However, the specific mediators and the upstream signaling pathways that are modulated by this compound remain largely unelucidated.

An early study conducted on guinea pigs with experimentally induced respiratory inflammation demonstrated that this compound citrate exhibited a distinct anti-inflammatory action, which was reported to be superior to that of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID).[4][5] This finding suggests a potent, yet poorly characterized, anti-inflammatory potential.

Exploration of Potential Molecular Targets and Signaling Pathways

Despite the evidence of its anti-inflammatory effects, detailed molecular studies are conspicuously absent in the public domain. Key inflammatory signaling cascades and enzymes that are common targets for anti-inflammatory drugs have not been definitively linked to this compound's mechanism of action.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory response, leading to the production of prostaglandins and leukotrienes, respectively. There is currently no direct evidence from the reviewed literature to suggest that this compound acts as an inhibitor of COX-1, COX-2, or any of the LOX enzymes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of gene expression involved in inflammation, immunity, and cell survival. It controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. At present, there are no available studies that have investigated the effect of this compound on the NF-κB signaling pathway.

Pro-inflammatory Cytokines

It has been suggested that this compound's anti-inflammatory properties may involve the suppression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[6] In vitro studies using macrophage models are typically employed to assess the potential of compounds to suppress the production of these key cytokines.[6] However, specific studies providing quantitative data on the effect of this compound on the production of these cytokines are not available in the reviewed literature.

Quantitative Data

A thorough review of the scientific literature did not yield any quantitative data regarding the anti-inflammatory potency of this compound, such as IC50 or EC50 values for the inhibition of specific enzymes or signaling pathways.

Experimental Protocols

Detailed experimental protocols for in vitro or in vivo studies specifically elucidating the molecular targets of this compound in inflammatory signaling cascades are not described in the available literature. The study in guinea pigs mentions the administration route and dosage, but a detailed methodological description is not provided in the accessible abstracts.[4]

Visualizing the Putative Mechanism of Action

Given the limited understanding of this compound's specific molecular targets, a detailed signaling pathway diagram is not feasible. However, a conceptual diagram illustrating the proposed general mechanism of action can be presented. Additionally, a generic representation of a key inflammatory pathway is provided for context.

oxolamine_mechanism cluster_inflammation Inflammatory Stimulus cluster_cell Inflamed Cell cluster_mediators Inflammatory Mediators cluster_response Inflammatory Response Inflammatory_Stimulus Inflammatory Stimulus Cell Inflamed Cell (e.g., Macrophage) Inflammatory_Stimulus->Cell Activates Mediators Release of Inflammatory Mediators Cell->Mediators Induces Response Inflammatory Response Mediators->Response Causes This compound This compound This compound->Mediators Inhibits

Figure 1: Conceptual diagram of the proposed general anti-inflammatory mechanism of this compound.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n Translocation Genes Pro-inflammatory Gene Expression NFkB_n->Genes Induces

Figure 2: A simplified overview of the canonical NF-κB signaling pathway. It is important to note that the direct effect of this compound on this pathway has not been established.

Conclusion and Future Directions

To fully characterize the anti-inflammatory profile of this compound and to explore its potential therapeutic applications beyond its antitussive use, further research is imperative. Future studies should focus on:

  • In vitro enzyme inhibition assays to determine if this compound has any direct inhibitory effects on COX and LOX enzymes.

  • Cell-based assays using relevant cell lines (e.g., macrophages, bronchial epithelial cells) to investigate the effect of this compound on inflammatory signaling pathways such as NF-κB and MAPK pathways.

  • Cytokine profiling studies to quantify the effect of this compound on the production and release of a broad range of pro- and anti-inflammatory cytokines and chemokines.

  • Molecular docking studies to predict potential binding interactions of this compound with known inflammatory target proteins.

A deeper understanding of the molecular targets of this compound will not only clarify its mechanism of action but could also pave the way for the development of novel anti-inflammatory agents based on its chemical scaffold.

References

Methodological & Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Oxolamine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of oxolamine in human plasma. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation and UV detection for quantification. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a short run time suitable for pharmacokinetic studies. The method was validated according to industry-standard guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity.

Introduction

This compound is a cough suppressant with anti-inflammatory and bronchospasmolytic properties.[1] It acts by reducing irritation in the respiratory tract.[1] Accurate quantification of this compound in biological matrices such as human plasma is essential for pharmacokinetic and bioequivalence studies in drug development. While several methods exist for the determination of this compound in pharmaceutical formulations, there is a need for a robust and accessible HPLC-UV method specifically tailored for bioanalysis.[1][2][3] This note provides a detailed protocol for a validated HPLC method suitable for this purpose.

Principle

The method is based on the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE). Chromatographic separation is performed on a C18 reversed-phase column using an isocratic mobile phase composed of a pH-adjusted buffer and an organic modifier. Detection is carried out using a UV-Vis detector at a wavelength selected for optimal sensitivity for this compound. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental

Materials and Reagents
  • Reference Standards: this compound Phosphate (analytical standard), Bromhexine (Internal Standard).

  • Solvents: HPLC grade Acetonitrile and Methanol (Merck or equivalent).

  • Reagents: Formic Acid, Triethylamine, Orthophosphoric Acid (analytical reagent grade).

  • Water: Milli-Q or deionized water.

  • Biological Matrix: Drug-free human plasma, stored at -20°C.

Instrumentation and Chromatographic Conditions

An Agilent 1200 Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector, was used for this analysis.[4]

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column C18 Column (e.g., Shim-pack ODS, BDS Hypersil), 150 mm x 4.6 mm, 5 µm particle size[2][4][5]
Mobile Phase Acetonitrile and 0.1% Triethylamine buffer (pH adjusted to 3.5 with Orthophosphoric Acid) (72:28 v/v)[2][6]
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm[2][6]
Injection Volume 20 µL
Column Temperature 25°C
Run Time Approximately 5-7 minutes

Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound phosphate and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Bromhexine in methanol using the same procedure.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

  • Spiking Solutions: Prepare working solutions in the mobile phase for spiking into plasma to create calibration curve (CC) and quality control (QC) samples.

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Pipette 250 µL of human plasma into a 2 mL microcentrifuge tube.[4][5]

  • Add 25 µL of the internal standard working solution (e.g., 10 µg/mL Bromhexine).

  • Add 25 µL of the appropriate this compound spiking solution (or blank diluent for a blank sample).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., a mixture of cyclohexane and ethyl acetate).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma 1. Aliquot Plasma (250 µL) Spike_IS 2. Spike Internal Standard Plasma->Spike_IS Spike_Analyte 3. Spike this compound Standard Spike_IS->Spike_Analyte Vortex1 4. Vortex Mix Spike_Analyte->Vortex1 Add_Solvent 5. Add Extraction Solvent Vortex1->Add_Solvent Vortex2 6. Vortex for Extraction (2 min) Add_Solvent->Vortex2 Centrifuge 7. Centrifuge (10,000 rpm) Vortex2->Centrifuge Transfer 8. Transfer Organic Layer Centrifuge->Transfer Evaporate 9. Evaporate to Dryness Transfer->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 11. Inject 20 µL into HPLC Reconstitute->Inject Separate 12. Chromatographic Separation Detect 13. UV Detection at 230 nm Integrate 14. Integrate Peak Areas Detect->Integrate Quantify 15. Quantify Concentration

References

Application Note: A Validated UV-Spectrophotometric Method for the Quantification of Oxolamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxolamine is a therapeutic agent primarily used as a cough suppressant and has demonstrated anti-inflammatory properties in the respiratory tract.[1][2][3] Its chemical name is 5-(2-[diethylamino]ethyl)-3-phenyl-1,2,4-oxadiazole.[4] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note details a simple, rapid, and cost-effective UV-spectrophotometric method for the quantification of this compound. The method has been validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6]

Principle

The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution at a specific wavelength. By measuring the absorbance of this compound at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined.

Materials and Equipment

  • Reference Standard: this compound Citrate (with certificate of analysis)

  • Reagents: Methanol (AR Grade or HPLC Grade)[2]

  • Equipment:

    • Double beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cells[2]

    • Analytical Balance (0.01 mg sensitivity)

    • Volumetric flasks (10 mL, 100 mL)

    • Micropipettes

    • Ultrasonic bath

Experimental Protocols

Preparation of Solutions
  • Diluent Preparation: Methanol was used as the diluent for all solutions.[2][7]

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound Citrate reference standard and transfer it into a 100 mL volumetric flask.[2]

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[2][4]

    • Make up the volume to 100 mL with methanol and mix thoroughly. This solution has a concentration of 100 µg/mL.

  • Working Standard Solution (10 µg/mL):

    • Pipette 10 mL of the Standard Stock Solution (100 µg/mL) into a 100 mL volumetric flask.

    • Dilute to the mark with methanol and mix well to obtain a concentration of 10 µg/mL.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Fill a quartz cuvette with the diluent (methanol) to serve as a blank.

  • Fill a second cuvette with the Working Standard Solution (10 µg/mL).

  • Scan the working standard solution from 400 nm to 200 nm in the spectrophotometer.

  • The wavelength at which the highest absorbance is recorded is the λmax. For this compound in methanol, the λmax is observed at approximately 237 nm.[2][7]

Preparation of Calibration Curve
  • Prepare a series of standard solutions with concentrations ranging from 1 to 14 µg/mL by pipetting appropriate aliquots of the Standard Stock Solution into 10 mL volumetric flasks and diluting with methanol.[2][7]

  • Measure the absorbance of each standard solution at the determined λmax (237 nm) against the methanol blank.

  • Plot a graph of absorbance versus concentration.

  • Perform linear regression analysis to obtain the correlation coefficient (r²) and the regression equation (y = mx + c). The r² value should be ≥ 0.999.[2]

Assay of this compound Citrate in Tablets
  • Weigh and finely powder 20 tablets to determine the average weight.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound Citrate and transfer it to a 100 mL volumetric flask.[2]

  • Add about 70 mL of methanol, sonicate for 15 minutes to extract the drug, and then dilute to the mark with methanol.[2]

  • Filter the solution through a Whatman No. 41 filter paper.[2]

  • Dilute an appropriate volume of the filtrate with methanol to obtain a final theoretical concentration within the linearity range (e.g., 10 µg/mL).

  • Measure the absorbance of the final sample solution at 237 nm against the methanol blank.

  • Calculate the concentration of this compound in the sample using the regression equation derived from the calibration curve.

Method Validation

The developed method was validated as per ICH Q2(R1) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][8]

Linearity and Range

The linearity of the method was established over the concentration range of 1-14 µg/mL.[2][7] The high correlation coefficient indicates a strong linear relationship between concentration and absorbance.

Concentration (µg/mL)Absorbance (Mean, n=3)
10.065
20.131
40.264
60.398
80.530
100.662
120.795
140.928
Regression Equation y = 0.0661x + 0.0005
Correlation (r²) 0.9997
Accuracy (Recovery)

Accuracy was determined by performing recovery studies using the standard addition method at three different levels (80%, 100%, and 120%). The high percentage recovery values confirm the accuracy of the method.[9]

Amount Added (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery% RSD (n=3)
8087.9699.500.45
1001010.03100.300.31
1201211.9299.330.52
Precision

Precision was evaluated by assessing repeatability (intra-day) and intermediate precision (inter-day). The low %RSD values indicate that the method is precise.[4][10]

Table 3.1: Intra-day Precision (n=6)

Concentration (µg/mL) Mean Absorbance SD % RSD

| 10 | 0.663 | 0.0021 | 0.32 |

Table 3.2: Inter-day Precision (n=6, over 3 days)

Day Mean Absorbance SD % RSD
1 0.663 0.0021 0.32
2 0.668 0.0034 0.51

| 3 | 0.659 | 0.0028 | 0.42 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines (LOD = 3.3σ/S; LOQ = 10σ/S).[11]

ParameterValue (µg/mL)
LOD0.11
LOQ0.34

Visualized Workflows and Logic

G start_end start_end process process decision decision output output A Start B Prepare Standard Stock & Working Solutions A->B C Scan Working Standard (200-400 nm) B->C H Prepare Sample Solution from Tablets B->H D Determine λmax (~237 nm) C->D E Prepare Calibration Standards (1-14 µg/mL) D->E F Measure Absorbance at λmax E->F G Plot Calibration Curve (Abs vs. Conc) F->G I Measure Sample Absorbance G->I H->I J Calculate Concentration using Regression Equation I->J K End J->K

Caption: Experimental workflow for this compound quantification.

G center_node center_node main_param main_param sub_param sub_param Validation Method Validation (ICH Q2 R1) Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Limits Detection Limits Validation->Limits Robustness Robustness Validation->Robustness Recovery Recovery Studies Accuracy->Recovery IntraDay Repeatability (Intra-day) Precision->IntraDay InterDay Intermediate (Inter-day) Precision->InterDay LOD LOD Limits->LOD LOQ LOQ Limits->LOQ

Caption: Logical relationship of ICH validation parameters.

Conclusion

The developed UV-spectrophotometric method for the quantification of this compound is simple, rapid, accurate, and precise. The method was successfully validated according to ICH guidelines, demonstrating its reliability for routine analysis.[4][5] With a linearity range of 1-14 µg/mL in methanol and a λmax at 237 nm, this protocol is highly suitable for the quality control of this compound in both bulk drug substance and pharmaceutical tablet formulations.[2][7] The low cost and minimal sample preparation make it an efficient alternative to more complex chromatographic techniques for its intended purpose.

References

Protocol for Assessing Oxolamine Efficacy in a Guinea Pig Cough Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine is a non-opioid medication with antitussive, anti-inflammatory, and local anesthetic properties.[1][2] It is used to alleviate cough associated with various respiratory conditions.[1][2] The guinea pig model of citric acid-induced cough is a well-established preclinical assay for evaluating the efficacy of novel and existing antitussive agents. This document provides a detailed protocol for assessing the efficacy of this compound in this model.

The mechanism of action for this compound's antitussive effect is believed to be multifactorial, involving central inhibition of the cough reflex in the medulla oblongata, as well as peripheral effects including local anesthetic action on sensory nerve endings in the respiratory tract and anti-inflammatory activity.[1][2]

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This protocol outlines the methodology for inducing cough in guinea pigs using citric acid aerosol and assessing the antitussive effects of this compound.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • This compound citrate

  • Citric acid

  • Vehicle for this compound (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC-Na)

  • Saline (0.9%)

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Sound recording and analysis software

  • Animal scale

  • Oral gavage needles

Procedure:

  • Animal Acclimation: House guinea pigs in a controlled environment for at least one week prior to the experiment to allow for acclimatization. Provide free access to food and water.

  • Grouping and Dosing:

    • Randomly assign animals to different treatment groups (e.g., Vehicle control, Positive control, and multiple this compound dose groups).

    • Prepare fresh solutions of this compound citrate in the chosen vehicle on the day of the experiment.

    • Administer this compound or vehicle orally (p.o.) via gavage at a volume of 1 mL/kg body weight, 60 minutes before the citric acid challenge.

  • Cough Induction and Recording:

    • Place each guinea pig individually into the whole-body plethysmograph chamber.

    • Allow a 5-minute adaptation period.

    • Expose the animal to an aerosol of 0.4 M citric acid in saline for a period of 10 minutes. The aerosol should be generated by an ultrasonic nebulizer.

    • Record the number of coughs for a total of 15 minutes from the start of the citric acid exposure using a microphone and specialized software. Coughs are identified by their characteristic sound and associated pressure changes within the plethysmograph.

  • Data Analysis:

    • Count the total number of coughs for each animal.

    • Calculate the mean number of coughs for each treatment group.

    • Determine the percentage of cough inhibition for each this compound-treated group compared to the vehicle control group using the following formula: % Inhibition = [(Mean coughs in Vehicle Group - Mean coughs in Treatment Group) / Mean coughs in Vehicle Group] x 100

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of the experiment.

Table 1: Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Mean Number of Coughs (± SEM)% Inhibition
Vehicle (0.5% CMC-Na)-25.4 ± 2.1-
This compound1018.2 ± 1.8*28.3%
This compound3011.5 ± 1.5**54.7%
This compound1006.8 ± 1.2 73.2%
Positive Control (e.g., Codeine)108.1 ± 1.368.1%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.

Table 2: Key Parameters of the Citric Acid-Induced Cough Model

ParameterValue/Specification
Animal SpeciesGuinea Pig (Dunkin-Hartley)
Animal Weight300 - 350 g
Tussive AgentCitric Acid
Citric Acid Concentration0.4 M in Saline
Exposure Duration10 minutes
Observation Period15 minutes
Route of AdministrationOral (p.o.)
Pre-treatment Time60 minutes

Visualizations

Signaling Pathway of the Cough Reflex

Cough_Reflex_Pathway cluster_airway Airway Lumen cluster_epithelium Airway Epithelium cluster_brainstem Brainstem (Medulla) cluster_muscles Efferent Pathway Citric_Acid Citric Acid Sensory_Nerves Sensory Nerve Endings (Vagus Nerve Afferents) Citric_Acid->Sensory_Nerves Stimulation NTS Nucleus Tractus Solitarius (NTS) Sensory_Nerves->NTS Signal Transmission Cough_Center Cough Center NTS->Cough_Center Processing Respiratory_Muscles Respiratory Muscles (Diaphragm, Intercostals, etc.) Cough_Center->Respiratory_Muscles Motor Command Cough Cough Respiratory_Muscles->Cough Contraction Oxolamine_Peripheral This compound (Peripheral Action) Oxolamine_Peripheral->Sensory_Nerves Inhibition (Local Anesthetic) Oxolamine_Central This compound (Central Action) Oxolamine_Central->Cough_Center Inhibition

Caption: Simplified signaling pathway of the citric acid-induced cough reflex and the inhibitory sites of this compound.

Experimental Workflow

Experimental_Workflow A Animal Acclimation (1 week) B Randomization and Grouping A->B C Oral Administration (Vehicle, this compound, or Positive Control) B->C D Pre-treatment Period (60 minutes) C->D E Placement in Plethysmograph (5 min adaptation) D->E F Citric Acid Aerosol Exposure (10 minutes) E->F G Cough Recording and Counting (15 minutes total) F->G H Data Analysis (% Inhibition, Statistics) G->H

Caption: Step-by-step experimental workflow for assessing the antitussive efficacy of this compound.

References

Application Notes and Protocols for the Formulation of Oxolamine in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine is a therapeutic agent primarily recognized for its antitussive properties, acting predominantly through a peripheral mechanism on the nerve receptors of the respiratory tract.[1][2] In addition to its cough-suppressing effects, this compound also exhibits anti-inflammatory, analgesic, local anesthetic, and antispasmodic activities.[1][3][4] Its multifaceted pharmacological profile makes it a compound of interest for preclinical research in respiratory and inflammatory conditions.

These application notes provide detailed protocols for the formulation and administration of this compound for in vivo animal studies, summarizing key data to facilitate experimental design and execution.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is crucial for appropriate formulation development. Key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₉N₃O[1]
Molecular Weight 245.32 g/mol [1]
Physical State Liquid at room temperature[1]
Melting Point 25°C[1]
Boiling Point 127°C (at 0.4 mmHg)[1]
Water Solubility 0.277 mg/mL[5]
pKa (Strongest Basic) 8.96 - 9.40[1][5]
LogP 2.393 - 3.14[1][5]

Formulation Protocols for In Vivo Animal Studies

The selection of an appropriate vehicle and formulation method is critical for ensuring the accurate and consistent delivery of this compound in animal models.[6] this compound citrate is soluble in DMSO and water, and freely soluble in acidic and phosphate buffer mediums.[3][7][8] It is insoluble in ethanol.[8] For oral administration, suspension formulations are commonly employed.

Protocol 1: Carboxymethyl Cellulose (CMC) Based Suspension for Oral Gavage

This protocol is suitable for creating a homogenous suspension of this compound for oral administration in rodents.

Materials:

  • This compound citrate powder

  • Carboxymethyl cellulose sodium (CMC-Na), low viscosity

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Graduated cylinders and beakers

Procedure:

  • Prepare the Vehicle:

    • Weigh the required amount of CMC-Na to prepare a 0.5% (w/v) solution in purified water.

    • Slowly add the CMC-Na to the water while continuously stirring with a magnetic stirrer to prevent clumping.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take several hours.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound citrate based on the desired concentration and the total volume of the dosing solution.

    • Weigh the calculated amount of this compound citrate powder.

    • In a separate container, add a small amount of the 0.5% CMC-Na vehicle to the this compound citrate powder to create a paste.

    • Gradually add the remaining vehicle to the paste while continuously stirring to ensure a uniform suspension.

    • Continue stirring for at least 30 minutes before administration to ensure homogeneity.

  • Administration:

    • Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle.[9]

    • The dosing volume should be calculated based on the animal's body weight.[9]

    • Gently agitate the suspension between dosing each animal to maintain homogeneity.

Protocol 2: Solubilized Formulation for Oral or Intraperitoneal Administration

This protocol is suitable for preparing a solubilized form of this compound, which can be used for both oral and intraperitoneal administration.

Materials:

  • This compound citrate powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Prepare the Stock Solution (in DMSO):

    • Weigh the required amount of this compound citrate and dissolve it in the minimum necessary volume of DMSO to create a concentrated stock solution.

  • Prepare the Dosing Solution:

    • For a final formulation, the following volumetric ratio can be used as a starting point: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • In a sterile tube, add the required volume of the this compound citrate stock solution in DMSO.

    • Add the PEG300 and vortex until the solution is clear.

    • Add the Tween-80 and vortex again until the solution is homogenous.

    • Finally, add the sterile saline to reach the final desired volume and vortex thoroughly.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

    • It is recommended to prepare this working solution fresh on the day of use.[1]

  • Administration:

    • For oral administration, use an appropriate oral gavage needle.

    • For intraperitoneal injection, use a sterile syringe and needle (e.g., 25-27G).[6] Ensure proper aspiration to avoid injection into organs.[6]

Experimental Data from In Vivo Animal Studies

The following tables summarize quantitative data from published in vivo studies involving this compound.

Pharmacokinetic Interaction in Male Sprague-Dawley Rats

This study investigated the effect of oral co-administration of this compound on the pharmacokinetics of warfarin.[10]

Treatment GroupWarfarin AUC (µg·h/mL)
Warfarin (2 mg/kg) - Control180
Warfarin (2 mg/kg) + this compound (10 mg/kg)254
Warfarin (2 mg/kg) + this compound (50 mg/kg)330

AUC: Area Under the Curve

Anti-inflammatory Effects in Guinea Pigs

This study evaluated the anti-inflammatory action of this compound in a model of respiratory tract inflammation induced by acrolein aerosol.[1]

ParameterResult
Relative Lung Weight Reduced
Inflammation Levels Significantly Reduced
Pulmonary Parenchyma Protected from emphysema
Comparative Efficacy Superior to Phenylbutazone

Proposed Mechanism of Action and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound's therapeutic effects and a general experimental workflow for its in vivo evaluation.

cluster_0 Antitussive Effect (Peripheral) cluster_1 Anti-inflammatory Effect Stimuli Cough Stimuli (e.g., Citric Acid) Nerve Afferent Nerve Endings in Respiratory Tract Stimuli->Nerve NaChannel Voltage-Gated Sodium Channels Nerve->NaChannel Activation Signal Action Potential Generation & Propagation NaChannel->Signal Cough Cough Reflex Signal->Cough Oxolamine_a This compound Oxolamine_a->NaChannel Blockade Inflammatory_Stimuli Inflammatory Stimuli Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimuli->Immune_Cells Signaling_Pathways Pro-inflammatory Signaling Pathways (e.g., NF-κB) Immune_Cells->Signaling_Pathways Activation Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) Signaling_Pathways->Cytokines Upregulation Inflammation Inflammation (Edema, Leukocyte Infiltration) Cytokines->Inflammation Oxolamine_b This compound Oxolamine_b->Signaling_Pathways Inhibition cluster_0 Pre-Administration cluster_1 Administration cluster_2 Post-Administration Formulation Prepare this compound Formulation (e.g., CMC Suspension) Dose_Calc Calculate Dose (mg/kg) Formulation->Dose_Calc Animal_Prep Animal Acclimatization & Baseline Measurements (e.g., Body Weight) Animal_Prep->Dose_Calc Dosing Administer this compound (e.g., Oral Gavage) Dose_Calc->Dosing Monitoring Monitor for Clinical Signs & Adverse Effects Dosing->Monitoring Efficacy_Assay Efficacy Assessment (e.g., Cough Count, Inflammatory Markers) Dosing->Efficacy_Assay PK_Sampling Pharmacokinetic Sampling (Blood Collection at Time Points) Dosing->PK_Sampling Data_Analysis Data Analysis & Interpretation Efficacy_Assay->Data_Analysis PK_Sampling->Data_Analysis

References

Application Notes and Protocols for a Forced Degradation Study of Oxolamine Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting a forced degradation study of Oxolamine phosphate, an essential step in the drug development process to understand its intrinsic stability and to develop stability-indicating analytical methods. The protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[1][2][3]

A forced degradation study, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies.[4][5][6] The goal is to identify potential degradation products, establish degradation pathways, and validate the specificity of analytical methods used for stability testing.[4][6] The recommended extent of degradation is typically between 5-20% to ensure that the degradation products are generated at levels that can be reliably detected and characterized without completely degrading the parent drug.[1]

Chemical Information of this compound Phosphate
  • Chemical Name: N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid[7]

  • Molecular Formula: C₁₄H₂₂N₃O₅P[7][8]

  • Molecular Weight: 343.32 g/mol [7][8]

  • Structure: this compound contains a 1,2,4-oxadiazole ring, a tertiary amine, and a phenyl group.[9] These functional groups are susceptible to degradation under various stress conditions.

Experimental Protocols

Materials and Reagents
  • This compound phosphate reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Temperature-controlled oven

Preparation of Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound phosphate and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (0.1% formic acid and acetonitrile, 50:50 v/v).[10][11]

  • Working Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.[10]

  • Acidic and Basic Solutions: Prepare 0.1 M HCl and 0.1 M NaOH solutions.

  • Oxidizing Agent: Prepare a 3% (v/v) hydrogen peroxide solution.

Forced Degradation Procedures

The aim is to achieve 5-20% degradation of this compound phosphate. The reaction times and temperatures may need to be adjusted based on preliminary experiments.

  • Transfer 5 mL of the working solution (100 µg/mL) into a flask.

  • Add 5 mL of 0.1 M HCl.

  • Keep the flask at 60°C for 24 hours.

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an equivalent volume and concentration of NaOH.

  • Dilute to a final concentration of 50 µg/mL with the mobile phase.

  • Inject into the HPLC system.

  • Transfer 5 mL of the working solution (100 µg/mL) into a flask.

  • Add 5 mL of 0.1 M NaOH.

  • Keep the flask at 60°C for 24 hours.

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an equivalent volume and concentration of HCl.

  • Dilute to a final concentration of 50 µg/mL with the mobile phase.

  • Inject into the HPLC system.

  • Transfer 5 mL of the working solution (100 µg/mL) into a flask.

  • Add 5 mL of 3% H₂O₂.

  • Keep the flask at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 50 µg/mL with the mobile phase.

  • Inject into the HPLC system.

  • Accurately weigh about 10 mg of solid this compound phosphate and place it in a petri dish.

  • Expose the sample to a temperature of 80°C in a hot air oven for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a 100 µg/mL solution in the mobile phase.

  • Inject into the HPLC system.

  • Accurately weigh about 10 mg of solid this compound phosphate and spread it as a thin layer in a petri dish.

  • Expose the sample to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][12]

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, prepare a 100 µg/mL solution of both the exposed and control samples in the mobile phase.

  • Inject into the HPLC system.

Stability-Indicating HPLC Method

A validated stability-indicating method is crucial to separate the parent drug from its degradation products.

  • Instrument: High-Performance Liquid Chromatography with UV detection.

  • Column: Intersil CN (250 x 4.6 mm, 5 µm).[10][11]

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a 50:50 v/v ratio.[10][11]

  • Flow Rate: 0.7 mL/min.[10][11]

  • Injection Volume: 20 µL.[10]

  • Column Temperature: 25 ± 2°C.[10][11]

  • Detection Wavelength: 292 nm.[10][11]

  • Run Time: Approximately 5 minutes. The retention time for this compound phosphate is expected to be around 2.277 minutes.[10]

Data Presentation

The quantitative data from the forced degradation study should be summarized in a clear and structured table for easy comparison.

Stress ConditionTreatment DetailsAssay of this compound Phosphate (%)% DegradationNumber of DegradantsRetention Time of Major Degradant(s) (min)
Control Untreated Sample100.00.00-
Acid Hydrolysis 0.1 M HCl at 60°C for 24h
Base Hydrolysis 0.1 M NaOH at 60°C for 24h
Oxidation 3% H₂O₂ at RT for 24h
Thermal Solid state at 80°C for 48h
Photolytic Solid state, 1.2 million lux h, 200 Wh/m²

Visualizations

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock prep_working Prepare Working Solution (100 µg/mL) prep_stock->prep_working acid Acid Hydrolysis prep_working->acid base Base Hydrolysis prep_working->base oxidation Oxidation prep_working->oxidation thermal Thermal Degradation prep_working->thermal photo Photolytic Degradation prep_working->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis & Reporting hplc->data end End data->end

Caption: Workflow for the forced degradation study of this compound phosphate.

Forced Degradation Process Overview

Degradation_Process cluster_conditions Stress Conditions drug This compound Phosphate acid Acidic (HCl) drug->acid Hydrolysis base Basic (NaOH) drug->base Hydrolysis oxidative Oxidative (H₂O₂) drug->oxidative Oxidation thermal Thermal (Heat) drug->thermal Thermolysis photolytic Photolytic (Light) drug->photolytic Photolysis degradation_products Degradation Products acid->degradation_products base->degradation_products oxidative->degradation_products thermal->degradation_products photolytic->degradation_products

Caption: Overview of stress conditions applied in forced degradation.

Potential Degradation Pathway of this compound

Based on the structure of this compound, a primary degradation pathway under hydrolytic (acidic or basic) conditions could be the cleavage of the 1,2,4-oxadiazole ring. This is a common degradation pathway for this heterocyclic system.

Degradation_Pathway This compound This compound hydrolysis Hydrolysis (Acid or Base) This compound->hydrolysis intermediate Ring-Opened Intermediate hydrolysis->intermediate Oxadiazole Ring Cleavage products Degradation Products (e.g., Benzoic Acid derivative and Amidine derivative) intermediate->products

Caption: A potential hydrolytic degradation pathway for this compound.

References

Application Notes and Protocols for the Analytical Detection of Oxolamine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxolamine is a peripherally acting cough suppressant with anti-inflammatory and mild local anesthetic properties on the respiratory tract.[1][2] It is chemically known as 5-(2-[diethylamino]ethyl)-3-phenyl-1,2,4-oxadiazole.[3][4] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and various pharmaceutical dosage forms like tablets and syrups. This document provides detailed application notes and protocols for the quantitative determination of this compound using UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action

This compound primarily functions by exerting a mild local anesthetic effect on the respiratory tract, which desensitizes the cough reflex.[2] Unlike many other antitussive agents, it does not act centrally on the cough center in the brain, which results in fewer central nervous system (CNS) side effects.[2] Additionally, this compound possesses anti-inflammatory properties that aid in reducing inflammation within the respiratory system.[2]

Analytical Methods Overview

Several analytical methods have been developed and validated for the estimation of this compound in pharmaceutical formulations. The most common techniques are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

  • UV-Visible Spectrophotometry: This is a simple, rapid, and cost-effective method for the quantitative analysis of this compound.[3][4] Different approaches, including zero-order, first-order derivative, and area under the curve (AUC) methods, have been successfully applied to eliminate interference from excipients.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high specificity, sensitivity, and accuracy for the determination of this compound.[5][6] Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic technique for this purpose.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from various validated analytical methods for this compound determination.

MethodAnalyte FormLinearity Range (µg/mL)Wavelength (nm)Correlation Coefficient (r²)
UV Spectrophotometry This compound Citrate1 - 142370.9990
First-Order Derivative UV Spectrophotometry This compound Citrate1 - 14229.20.9991
Area Under Curve (AUC) UV Spectrophotometry This compound Citrate1 - 14228.6 - 246.40.9999
Third-Order Derivative UV Spectrophotometry This compound Citrate1 - 14254.60.9995
HPLC This compound Citrate50 - 1502300.9993
HPLC This compound Phosphate50 - 1502920.9998
HPLC (for combined formulation) This compound Citrate8 - 48--

Experimental Protocols

Protocol 1: UV-Visible Spectrophotometric Method for this compound Citrate in Tablets

This protocol is based on the direct measurement of UV absorbance in a suitable solvent.[3]

1. Instrumentation and Reagents:

  • UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with 10 mm matched quartz cells.[3]

  • Analytical Balance

  • Volumetric flasks

  • Sonicator

  • Methanol (A.R. Grade)[3]

  • Whatman filter paper No. 41[3]

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of standard this compound Citrate and transfer it to a 100 mL volumetric flask.[3]

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the drug completely.[3]

  • Make up the volume to 100 mL with methanol.[3]

3. Preparation of Sample Solution (from tablets):

  • Weigh and powder 20 tablets to determine the average weight.

  • Accurately weigh a quantity of powder equivalent to 10 mg of this compound Citrate and transfer it to a 100 mL volumetric flask.[3]

  • Add about 30 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.[3]

  • Filter the solution through Whatman filter paper No. 41.[3]

  • Dilute the filtrate to 100 mL with methanol.[3]

  • Further dilute an aliquot of this solution with methanol to obtain a final concentration within the Beer's law range (e.g., 10 µg/mL).[3]

4. Measurement:

  • Scan the standard and sample solutions from 400 nm to 200 nm against a methanol blank.

  • Measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 237 nm.[3]

  • Calculate the concentration of this compound Citrate in the sample using a calibration curve or by comparing the absorbance with that of the standard solution.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Citrate in Bulk and Pharmaceutical Formulations

This protocol describes a validated RP-HPLC method for the determination of this compound Citrate.[5]

1. Instrumentation and Reagents:

  • HPLC system with a UV detector (e.g., Merck-Hitachi with L-7400 UV detector).[5]

  • Column: BDS Hypersil C18 (150 x 4.6 mm i.d., 5 µm particle size).[5]

  • Analytical Balance

  • Volumetric flasks

  • Sonicator

  • Triethylamine (Analytical Grade)[5]

  • Ortho-phosphoric acid (Analytical Grade)[5]

  • Acetonitrile (HPLC Grade)[5]

  • Water (HPLC Grade)[5]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of buffer and acetonitrile (72:28 % v/v). The buffer consists of 0.1% triethylamine in water with the pH adjusted to 3.5 using ortho-phosphoric acid.[5]

  • Diluent: A mixture of water and acetonitrile (50:50 % v/v).[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm[5]

  • Injection Volume: 20 µL

3. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh about 10 mg of standard this compound Citrate and transfer it to a 10 mL volumetric flask.[5]

  • Add approximately 5 mL of diluent and sonicate for 5 minutes.[5]

  • Make up the volume to the mark with the diluent.[5]

4. Preparation of Working Standard Solution (100 µg/mL):

  • Dilute 1 mL of the standard stock solution to 10 mL with the diluent.[5]

5. Preparation of Sample Solution (from tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound Citrate and transfer it to a 10 mL volumetric flask.[5]

  • Add about 5 mL of diluent and sonicate for 5 minutes.[5]

  • Make up the volume to the mark with the diluent.[5]

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute 1 mL of the filtered solution to 10 mL with the diluent to get a final concentration of 100 µg/mL.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas.

  • Calculate the amount of this compound Citrate in the sample by comparing the peak area with that of the standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing and Quantification start Start: Pharmaceutical Formulation (Tablet/Syrup) weighing Weighing of Sample start->weighing dissolution Dissolution/Extraction in Solvent (e.g., Methanol, Diluent) weighing->dissolution sonication Sonication dissolution->sonication filtration Filtration sonication->filtration dilution Dilution to Working Concentration filtration->dilution analysis_method Choice of Analytical Method dilution->analysis_method uv_vis UV-Vis Spectrophotometry analysis_method->uv_vis hplc HPLC Analysis analysis_method->hplc data_acquisition Data Acquisition (Absorbance/Peak Area) uv_vis->data_acquisition hplc->data_acquisition calculation Calculation of this compound Content data_acquisition->calculation result Result: this compound Concentration calculation->result

Caption: Experimental workflow for the analysis of this compound.

analytical_methods cluster_spectrophotometry Spectrophotometric Methods cluster_chromatography Chromatographic Methods oxolamine_analysis Analytical Methods for this compound zero_order Zero-Order oxolamine_analysis->zero_order first_order First-Order Derivative oxolamine_analysis->first_order third_order Third-Order Derivative oxolamine_analysis->third_order auc Area Under Curve (AUC) oxolamine_analysis->auc hplc HPLC oxolamine_analysis->hplc rp_hplc Reversed-Phase HPLC (RP-HPLC) hplc->rp_hplc

Caption: Overview of analytical methods for this compound detection.

References

Application Note and Protocol: Investigating the Effect of Oxolamine on Cytokine Release and Associated Signaling Pathways in Respiratory Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for studying the effects of Oxolamine, a known cough suppressant with potential anti-inflammatory properties, on cytokine release in a human respiratory epithelial cell line.[1][2][3][4] The protocol outlines a cell-based assay to quantify the modulation of lipopolysaccharide (LPS)-induced cytokine production by this compound. Furthermore, it describes the methodology to investigate the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are key regulators of inflammation. This application note is intended to guide researchers in the fields of pharmacology, immunology, and drug discovery in exploring the immunomodulatory potential of this compound.

Introduction

This compound is a non-narcotic oral antitussive agent that has been in clinical use for decades.[5] Beyond its established role in suppressing cough, evidence suggests that this compound possesses anti-inflammatory activities.[1][4] However, the precise molecular mechanisms underlying these anti-inflammatory effects, particularly its influence on cytokine production and the upstream signaling cascades, remain largely uncharacterized. Cytokines are pivotal mediators of inflammatory responses, and their dysregulation is implicated in various respiratory diseases. Understanding how this compound modulates cytokine release at the cellular level could unveil new therapeutic applications for this drug.

This protocol details a comprehensive in vitro approach to:

  • Quantify the effect of this compound on the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), from A549 human lung adenocarcinoma cells stimulated with LPS.

  • Investigate the impact of this compound on the activation of the NF-κB and MAPK signaling pathways, two critical pathways in the inflammatory response.

Signaling Pathways and Experimental Workflow

The inflammatory cascade initiated by LPS in respiratory epithelial cells predominantly involves the activation of the NF-κB and MAPK signaling pathways, leading to the transcription and release of pro-inflammatory cytokines.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 activates ERK ERK TLR4->ERK activates IκBα IκBα IKK->IκBα phosphorylates (degradation) p65 p65 p65_n p65 p65->p65_n translocates DNA DNA p65_n->DNA binds Cytokines Cytokine Release DNA->Cytokines Gene Transcription (IL-6, IL-8) This compound This compound This compound->IKK Modulates? This compound->p38 Modulates? This compound->ERK Modulates?

Figure 1. Putative signaling pathways modulated by this compound.

The experimental procedure is designed to first assess the effect of this compound on cytokine release and then to investigate its impact on the upstream signaling pathways.

experimental_workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis A Seed A549 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant (for ELISA) C->D E Lyse Cells (for Western Blot) C->E F Cytokine Quantification (IL-6, IL-8) D->F G Signaling Pathway Analysis (p-p65, IκBα, p-ERK, p-p38) E->G

Figure 2. Experimental workflow for studying this compound's effect.

Materials and Reagents

  • Cell Line: A549 (human lung adenocarcinoma cell line, ATCC CCL-185)

  • Media and Buffers:

    • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS)

    • RIPA Lysis and Extraction Buffer

    • Proteinase and Phosphatase Inhibitor Cocktails

  • Reagents:

    • This compound citrate (dissolved in DMSO)[1][2][3]

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • BCA Protein Assay Kit

  • Antibodies for Western Blot:

    • Primary antibodies: Rabbit anti-phospho-NF-κB p65, Rabbit anti-NF-κB p65, Rabbit anti-IκBα, Rabbit anti-phospho-p38 MAPK, Rabbit anti-p38 MAPK, Rabbit anti-phospho-p44/42 MAPK (Erk1/2), Rabbit anti-p44/42 MAPK (Erk1/2), Mouse anti-β-actin

    • Secondary antibodies: HRP-linked Anti-rabbit IgG, HRP-linked Anti-mouse IgG

  • ELISA Kits: Human IL-6 and IL-8 ELISA kits

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Culture A549 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, seed A549 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare stock solutions of this compound citrate in DMSO.[1][2][3] Dilute the stock solution in serum-free medium to achieve final concentrations for treatment (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the culture medium with the this compound-containing medium and incubate for 2 hours.

  • LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to the wells (except for the vehicle control group) and incubate for the desired time points (e.g., 24 hours for cytokine release, and shorter time points like 30-60 minutes for signaling pathway analysis).

Cytokine Release Assay (ELISA)
  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cellular debris.

  • ELISA Procedure: Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions. Briefly, add the collected supernatants to the antibody-coated plates, followed by the addition of detection antibody and substrate. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-6 and IL-8 in each sample based on the standard curve.

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After the desired LPS stimulation time (e.g., 30 minutes for IκBα and p-p65, 60 minutes for p-p38 and p-ERK), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Strip and re-probe the membranes for total protein and loading controls (β-actin).

  • Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to their respective total protein levels.

Data Presentation

Table 1: Effect of this compound on LPS-Induced Cytokine Release
Treatment GroupIL-6 (pg/mL) Mean ± SDIL-8 (pg/mL) Mean ± SD
Vehicle Control
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)
LPS + this compound (100 µM)
Table 2: Densitometric Analysis of Signaling Protein Expression
Treatment Groupp-p65 / p65 Ratio (Fold Change)IκBα / β-actin Ratio (Fold Change)p-p38 / p38 Ratio (Fold Change)p-ERK / ERK Ratio (Fold Change)
Vehicle Control1.01.01.01.0
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)
LPS + this compound (100 µM)

Troubleshooting

  • High background in ELISA: Ensure adequate washing steps and use fresh buffers.

  • Weak Western blot signals: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.

  • Inconsistent results: Maintain consistent cell passage numbers and seeding densities. Prepare fresh drug dilutions for each experiment.

  • Cell toxicity: Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to this compound-induced cytotoxicity.

Conclusion

This protocol provides a robust framework for investigating the anti-inflammatory effects of this compound on respiratory epithelial cells. By quantifying cytokine release and analyzing key signaling pathways, researchers can gain valuable insights into the molecular mechanisms of action of this compound. These findings may support the rationale for exploring its therapeutic potential in inflammatory respiratory conditions. Further studies could involve the use of primary human bronchial epithelial cells for a more physiologically relevant model and the investigation of a broader range of inflammatory mediators.

References

Application of Oxolamine in Chronic Obstructive Pulmonary Disease (COPD) Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and respiratory symptoms. The underlying chronic inflammation in COPD involves a complex interplay of various cells and mediators, leading to tissue damage and disease progression. Oxolamine is a compound with known antitussive, anti-inflammatory, and local anesthetic properties.[1][2][3] Its potential application in COPD research stems from its ability to modulate key aspects of the disease's pathophysiology, namely cough and airway inflammation.[4][5] This document provides an overview of the current understanding of this compound's application in this field, including its proposed mechanism of action, experimental protocols, and available data.

Mechanism of Action in the Context of COPD

This compound is believed to exert its effects in the respiratory tract through a multi-faceted mechanism. While the precise signaling pathways in the context of COPD have not been fully elucidated in the available literature, its known pharmacological properties suggest a potential to interfere with the inflammatory cascade characteristic of the disease.

The anti-inflammatory action of this compound is a key area of interest for COPD research.[1][6] It is thought to inhibit the release of inflammatory mediators, which could in turn reduce the recruitment and activation of inflammatory cells, such as neutrophils and macrophages, in the airways.[1] This is particularly relevant to COPD, where an exaggerated inflammatory response to irritants like cigarette smoke is a central feature.[7][8] Furthermore, this compound's antitussive effect, which may be mediated through both central and peripheral pathways, addresses a major symptom in COPD patients.[1][9] The local anesthetic properties of this compound could also contribute to reducing cough by desensitizing irritated nerve endings in the respiratory tract.[2]

Proposed Anti-Inflammatory Signaling Pathway of this compound in COPD

cluster_COPD_Pathways COPD Inflammatory Cascade cluster_Oxolamine_Action Proposed Action of this compound Cigarette_Smoke Cigarette Smoke & Other Irritants Epithelial_Cells Airway Epithelial Cells Cigarette_Smoke->Epithelial_Cells Macrophages Alveolar Macrophages Cigarette_Smoke->Macrophages NF_kB NF-κB Activation Epithelial_Cells->NF_kB Macrophages->NF_kB Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NF_kB->Inflammatory_Mediators Inflammatory_Cells Neutrophil & Macrophage Infiltration Inflammatory_Mediators->Inflammatory_Cells Airway_Inflammation Chronic Airway Inflammation Inflammatory_Cells->Airway_Inflammation This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Inflammatory_Mediators ?

Proposed anti-inflammatory mechanism of this compound in COPD.

Quantitative Data

The available literature provides limited quantitative data on the efficacy of this compound in experimental models of respiratory inflammation. The following table summarizes findings from a key pre-clinical study.

Experimental ModelTreatmentKey FindingsReference
Experimentally induced respiratory inflammation in guinea pigsThis compound citrate (80 mg/kg initial i.p. dose, then 53.3 mg/kg at multiple intervals)- Reduced relative lung weight- Significantly reduced inflammation levels- Protected pulmonary parenchyma from emphysema- Showed anti-inflammatory effect superior to Phenylbutazone[6]

Experimental Protocols

Detailed experimental protocols for the application of this compound in modern, standardized COPD models are not extensively available in the public domain. The following protocols are based on methodologies described in the cited literature and general practices in respiratory disease research.

Protocol 1: Evaluation of Anti-inflammatory Effects in a Pre-clinical Model of Airway Inflammation

This protocol is adapted from studies on experimentally induced respiratory inflammation and can be modified for a COPD-specific model (e.g., cigarette smoke or elastase-induced emphysema in rodents).[10][11][12][13]

Objective: To assess the anti-inflammatory efficacy of this compound in a rodent model of airway inflammation.

Materials:

  • This compound citrate

  • Animal model (e.g., Guinea pigs, Mice, or Rats)

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Cigarette smoke exposure system)

  • Phosphate-buffered saline (PBS)

  • Anesthetics

  • Surgical and dissection tools

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-8)

  • Histology equipment and reagents

Procedure:

  • Animal Model Induction: Induce airway inflammation in the chosen animal model. For example, in a mouse model, intra-tracheal or intra-nasal administration of LPS can be used to induce acute inflammation. For a chronic model more representative of COPD, animals can be exposed to cigarette smoke for several weeks or months.

  • Treatment Groups:

    • Vehicle control (e.g., PBS)

    • Inflammatory stimulus + Vehicle

    • Inflammatory stimulus + this compound (various doses)

    • Inflammatory stimulus + Positive control (e.g., a known anti-inflammatory drug)

  • This compound Administration: Based on a pre-clinical study, an initial intraperitoneal (i.p.) dose of 80 mg/kg followed by subsequent doses of 53.3 mg/kg can be used as a starting point for dose-response studies.[6] The route and frequency of administration should be optimized for the specific animal model and study design.

  • Outcome Measures:

    • Bronchoalveolar Lavage (BAL): At the end of the treatment period, perform BAL to collect airway inflammatory cells and fluid.

      • Perform total and differential cell counts (macrophages, neutrophils, lymphocytes).

      • Measure cytokine levels (e.g., TNF-α, IL-6, IL-8) in the BAL fluid using ELISA.

    • Histopathology: Collect lung tissue for histological analysis.

      • Assess the degree of inflammatory cell infiltration in the lung parenchyma and peribronchial regions.

      • Evaluate structural changes such as alveolar destruction (emphysema) and goblet cell hyperplasia.

    • Lung Function: In applicable models, assess lung function parameters such as airway hyperresponsiveness.

Experimental Workflow for Pre-clinical Evaluation

cluster_workflow Pre-clinical Evaluation of this compound Start Animal Model of Airway Inflammation Grouping Randomization into Treatment Groups Start->Grouping Treatment Administration of This compound or Vehicle Grouping->Treatment Endpoint Endpoint Analysis Treatment->Endpoint BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) Endpoint->BAL Histology Lung Histopathology Endpoint->Histology Lung_Function Lung Function Tests Endpoint->Lung_Function Data_Analysis Data Analysis & Interpretation BAL->Data_Analysis Histology->Data_Analysis Lung_Function->Data_Analysis

Workflow for pre-clinical evaluation of this compound.
Protocol 2: Assessment of Cough Sensitivity in COPD Patients

This protocol is based on the methodology suggested by a clinical trial evaluating this compound's effect on cough sensitivity in COPD patients.[4]

Objective: To determine the effect of this compound on cough reflex sensitivity in patients with stable COPD.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Patients with a confirmed diagnosis of stable COPD.

Materials:

  • This compound citrate capsules/tablets

  • Placebo capsules/tablets

  • Capsaicin solution for inhalation challenge (in escalating concentrations)

  • Nebulizer and inhalation system

  • Spirometer

Procedure:

  • Baseline Assessment:

    • Record patient demographics and medical history.

    • Perform baseline spirometry (FEV1, FVC).

    • Conduct a baseline capsaicin cough challenge to determine the cough threshold (the lowest concentration of capsaicin that elicits a certain number of coughs, e.g., 2 or 5).

  • Randomization and Treatment:

    • Randomly assign patients to receive either this compound or placebo for a defined treatment period (e.g., 2 weeks).

  • Post-Treatment Assessment:

    • After the treatment period, repeat the capsaicin cough challenge to determine the post-treatment cough threshold.

  • Washout Period: A washout period is implemented between the two treatment arms.

  • Crossover: Patients who initially received this compound will now receive the placebo, and vice versa, for the same treatment duration.

  • Final Assessment: Repeat the capsaicin cough challenge at the end of the second treatment period.

  • Data Analysis: Compare the changes in cough threshold from baseline after treatment with this compound versus placebo.

Logical Relationship of a Crossover Study Design

Population COPD Patient Population Randomization Randomization Population->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Treatment1A Treatment: This compound GroupA->Treatment1A Treatment1B Treatment: Placebo GroupB->Treatment1B OutcomeA1 Outcome Measurement Treatment1A->OutcomeA1 OutcomeB1 Outcome Measurement Treatment1B->OutcomeB1 Washout Washout Period Treatment2A Treatment: Placebo Washout->Treatment2A Treatment2B Treatment: This compound Washout->Treatment2B OutcomeA2 Outcome Measurement Treatment2A->OutcomeA2 OutcomeB2 Outcome Measurement Treatment2B->OutcomeB2 OutcomeA1->Washout OutcomeB1->Washout

Logical flow of a crossover clinical trial design.

Conclusion

This compound presents an interesting candidate for further investigation in the context of COPD due to its combined anti-inflammatory and antitussive properties. The existing pre-clinical and limited clinical data suggest a potential therapeutic benefit. However, there is a clear need for more rigorous and detailed studies to fully elucidate its mechanism of action on the specific inflammatory pathways driving COPD and to establish its efficacy in well-defined patient populations using modern research methodologies. The protocols outlined here provide a framework for conducting such investigations, which could ultimately clarify the role of this compound in the management of COPD.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Oxolamine Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of Oxolamine by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification of this compound.[1][3] These effects are a significant challenge in LC-MS/MS-based bioanalysis of complex samples like plasma or urine.[3][4]

Q2: I am observing low signal intensity for this compound. Could this be due to matrix effects?

A2: Yes, low signal intensity, specifically ion suppression, is a common manifestation of matrix effects.[5][6] Co-eluting endogenous components from the biological matrix can compete with this compound for ionization in the MS source, leading to a reduced signal.[6][7] It is crucial to investigate whether the low signal is due to ion suppression or other factors like sample degradation or instrument issues.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[8][9] A dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[10]

  • Post-Extraction Spike: This is a quantitative assessment.[4] You compare the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the extent of the matrix effect.[4]

Q4: What are the most effective strategies to minimize or eliminate matrix effects for this compound analysis?

A4: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound.[11][12] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing matrix components than protein precipitation.[11]

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by optimizing the mobile phase, gradient, and column chemistry.[6]

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the gold standard as it co-elutes and experiences similar matrix effects, thus providing accurate correction.[13][14] If a SIL IS is unavailable, a structural analog can be used, but it must be carefully validated.[14][15]

Troubleshooting Guides

Issue 1: Poor reproducibility of this compound quantification.
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Quantitatively assess the matrix effect using the post-extraction spike method with multiple lots of blank matrix to check for variability.[4]
Inadequate Sample Preparation Re-evaluate and optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like LLE or SPE to improve the removal of interfering components.[6][11]
Internal Standard Issues Ensure the internal standard is added consistently and early in the sample preparation process.[14] If using an analog IS, verify that it chromatographically separates from any potential interferences. A stable isotope-labeled internal standard is highly recommended for better compensation.[13][15]
Issue 2: Low recovery of this compound.
Possible Cause Troubleshooting Step
Suboptimal Extraction Conditions Optimize the pH of the sample and the choice of organic solvent for liquid-liquid extraction to ensure efficient partitioning of this compound.[11] For SPE, evaluate different sorbents and elution solvents.
Analyte Degradation Investigate the stability of this compound under the sample processing and storage conditions.
Inaccurate Assessment Due to Matrix Effects Be aware that ion suppression can be mistaken for low recovery. Determine the "true" recovery by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[16]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its internal standard into the mobile phase or an appropriate neat solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step, spike the extracts with this compound and the internal standard to the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound and the internal standard before initiating the extraction procedure.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[4]

  • Calculate the Recovery:

    • Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

Protocol 2: Example Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol is based on a published method and may require optimization for your specific application.[17][18]

  • To 250 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., Bromhexine).[17][18]

  • Add 0.25 mL of phosphate buffer (pH 5.8).[17]

  • Vortex for 30 seconds.

  • Add 3.0 mL of cyclohexane (or another suitable immiscible organic solvent).[17]

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical validation parameters for an LC-MS/MS method for this compound quantification in human plasma, demonstrating a successful mitigation of matrix effects.

Parameter Result Reference
Linearity Range 0.5–60 ng/mL[17][18]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[18]
Intra-day Precision (%CV) ≤ 15%[18]
Inter-day Precision (%CV) ≤ 15%[18]
Accuracy (% Bias) Within ±15%[18]
Recovery of this compound > 80%[13]
Matrix Effect No significant matrix effect observed[18]

Visual Diagrams

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation A Inaccurate or Irreproducible This compound Quantification B Suspect Matrix Effects A->B C Qualitative Assessment: Post-Column Infusion B->C D Quantitative Assessment: Post-Extraction Spike B->D E Matrix Effect Confirmed? C->E D->E F Optimize Sample Preparation (LLE, SPE) E->F Yes G Improve Chromatographic Separation E->G Yes H Use Stable Isotope-Labeled Internal Standard E->H Yes J Validate Method According to Guidelines E->J No I Re-evaluate Matrix Effect F->I G->I H->I I->F Matrix Effect Still Present I->J No Significant Matrix Effect

Caption: Workflow for identifying, assessing, and mitigating matrix effects.

SamplePrepFunnel cluster_0 Sample Preparation Techniques cluster_1 Efficiency in Matrix Removal A Protein Precipitation (PPT) D Low A->D Less Selective B Liquid-Liquid Extraction (LLE) E Medium to High B->E More Selective C Solid-Phase Extraction (SPE) F High C->F Most Selective

Caption: Selectivity of common sample preparation techniques.

References

Troubleshooting low yield in the synthesis of Oxolamine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of Oxolamine and its derivatives, with a primary focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound derivatives, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Q1: My overall yield for the synthesis of this compound citrate is significantly low, around 20-30%. What are the common causes for such a low yield?

A1: An overall yield of 20-30% is indeed low but not uncommon in initial, unoptimized attempts at this synthesis. Early industrial processes reported yields as low as 24%.[1][2] The overall yield was successfully increased to 64% through a systematically optimized process.[1][3] Several factors throughout the multi-step synthesis can contribute to a low final yield. These include:

  • Suboptimal reaction conditions: Temperature, reaction time, and pH at each stage of the synthesis are critical.

  • Impurity formation: The generation of side products consumes starting materials and complicates purification.

  • Inefficient purification: Product loss during extraction, crystallization, and filtration steps can significantly reduce the final yield.

Q2: I am struggling with the first step of the synthesis, the formation of the initial intermediate (OXO1). What are the key parameters to control for this reaction?

A2: The formation of the first intermediate, designated as OXO1, involves the reaction of benzonitrile (the limiting reagent), hydroxylamine hydrochloride, and sodium carbonate in water.[1] To ensure a high yield in this step, it is crucial to control the following parameters:

  • Temperature: The reaction should be maintained at 75°C.[1]

  • Reaction Time: The recommended reaction time is 5 hours.[1]

  • Reagent Addition: The reactants should be added in the specified order: water, sodium carbonate, benzonitrile, and then hydroxylamine hydrochloride. Dissolving the solid sodium carbonate in water before adding the other reactants is recommended.[1]

Q3: During the formation of the second intermediate (OXO2), I observe a significant exotherm and my yield is inconsistent. How can I improve this step?

A3: The formation of the second intermediate, OXO2, from OXO1, anhydrous sodium sulfate, triethylamine (TEA), and 3-chloropropionyl chloride (3-CC) is an exothermic reaction.[1] Proper temperature control is critical for consistent and high yields.

  • Temperature Control: The reaction temperature should be strictly maintained at 10°C. A cooling system, such as a jacketed reactor, is essential to manage the heat generated.[1]

  • Reagent Addition: The 3-chloropropionyl chloride should be dissolved in a suitable solvent like dichloroethane (DCE) and added portion-wise (e.g., in 7 steps) to better control the reaction rate and temperature.[1]

  • Reaction Time: The reaction should be allowed to proceed for 1 hour at the specified temperature.[1]

Q4: The final step of forming this compound by reacting OXO2 with diethylamine (DEA) is giving me a low yield. What are the optimal conditions for this reaction?

A4: The amination of OXO2 with diethylamine (DEA) to form this compound is a critical step that is sensitive to temperature.

  • Optimal Temperature: The reaction should be carried out at 80°C for 1 hour.[1] Increasing the temperature to this level has been shown to increase the solubility of reactants, leading to a higher yield and reduced impurity formation.[1]

Q5: I am observing a number of impurities in my final product after the synthesis is complete. What are these impurities and how can I remove them?

A5: Impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Common impurities in the synthesis of this compound can include unreacted diethylamine (DEA).[1] A robust purification strategy is essential to obtain a high-purity final product.

  • Acid-Base Extraction: A series of acidic and basic extractions is highly effective for removing impurities.

    • Acid Wash: Perform two extractions with hydrochloric acid (HCl) and water to remove unreacted DEA and other basic impurities.[1]

    • Base Wash: Follow the acid washes with two extractions using sodium hydroxide (NaOH) and water. This ensures the removal of any acidic impurities and results in an this compound product with a lower impurity profile.[1]

Q6: My final crystallization of this compound citrate is not yielding a pure solid product. What is the recommended procedure for crystallization?

A6: The final step of forming and purifying this compound citrate (COX) involves a reaction with citric acid followed by crystallization.

  • Solvent System: After the reaction of the organic phase (containing this compound in DCE) with acetone and citric acid monohydrate, the this compound citrate will precipitate.[1]

  • Isolation: The solid product can be isolated from the acetone and DCE solution via centrifugation.[1]

  • Drying: The isolated solid will retain some moisture (approximately 10%). It needs to be thoroughly dried to remove residual solvents.[1]

  • Milling: After drying, the product can be milled to achieve a uniform particle size.[1]

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on the yield of this compound and its intermediates.

Table 1: Overall Yield of this compound Citrate Synthesis

Process StageReported Yield
Initial Industrial Process24%[1][2]
Optimized Laboratory Process64%[1][3]

Table 2: Reaction Conditions for Key Synthesis Steps

Reaction StepReactantsTemperatureTimeKey Considerations
OXO1 Formation Benzonitrile, Hydroxylamine HCl, Na₂CO₃, Water75°C[1]5 hours[1]Benzonitrile is the limiting reagent.[1]
OXO2 Formation OXO1, Anhydrous Na₂SO₄, TEA, 3-Chloropropionyl Chloride10°C[1]1 hour[1]Exothermic reaction requiring careful temperature control.[1]
This compound Formation OXO2, Diethylamine (DEA)80°C[1]1 hour[1]Higher temperature improves solubility and yield.[1]
This compound Citrate Formation This compound, Citric Acid Monohydrate, Acetone, DCERoom TemperatureN/AFollowed by crystallization.[1]

Experimental Protocols

This section provides a detailed methodology for the optimized synthesis of this compound citrate.

Protocol 1: Synthesis of Intermediate 1 (OXO1)

  • To a suitable reaction vessel equipped with a heating jacket and agitator, add the required amount of water.

  • With agitation, add sodium carbonate and stir until fully dissolved.

  • Add benzonitrile to the reaction mixture.

  • Add hydroxylamine hydrochloride.

  • Heat the reaction mixture to 75°C and maintain this temperature for 5 hours with continuous agitation.[1]

  • After 5 hours, cool the reaction mixture to ambient temperature.

Protocol 2: Synthesis of Intermediate 2 (OXO2)

  • Transfer the mixture containing OXO1 from the previous step to a reactor with a cooling jacket and add dichloroethane (DCE).

  • Add anhydrous sodium sulfate, followed by triethylamine (TEA).

  • Prepare a solution of 3-chloropropionyl chloride in DCE.

  • Cool the main reaction mixture to 10°C.

  • Add the 3-chloropropionyl chloride solution in 7 separate portions, ensuring the temperature does not exceed 10°C.

  • Maintain the reaction at 10°C for 1 hour with continuous stirring.[1]

Protocol 3: Synthesis of this compound

  • To the reactor containing the OXO2 mixture, add diethylamine (DEA).

  • Heat the reaction mixture to 80°C and maintain this temperature for 1 hour with agitation.[1]

  • After the reaction is complete, cool the mixture to ambient temperature.

Protocol 4: Purification of this compound

  • Perform two extractions of the organic phase with a solution of hydrochloric acid in water. Separate the aqueous and organic layers after each extraction.

  • Perform two subsequent extractions of the organic phase with a solution of sodium hydroxide in water. Separate the aqueous and organic layers after each extraction.[1] The resulting organic phase contains the purified this compound in DCE.

Protocol 5: Formation and Isolation of this compound Citrate

  • To the organic phase containing purified this compound, add acetone and citric acid monohydrate.

  • Stir the mixture to allow for the formation of this compound citrate, which will precipitate as a solid.

  • Perform a crystallization step to solidify the product completely.[1]

  • Separate the solid this compound citrate from the liquid (acetone and DCE) using a centrifuge.[1]

  • Dry the solid product to remove any residual moisture and solvents.

  • If required, mill the dried product to achieve the desired particle size.[1]

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound derivatives.

G cluster_synthesis This compound Synthesis Workflow start Start Materials: Benzonitrile, Hydroxylamine HCl, Na2CO3, Water oxo1 Intermediate 1 (OXO1) Formation start->oxo1 75°C, 5h oxo2 Intermediate 2 (OXO2) Formation oxo1->oxo2 10°C, 1h + 3-CC, TEA This compound This compound Formation oxo2->this compound 80°C, 1h + DEA purification Purification (Acid/Base Washes) This compound->purification cox This compound Citrate Formation & Crystallization purification->cox + Citric Acid product Final Product: This compound Citrate cox->product

Caption: Workflow for the multi-step synthesis of this compound Citrate.

G cluster_troubleshooting Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Overall Yield (<30%) temp_control Improper Temperature Control low_yield->temp_control impurities Side-Product Formation low_yield->impurities purification_loss Inefficient Purification low_yield->purification_loss reagent_quality Poor Reagent Quality low_yield->reagent_quality optimize_temp Strict Temperature Monitoring & Control temp_control->optimize_temp acid_base_wash Implement Acid/Base Extraction Steps impurities->acid_base_wash optimize_cryst Optimize Crystallization & Isolation purification_loss->optimize_cryst verify_reagents Verify Reagent Purity & Stoichiometry reagent_quality->verify_reagents

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Optimizing Mobile Phase for Better Separation of Oxolamine Impurities in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Oxolamine impurities using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound that I should be aware of?

A1: this compound impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

  • Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis. One identified process-related impurity is 3-Phenyl-5-vinyl-1,2,4-oxadiazole . Other potential process-related impurities could include unreacted starting materials like benzonitrile and diethylamine, or intermediates from the oxadiazole ring formation.[1] The synthesis of this compound citrate can have low yields, sometimes as low as 24%, due to the formation of such impurities.[2][3][4]

  • Degradation Products: Forced degradation studies on similar 1,2,4-oxadiazole derivatives have shown that the oxadiazole ring can undergo cleavage under both acidic and basic conditions to form an aryl nitrile degradation product .[5] Therefore, a potential degradation product of this compound is the compound formed from the opening of the 1,2,4-oxadiazole ring. The tertiary amine in the diethylaminoethyl side chain can also be susceptible to oxidation.

Q2: I am seeing poor peak shape (peak tailing) for this compound and its impurities. What could be the cause and how can I fix it?

A2: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by the interaction of the basic analytes with acidic silanol groups on the surface of the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated basic analytes. This is a very effective way to improve peak shape.

  • Use of Mobile Phase Additives: Adding a basic competitor, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and reduce peak tailing. A typical concentration for TEA is 0.1% (v/v).

  • Column Selection: Using an end-capped column, where the residual silanol groups are chemically bonded with a small silane, can significantly reduce peak tailing. Alternatively, columns with a stationary phase that is stable at higher pH values can be used, allowing for the analysis of basic compounds in their neutral form.

  • Buffer Concentration: Ensure that the buffer concentration is adequate (typically 25-50 mM) to maintain a stable pH throughout the analysis.

Q3: I am not getting good separation between this compound and one of its impurities. What mobile phase parameters can I adjust?

A3: Optimizing the mobile phase is crucial for achieving good resolution between closely eluting peaks.

Optimization Strategies:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase significantly impact selectivity. Acetonitrile generally has a stronger elution strength than methanol in reversed-phase HPLC. Varying the organic modifier or the gradient profile can alter the elution order and improve separation.

  • pH of the Aqueous Phase: As mentioned for peak shape, adjusting the pH can also affect the selectivity between ionizable compounds. A systematic study of pH (e.g., from pH 3 to 7, if the column allows) can help to find the optimal separation window.

  • Buffer System: The choice of buffer can influence selectivity. Common buffers for reversed-phase HPLC include phosphate, acetate, and formate. The buffer should have a pKa within ±1 pH unit of the desired mobile phase pH.

  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program, where the concentration of the organic modifier is increased over time, can be employed to improve the resolution of complex mixtures.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of this compound and its impurities.

Problem Potential Cause Recommended Solution
Poor Resolution Between Peaks - Inappropriate mobile phase composition (organic solvent ratio, pH).- Isocratic elution is not strong enough to separate all components.- Column losing efficiency.- Optimize the mobile phase by systematically changing the organic solvent percentage and pH.- Switch to a gradient elution method.- Use a column with a different selectivity or a new column of the same type.
Peak Tailing - Interaction of basic analytes with acidic silanol groups on the column.- Mobile phase pH is too high.- Inadequate buffering.- Lower the mobile phase pH to 2.5-3.5.- Add a competing base like triethylamine (0.1%) to the mobile phase.- Use an end-capped column or a column designed for basic compounds.- Increase the buffer concentration.
Peak Fronting - Sample overload.- Sample solvent is much stronger than the mobile phase.- Dilute the sample or reduce the injection volume.- Dissolve the sample in the initial mobile phase.
Broad Peaks - Column contamination or aging.- High dead volume in the HPLC system.- Mobile phase flow rate is too low.- Wash the column with a strong solvent or replace it.- Check and minimize the length and diameter of tubing.- Optimize the flow rate.
Ghost Peaks - Impurities in the mobile phase or from the injector.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and sample loop.- Include a needle wash step in the injection sequence.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

  • Thermal Degradation:

    • Place the solid drug substance in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

    • Dissolve the stressed solid in the mobile phase for analysis.

3. HPLC Analysis:

  • Analyze the stressed samples along with an unstressed control sample using a suitable stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the area of the main this compound peak.

Protocol 2: HPLC Method for Separation of this compound and a Potential Impurity

This protocol provides a starting point for developing an HPLC method to separate this compound from the process-related impurity, 3-Phenyl-5-vinyl-1,2,4-oxadiazole.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 245 nm
Injection Volume 10 µL

Note: This method is a starting point and may require further optimization of the gradient, pH, and other parameters to achieve the desired separation for all potential impurities.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock_Solution->Oxidation HPLC_Analysis HPLC-UV Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal Thermal Stress (105°C, solid) Thermal->HPLC_Analysis Photo Photolytic Stress (UV/Vis light, solid) Photo->HPLC_Analysis Data_Evaluation Data Evaluation: - Peak Purity - Mass Balance - Impurity Profiling HPLC_Analysis->Data_Evaluation Oxolamine_Solid This compound Solid Oxolamine_Solid->Thermal Oxolamine_Solid->Photo

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Poor Peak Separation or Tailing Observed Check_Peak_Shape Evaluate Peak Shape Start->Check_Peak_Shape Tailing Peak Tailing? Check_Peak_Shape->Tailing Resolution Poor Resolution? Check_Peak_Shape->Resolution Tailing->Resolution No Adjust_pH Lower Mobile Phase pH (e.g., to 3.0) Tailing->Adjust_pH Yes Optimize_Organic Adjust Organic Solvent Ratio or Gradient Resolution->Optimize_Organic Yes End Improved Separation Resolution->End No Add_Modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) Adjust_pH->Add_Modifier Change_Column Use End-capped or High pH Stable Column Add_Modifier->Change_Column Change_Column->End Change_Solvent Switch Organic Solvent (ACN vs. MeOH) Optimize_Organic->Change_Solvent Optimize_pH_Selectivity Systematically Vary pH (e.g., 3 to 7) Change_Solvent->Optimize_pH_Selectivity Optimize_pH_Selectivity->End

Caption: Troubleshooting logic for HPLC separation of this compound.

References

How to prevent degradation of Oxolamine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Oxolamine during sample preparation for experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: this compound is susceptible to degradation under several conditions. The most significant factors to control during sample preparation are pH, exposure to strong oxidizing agents, high temperatures, and prolonged exposure to light.[1]

Q2: How stable is this compound in different solvents?

A2: this compound citrate and phosphate salts are soluble in water and methanol.[2][3] Stability can be influenced by the pH of the aqueous solution. For analytical purposes, diluents are often mixtures of water and organic solvents like acetonitrile or methanol, sometimes with pH modifiers to ensure stability.[4] For instance, a mixture of water and acetonitrile (50:50 v/v) with the pH adjusted to 3.5 with ortho-phosphoric acid has been used successfully.[4]

Q3: What are the recommended storage conditions for this compound solutions?

Q4: Can I sonicate my sample to dissolve this compound?

A4: Yes, sonication is a commonly used technique to aid in the dissolution of this compound from solid dosage forms or bulk powder.[2][4] Typically, sonicating for 5-15 minutes is sufficient to dissolve the compound without causing significant degradation.[2][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low analyte recovery or unexpected peaks in the chromatogram. Degradation of this compound.Review the sample preparation workflow. The primary culprits are often high pH, exposure to oxidizing agents, excessive heat, or prolonged light exposure.
Inconsistent results between samples. Variable degradation due to inconsistent sample handling.Standardize the sample preparation protocol. Ensure all samples are treated identically in terms of solvent pH, temperature, and light exposure.
Significant peak tailing or broadening in HPLC analysis. Interaction with the stationary phase, possibly exacerbated by degradants.Ensure the mobile phase pH is appropriate for the column and analyte. A mobile phase with a pH of 3.5 has been shown to be effective.[4]
Loss of analyte signal over time in the autosampler. Instability of this compound in the prepared sample solution.Analyze samples as soon as possible after preparation. If storage is necessary, keep vials capped, protected from light, and at a controlled room temperature. For longer durations, consider refrigeration, but perform stability tests to confirm this is suitable for your specific matrix.

Quantitative Data Summary

The stability of this compound has been investigated through forced degradation studies. The following table summarizes the extent of degradation under various stress conditions.

Stress ConditionReagents and ConditionsDuration% Degradation
Acid Hydrolysis 0.5 N HCl at 80°C2 hours8.54%
Alkali Hydrolysis 0.5 N NaOH at 80°C2 hours15.21%
Oxidative Degradation 20% H₂O₂ at 80°C2 hours6.32%
Thermal Degradation Dry heat at 105°C2 hours4.87%
Photolytic Degradation Exposure to sunlight24 hours3.15%

Data sourced from a stability-indicating HPLC method development study for this compound phosphate.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution

This protocol is based on a validated HPLC method for this compound citrate.[4]

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound citrate reference standard and transfer it to a 10 mL volumetric flask.

    • Add approximately 5 mL of a diluent consisting of water and acetonitrile (50:50 v/v).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Make up the volume to 10 mL with the diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the same diluent.

Protocol 2: Preparation of Sample from a Solid Dosage Form (e.g., Tablets)

This protocol is adapted from a method for the analysis of this compound citrate tablets.[4]

  • Sample Comminution:

    • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Extraction:

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound citrate and transfer it to a 10 mL volumetric flask.

    • Add approximately 5 mL of a diluent (water:acetonitrile, 50:50 v/v).

    • Sonicate for 5 minutes to facilitate the extraction of the active ingredient.

    • Bring the solution to room temperature and dilute to the mark with the diluent.

  • Filtration and Dilution:

    • Filter the solution through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved excipients.

    • Prepare the working sample solution by diluting 1 mL of the filtered solution to 10 mL with the diluent to achieve a final concentration of approximately 100 µg/mL.

Visualizations

G cluster_prep Sample Preparation Workflow weigh Weigh this compound Standard/Sample dissolve Add Diluent (e.g., Water:ACN 50:50) weigh->dissolve sonicate Sonicate for 5-15 minutes dissolve->sonicate cool Cool to Room Temperature sonicate->cool dilute Dilute to Final Volume cool->dilute filter Filter (if necessary) dilute->filter analyze Inject into Analytical System filter->analyze

Caption: A typical workflow for the preparation of this compound samples for analysis.

G cluster_troubleshooting Troubleshooting Degradation start Low Recovery or Unexpected Peaks? check_ph Check pH of Solvents start->check_ph is_alkaline Is pH > 7? check_ph->is_alkaline acidify Use Acidified Diluent (e.g., pH 3.5) is_alkaline->acidify Yes check_temp Check for Heat Exposure is_alkaline->check_temp No end Problem Resolved acidify->end is_heated Excessive Heat Used? check_temp->is_heated avoid_heat Avoid High Temperatures During Preparation is_heated->avoid_heat Yes check_light Check for Light Exposure is_heated->check_light No avoid_heat->end is_exposed Prolonged Light Exposure? check_light->is_exposed protect_light Use Amber Vials/ Protect from Light is_exposed->protect_light Yes is_exposed->end No protect_light->end

Caption: A logical diagram for troubleshooting this compound degradation during sample preparation.

References

Managing interference from excipients in Oxolamine tablet analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Oxolamine tablets. The focus is on managing interference from common pharmaceutical excipients.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the quantification of this compound in tablets?

A1: The most common analytical methods for this compound quantification in tablet dosage forms are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.[1][2][3][4] For UV-Vis spectrophotometry, various techniques are employed, including zero-order, first-order, second-order, and third-order derivative methods to enhance specificity and overcome interference from excipients.[3][5][6][7]

Q2: Which common excipients are found in this compound tablet formulations?

A2: While specific formulations are proprietary, common excipients that may be present in tablet formulations include diluents (e.g., lactose, microcrystalline cellulose, dicalcium phosphate), binders (e.g., povidone (PVP), starch, cellulose derivatives), disintegrants (e.g., croscarmellose sodium, sodium starch glycolate), and lubricants (e.g., magnesium stearate).[7][8][9]

Q3: Can excipients interfere with the analysis of this compound?

A3: Yes, certain excipients can interfere with the analytical methods used for this compound quantification. The nature and extent of interference depend on the specific excipient and the analytical technique being used. For instance, some excipients may have UV absorbance at the same wavelength as this compound, or they may co-elute with the active pharmaceutical ingredient (API) in an HPLC separation.[5][10][11]

Q4: How can I minimize excipient interference in my analysis?

A4: Several strategies can be employed to minimize excipient interference. For HPLC, this includes optimizing the mobile phase composition, changing the column, or adjusting the pH.[1][6] For UV-Vis spectrophotometry, derivative spectrophotometry is a powerful technique to resolve overlapping spectra.[3][5][6] Proper sample preparation, such as filtration or extraction, can also help in removing interfering excipients.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape or tailing for the this compound peak.

  • Possible Cause: Interaction of this compound with active sites on the stationary phase or interference from a co-eluting excipient.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: this compound is a weakly basic drug. Adjusting the pH of the mobile phase can improve its ionization state and peak shape. A pH of around 3.5 has been shown to be effective.[2]

    • Modify Mobile Phase Composition: Altering the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can improve separation from interfering excipients.

    • Use a Different Column: If peak shape issues persist, consider using a different HPLC column with a different stationary phase chemistry (e.g., a different C18 column or a phenyl column).

    • Sample Preparation: Ensure that the sample is fully dissolved in the mobile phase before injection to prevent on-column precipitation.

Issue 2: Extra peaks appearing in the chromatogram, potentially overlapping with the this compound peak.

  • Possible Cause: Interference from excipients or degradation products. Povidone (PVP) and its impurities can sometimes cause interference.[5]

  • Troubleshooting Steps:

    • Analyze a Placebo Sample: Prepare and inject a placebo sample (containing all excipients but no this compound) to identify the retention times of potential interferences.

    • Optimize Separation: Adjust the mobile phase composition (gradient or isocratic) to achieve baseline separation between the this compound peak and any interfering peaks.

    • Wavelength Selection: Ensure the detection wavelength is optimal for this compound and minimizes the absorbance of the interfering excipient. For this compound, wavelengths around 230 nm and 245 nm have been used.[2][12]

    • Forced Degradation Studies: To confirm that the extra peaks are not from degradation, perform forced degradation studies on the this compound standard.[6][12]

HPLC_Troubleshooting_Workflow start Start Analysis issue Poor Peak Shape or Extra Peaks? start->issue check_placebo Analyze Placebo Sample issue->check_placebo Yes end_good Acceptable Results issue->end_good No adjust_mobile_phase Adjust Mobile Phase (pH, Composition) check_placebo->adjust_mobile_phase optimize_wavelength Optimize Detection Wavelength adjust_mobile_phase->optimize_wavelength adjust_mobile_phase->end_good Resolved change_column Change HPLC Column change_column->end_good Resolved end_bad Consult Further change_column->end_bad If unresolved optimize_wavelength->change_column If still issues optimize_wavelength->end_good Resolved

Caption: HPLC Troubleshooting Workflow for Excipient Interference.

UV-Vis Spectrophotometry Analysis

Issue: Absorbance readings are inconsistent or higher than expected, and the spectrum shows a lack of a clear maximum.

  • Possible Cause: Spectral overlap from one or more excipients that absorb UV radiation in the same region as this compound. Coloring agents and some binders can cause such interference.[10][11]

  • Troubleshooting Steps:

    • Analyze a Placebo Spectrum: Scan a placebo solution to determine the extent of excipient absorbance at the analytical wavelength of this compound (around 237 nm or 254.6 nm).[3][13]

    • Utilize Derivative Spectrophotometry: This is a highly effective technique to eliminate interference from broad, overlapping spectra of excipients. By calculating the first, second, or even third derivative of the absorbance spectrum, the sharper, more distinct peaks of this compound can be resolved and quantified.[3][5][6]

    • Background Correction: Use the placebo solution as the blank in the spectrophotometer to subtract the absorbance contribution from the excipients.

    • Solvent Extraction: If an interfering excipient has different solubility characteristics from this compound, a liquid-liquid extraction step might be employed to separate them before analysis.

UV_Vis_Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Solution Pathway cluster_outcome Outcome inconsistent_abs Inconsistent or High Absorbance scan_placebo Scan Placebo Spectrum inconsistent_abs->scan_placebo spectral_overlap Spectral Overlap Observed spectral_overlap->scan_placebo derivative_spec Apply Derivative Spectrophotometry scan_placebo->derivative_spec If overlap confirmed background_correction Use Placebo as Blank derivative_spec->background_correction resolved Interference Resolved derivative_spec->resolved solvent_extraction Consider Solvent Extraction background_correction->solvent_extraction If still interfering background_correction->resolved solvent_extraction->resolved not_resolved Further Method Development solvent_extraction->not_resolved If complex matrix

Caption: Logical Flow for Troubleshooting UV-Vis Interference.

Data Presentation

Table 1: Summary of HPLC Methods for this compound Citrate Analysis

ParameterMethod 1[2]Method 2[12]
Column BDS Hypersil C18 (150 x 4.6 mm, 5 µm)Zodiac C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Buffer:Acetonitrile (72:28 v/v) (Buffer: 0.1% Triethylamine, pH 3.5 with Ortho-phosphoric acid)Methanol:Water:Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 230 nm245 nm
Retention Time Not specified7.25 min
Excipient Interference Claimed to be non-interferingClaimed to be non-interfering

Table 2: Summary of UV-Vis Spectrophotometric Methods for this compound Citrate Analysis

ParameterMethod A[13]Method B[3][5]Method C[7]
Technique Zero-Order SpectrophotometryThird-Order DerivativeFirst-Order Derivative & Area Under Curve (AUC)
Solvent MethanolDistilled WaterDistilled Water
λmax / Wavelength Range 237 nm254.6 nm229.2 nm (First Derivative), 228.6 - 246.4 nm (AUC)
Linearity Range 1 - 14 µg/mL1 - 14 µg/mL1 - 14 µg/mL
Excipient Interference Claimed to be non-interferingEliminates interferenceClaimed to be non-interfering

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Tablets

This protocol is based on the method described by Rele, R. V. (2014-2015).[2]

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound citrate standard and transfer to a 10 mL volumetric flask.

    • Add about 5 mL of diluent (Water:Acetonitrile, 50:50 v/v) and sonicate for 5 minutes to dissolve.

    • Make up the volume to 10 mL with the diluent to get a stock solution of 1000 µg/mL.

    • Dilute 1 mL of the stock solution to 10 mL with the diluent to obtain a working standard solution of 100 µg/mL.

  • Sample Preparation:

    • Weigh and finely powder 20 this compound tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound citrate and transfer to a 10 mL volumetric flask.

    • Add about 5 mL of diluent and sonicate for 15 minutes to ensure complete extraction.

    • Make up the volume to 10 mL with the diluent.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute 1 mL of the filtered solution to 10 mL with the diluent to get a final concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Use the HPLC parameters outlined in Table 1, Method 1.

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

    • Quantify the amount of this compound citrate in the sample by comparing the peak area with that of the standard.

Protocol 2: Third-Order Derivative UV-Vis Spectrophotometric Analysis

This protocol is based on the method described in the Asian Journal of Research in Chemistry (2016).[5]

  • Standard Preparation:

    • Prepare a stock solution of this compound citrate in distilled water with a concentration of 100 µg/mL.

    • From the stock solution, prepare a series of standard solutions in the concentration range of 1 to 14 µg/mL by appropriate dilution with distilled water.

  • Sample Preparation:

    • Weigh and powder 20 tablets.

    • Transfer a quantity of powder equivalent to 10 mg of this compound citrate to a 100 mL volumetric flask.

    • Add 30 mL of distilled water and sonicate for 15 minutes.

    • Make up the volume with distilled water and filter.

    • Further dilute the filtrate with distilled water to obtain a concentration within the Beer's law range.

  • Spectrophotometric Analysis:

    • Scan the standard and sample solutions from 400 nm to 200 nm against a distilled water blank.

    • Convert the zero-order spectra to third-order derivative spectra using the spectrophotometer's software.

    • Measure the amplitude of the third-order derivative peak at 254.6 nm.

    • Calculate the concentration of this compound citrate in the sample using the calibration curve prepared from the standard solutions.

References

Technical Support Center: Optimizing Oxolamine Studies with Capsaicin-Induced Cough Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in capsaicin-induced cough response for studies involving Oxolamine. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support robust and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during capsaicin cough challenge experiments and provides practical solutions to minimize variability.

Question/Issue Potential Cause(s) Recommended Solution(s)
High inter-subject variability in baseline cough sensitivity (C5 values). - Subject demographics: Age, sex, and genetic polymorphisms in TRPV1 can significantly influence cough sensitivity.[1][2] - Underlying conditions: Subclinical respiratory conditions or heightened sensory reactivity can alter cough thresholds.[3] - Environmental exposures: Recent exposure to respiratory irritants or allergens can transiently increase cough sensitivity.[4]- Stratify subject groups: If possible, stratify subject groups by age and sex. - Consistent screening: Implement a thorough screening process to exclude subjects with recent respiratory infections or significant exposure to cough-inducing agents. - Acclimatization period: Allow subjects to acclimatize to the laboratory environment for a consistent period before testing to minimize the impact of external factors.
Inconsistent cough response within the same subject across different sessions. - Tachyphylaxis: Repeated exposure to capsaicin in a short period can lead to desensitization of the cough reflex.[5] - Variations in nebulizer output: Inconsistent aerosol particle size or delivery rate can alter the effective dose of capsaicin reaching the airways. - Inconsistent inhalation maneuver: Changes in the subject's breathing pattern during the challenge can affect the amount of capsaicin inhaled.- Adhere to washout periods: Ensure a sufficient washout period between capsaicin challenges. A minimum of one hour is recommended, with longer periods being preferable.[6] - Calibrate equipment: Regularly calibrate the nebulizer to ensure a consistent and reproducible output. - Standardize inhalation: Use a dosimeter with an inspiratory flow regulator to ensure a consistent inhalation volume and flow rate for each subject across all sessions.[7]
Unexpectedly low or no cough response in a subject expected to be sensitive. - Voluntary suppression: Subjects may consciously or subconsciously suppress their cough reflex. - Medication interference: Concomitant use of medications with antitussive properties (e.g., opioids, certain antihistamines) can mask the capsaicin effect.[8]- Clear instructions: Provide clear and consistent instructions to the subject, emphasizing that they should not suppress their cough. - Thorough medication history: Obtain a detailed medication history and ensure an appropriate washout period for any drugs that may interfere with the cough reflex.
Subject experiences adverse effects beyond mild throat irritation. - Incorrect capsaicin concentration: An error in the preparation of the capsaicin solution could lead to an unexpectedly high concentration. - Pre-existing hypersensitivity: The subject may have an undiagnosed condition leading to extreme sensitivity.- Verify solution preparation: Double-check all calculations and procedures for preparing capsaicin solutions. - Stop the challenge: Immediately cease the challenge if the subject experiences significant discomfort. Monitor the subject until symptoms resolve. The capsaicin cough challenge is generally considered safe with no serious adverse events reported in numerous studies.[3][9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in suppressing cough?

A1: this compound exhibits a multi-faceted mechanism of action. It is understood to have a central effect, acting on the cough center in the medulla oblongata to suppress the cough reflex.[6][10] Additionally, it has peripheral effects, including local anesthetic and anti-inflammatory properties, which can reduce irritation of sensory nerve endings in the respiratory tract.[6][11][12][13]

Q2: How does capsaicin induce a cough response?

A2: Capsaicin activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a non-selective cation channel primarily expressed on non-myelinated sensory nerves (C-fibers) in the airways.[10][14] Activation of TRPV1 by capsaicin leads to an influx of cations, depolarization of the sensory nerve, and the initiation of a nerve impulse that travels to the cough center in the brainstem, triggering the cough reflex.[15]

Q3: What are C2 and C5, and why are they used as endpoints?

A3: C2 and C5 refer to the lowest concentration of capsaicin that induces at least two and five coughs, respectively. These are the most commonly used endpoints in capsaicin cough challenge studies to quantify cough reflex sensitivity. C5 is often preferred due to its better short-term reproducibility.[10]

Q4: How significant is the variability in capsaicin cough sensitivity between different populations?

A4: There is significant variability in capsaicin cough sensitivity. For instance, healthy women generally have a more sensitive cough reflex (lower C5 values) than healthy men.[15] Patients with chronic cough or asthma also exhibit heightened cough sensitivity compared to healthy individuals.[11]

Data Presentation

The following tables summarize quantitative data on capsaicin cough sensitivity (C5 values) from various studies to provide a reference for expected values and the degree of variability.

Table 1: Capsaicin Cough Sensitivity (C5) in Healthy Volunteers by Gender

Study Male (µM) Female (µM) Notes
Dicpinigaitis et al.Mean log C5: 1.41 ± 0.08 (SEM)Mean log C5: 1.02 ± 0.09 (SEM)Statistically significant difference (p=0.002).[15]
Morice et al.Median C5: 51.2 (IQR: 7.2 to >100)Median C5: 8.6 (IQR: 2.2 to 34.0)Data from patients with chronic cough, showing a similar trend of higher sensitivity in females.

Table 2: Capsaicin Cough Sensitivity (C5) in Healthy vs. Clinical Populations

Study Healthy Volunteers (µM) Chronic Cough Patients (µM) Asthma Patients (µM)
Pecova et al.Geometric Mean C5: 26.62 (95% CI: 17.90–39.58)-Geometric Mean C5: 3.02 (95% CI: 1.77–5.17)[11]
Holt et al.Median ED50: 15.6 (IQR: 7.8–109.4)Median ED50 significantly lower (p=0.001)-

Note: ED50 is the concentration evoking at least half of the maximum cough response (Emax) and is another measure of cough sensitivity.

Table 3: Factors Influencing Capsaicin Cough Sensitivity

Factor Effect on Cough Sensitivity (C5) Reference
Age Negative correlation (sensitivity increases with age)[13]
Smoking Status No significant difference between never, former, and current smokers with chronic cough.
Allergen Exposure Increased cough sensitivity in patients with allergic asthma after allergen challenge.[4]
Chemical Sensitivity Patients with chronic cough triggered by chemical irritants have higher capsaicin sensitivity.

Experimental Protocols

A standardized protocol is crucial for minimizing variability. The following is a summary of the recommended methodology for a single-breath dosimeter-controlled capsaicin cough challenge based on European Respiratory Society (ERS) guidelines.

1. Subject Preparation:

  • Ensure subjects have abstained from smoking for at least 1 hour and from caffeine for at least 4 hours before the test.

  • Obtain a detailed medical and medication history.

  • Perform baseline spirometry.

2. Capsaicin Solution Preparation:

  • Prepare a stock solution of capsaicin in 80% ethanol.

  • Prepare serial dilutions of capsaicin in physiological saline to achieve the desired concentration range (e.g., 0.49 to 1000 µM).

  • Store solutions at 4°C and bring to room temperature before use.

3. Nebulizer and Dosimeter Setup:

  • Use a compressed air-driven nebulizer controlled by a breath-activated dosimeter.

  • Incorporate an inspiratory flow regulator to maintain a consistent flow rate (e.g., 0.5 L/s).

  • Calibrate the nebulizer output regularly.

4. Capsaicin Challenge Procedure:

  • Administer a single inhalation of saline as a control.

  • Administer single inhalations of doubling concentrations of capsaicin, starting with the lowest concentration.

  • Allow a 1-minute interval between each inhalation.

  • Count the number of coughs within 15 seconds after each inhalation.

  • Continue until the subject coughs five or more times (C5 is reached) or the maximum concentration is administered.

  • Randomly intersperse saline inhalations to maintain blinding.

5. Data Recording and Analysis:

  • Record the number of coughs for each capsaicin concentration.

  • Determine the C2 and C5 values.

  • Log-transform the C2 and C5 values for statistical analysis to account for the typical non-normal distribution of cough sensitivity data.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase subject_prep Subject Preparation (Screening, Spirometry) saline_control Administer Saline Control subject_prep->saline_control solution_prep Capsaicin Solution Preparation start_challenge Start Capsaicin Challenge (Lowest Concentration) solution_prep->start_challenge equipment_setup Equipment Setup (Nebulizer, Dosimeter) equipment_setup->saline_control saline_control->start_challenge inhale_count Single Inhalation & Cough Count (15s) start_challenge->inhale_count interval 1-Minute Interval inhale_count->interval c5_check C5 Reached? interval->c5_check increase_conc Increase Capsaicin Concentration increase_conc->inhale_count c5_check->increase_conc No record_data Record C2 and C5 Values c5_check->record_data Yes log_transform Log-Transform Data record_data->log_transform stat_analysis Statistical Analysis log_transform->stat_analysis

Caption: Standardized workflow for a capsaicin cough challenge experiment.

signaling_pathway cluster_peripheral Peripheral Airway cluster_afferent Afferent Pathway cluster_central Central Nervous System cluster_efferent Efferent Pathway & Response capsaicin Capsaicin Inhalation trpv1 TRPV1 Channel (on C-fiber terminal) capsaicin->trpv1 depolarization Nerve Depolarization (Cation Influx) trpv1->depolarization action_potential Action Potential Propagation depolarization->action_potential oxolamine_peripheral This compound (Peripheral Action) oxolamine_peripheral->trpv1 Inhibits (Local Anesthetic) vagus_nerve Vagus Nerve action_potential->vagus_nerve n_solitarius Nucleus of the Solitary Tract (NTS) vagus_nerve->n_solitarius cough_center Cough Center (Medulla Oblongata) n_solitarius->cough_center motor_neurons Efferent Motor Neurons cough_center->motor_neurons oxolamine_central This compound (Central Action) oxolamine_central->cough_center Inhibits respiratory_muscles Respiratory Muscles motor_neurons->respiratory_muscles cough Cough respiratory_muscles->cough

Caption: Capsaicin-induced cough signaling pathway and this compound's sites of action.

References

Validation & Comparative

Comparative Efficacy of Oxolamine and Dextromethorphan in a Preclinical Cough Model: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the preclinical efficacy of two antitussive agents, Oxolamine and dextromethorphan. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of cough suppressants. This document summarizes available preclinical data, details experimental methodologies, and visualizes key pathways to facilitate an objective comparison.

Mechanism of Action

This compound is reported to have a multi-faceted mechanism of action. It is believed to exert its antitussive effects through a combination of central and peripheral actions. Centrally, it may inhibit the cough reflex in the medulla oblongata.[1] Peripherally, this compound is suggested to possess local anesthetic and anti-inflammatory properties, which can reduce irritation in the respiratory tract that triggers coughing.[1][2]

Dextromethorphan is a centrally acting antitussive agent.[3] Its primary mechanism involves decreasing the activity of the cough center in the brainstem's medulla oblongata.[3] Dextromethorphan is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is believed to contribute to its cough-suppressing effects.[4][5]

Preclinical Efficacy Data

The following table summarizes the available preclinical data on the antitussive efficacy of this compound and dextromethorphan. It is important to note that a direct head-to-head comparative study in the same preclinical model was not identified in the public literature. The data presented are from separate studies, and therefore, direct comparisons of efficacy should be made with caution, considering the differences in experimental protocols.

DrugAnimal ModelCough Induction MethodRoute of AdministrationDoseAntitussive Effect (% inhibition or other measure)Source
This compound Guinea PigInsufflation of irritating powder (talc)Oral25-50 mg/kgMarked reduction in the number of coughsSilvestrini & Pozzatti, 1961
Dextromethorphan Guinea PigCitric Acid Aerosol (0.3 M)Intraperitoneal (i.p.)6 mg/kg~25% reduction in cough effortsBraga et al., 1994
12 mg/kg~45% reduction in cough efforts
24 mg/kg~60% reduction in cough efforts
48 mg/kg~75% reduction in cough efforts (associated with toxic effects)
Dextromethorphan Guinea PigCitric Acid AerosolOral32 mg/kgNo significant reduction in the number of coughsMandra et al., 2025
Dextromethorphan Guinea PigCitric Acid AerosolIntraperitoneal (i.p.)30 mg/kgSignificant inhibition of coughBrown et al., 2004

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This is a widely used preclinical model to evaluate the efficacy of antitussive drugs. The following is a general protocol synthesized from multiple sources.

Animals: Male Dunkin-Hartley guinea pigs are commonly used.

Acclimatization: Animals are acclimatized to the experimental environment and exposure chambers for a period before the experiment to minimize stress-induced responses.

Cough Induction:

  • Animals are placed individually in a whole-body plethysmograph chamber.

  • An aerosol of citric acid solution (typically 0.3 M to 0.4 M) is generated by a nebulizer and delivered into the chamber for a defined period (e.g., 10 minutes).

  • The number of coughs is recorded during the exposure period and for a subsequent observation period. Coughs are typically identified by their characteristic sound and associated pressure changes within the plethysmograph.

Drug Administration:

  • Test compounds (this compound or dextromethorphan) or vehicle are administered at specified doses and routes (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the citric acid challenge.

Data Analysis:

  • The primary endpoint is the number of coughs. The percentage inhibition of the cough response by the test compound is calculated relative to the vehicle control group.

  • Other parameters such as the latency to the first cough and the intensity of the coughs may also be measured.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for Dextromethorphan's Antitussive Action

Dextromethorphan_Pathway cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Cough_Center Cough Center (Medulla Oblongata) NMDA_Receptor NMDA Receptor Cough_Center->NMDA_Receptor Glutamatergic Input Cough_Reflex Cough Reflex Suppression NMDA_Receptor->Cough_Reflex Inhibition of Excitatory Signal Dextromethorphan Dextromethorphan Dextromethorphan->NMDA_Receptor Antagonism Airway_Receptors Airway Irritant Receptors Afferent_Nerve Afferent Nerve Fibers Airway_Receptors->Afferent_Nerve Stimulation Afferent_Nerve->Cough_Center Signal to CNS

Caption: Dextromethorphan's central antitussive mechanism.

Experimental Workflow for Preclinical Antitussive Drug Comparison

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Guinea Pigs) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Preparation Drug Preparation (this compound, Dextromethorphan, Vehicle) Drug_Administration Drug Administration (p.o. or i.p.) Drug_Preparation->Drug_Administration Randomization->Drug_Administration Cough_Induction Cough Induction (Citric Acid Aerosol) Drug_Administration->Cough_Induction Data_Recording Data Recording (Cough Count) Cough_Induction->Data_Recording Data_Analysis Statistical Analysis (% Inhibition) Data_Recording->Data_Analysis Results Comparative Efficacy Determination Data_Analysis->Results

Caption: Workflow for comparing antitussive drug efficacy.

References

A Head-to-Head Examination of Oxolamine Salts: A Comparative Guide on Citrate and Phosphate Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant focus on Oxolamine citrate, with a notable absence of publicly available data on the specific pharmacological and clinical activity of this compound phosphate. This guide provides a detailed analysis of this compound citrate's established antitussive and anti-inflammatory properties, supported by experimental data, while also addressing the data gap concerning the phosphate salt. A theoretical framework for the potential influence of the salt form on drug performance is also discussed.

Introduction to this compound and its Salt Forms

This compound is a non-opioid medication primarily recognized for its antitussive (cough-suppressing) and anti-inflammatory effects.[1][2] It is used in the treatment of cough and inflammation associated with various respiratory conditions.[3] this compound is available in different salt forms, including citrate and phosphate, which can influence the drug's physicochemical properties such as solubility and potentially its bioavailability and therapeutic action. While both forms are documented, the vast majority of research has centered on this compound citrate.[4]

Comparative Analysis of Biological Activity: A Data Deficit

A direct head-to-head comparison of the biological activity of this compound citrate and this compound phosphate is not possible based on the current scientific literature. Extensive searches for experimental data on the antitussive or anti-inflammatory effects of this compound phosphate yielded no specific results. Therefore, this guide will present the available data for this compound citrate and provide a general discussion on the pharmaceutical rationale for different salt forms.

In-Depth Analysis of this compound Citrate Activity

This compound citrate has been the subject of various studies demonstrating its efficacy as an antitussive and anti-inflammatory agent.

Antitussive Activity

The primary therapeutic application of this compound citrate is as a cough suppressant.[1][2] Its mechanism of action is believed to be primarily peripheral, acting on the sensory nerve endings in the respiratory tract to reduce the cough reflex.[1][5] This is in contrast to many centrally acting antitussives, potentially resulting in a more favorable side-effect profile.[1]

Table 1: Summary of Antitussive Activity Data for this compound Citrate

Experimental ModelKey FindingsReference
Citric Acid-Induced Cough in Guinea PigsThis compound citrate demonstrated significant cough-suppressing activity.[6]
Anti-inflammatory Activity

In addition to its antitussive effects, this compound citrate exhibits anti-inflammatory properties that can help alleviate the inflammation associated with respiratory tract infections.[1][5]

Table 2: Summary of Anti-inflammatory Activity Data for this compound Citrate

Experimental ModelDosageKey FindingsReference
Experimentally induced inflammation in the respiratory organs of guinea pigsNot specifiedThis compound citrate showed a distinct anti-inflammatory action.[7]

The Role of Salt Form in Drug Performance: A Theoretical Perspective

The selection of a specific salt form for a drug is a critical step in pharmaceutical development, as it can significantly impact the drug's performance. The choice between a citrate and a phosphate salt is typically driven by factors such as:

  • Solubility: Different salt forms can have markedly different solubilities in aqueous solutions, which can affect the drug's dissolution rate in the gastrointestinal tract.[8][9] Generally, phosphate salts are often used to enhance aqueous solubility.[9] A study on this compound citrate indicated it is freely soluble in acidic and phosphate buffer mediums but insoluble in alkaline medium.[8]

  • Bioavailability: By influencing solubility and dissolution, the salt form can modulate the rate and extent of drug absorption, thereby affecting its bioavailability.

  • Stability: The chemical and physical stability of the active pharmaceutical ingredient (API) can be improved by selecting an appropriate salt form.

  • Manufacturability: The crystalline properties of a salt can influence the ease of formulation and manufacturing of the final dosage form.

In the absence of specific data for this compound phosphate, it can be hypothesized that its selection as a salt form may have been intended to confer different physicochemical properties compared to the citrate salt, potentially to optimize its performance in a specific formulation or for a particular route of administration.

Experimental Protocols

Assessment of Antitussive Activity (Citric Acid-Induced Cough Model)

A common method for evaluating the antitussive efficacy of a compound is the citric acid-induced cough model in guinea pigs.

  • Animals: Male Dunkin-Hartley guinea pigs are typically used.

  • Acclimatization: Animals are acclimatized to the experimental conditions for a period before the study.

  • Cough Induction: A 0.3 M solution of citric acid is aerosolized and delivered to the animals in a whole-body plethysmograph. The number of coughs is recorded for a defined period (e.g., 3 minutes).[6]

  • Drug Administration: this compound citrate or a vehicle control is administered orally or via another relevant route at various doses prior to the citric acid challenge.

  • Evaluation: The number of coughs in the drug-treated groups is compared to the vehicle-treated group to determine the percentage of cough inhibition.

Assessment of Anti-inflammatory Activity

Various models can be employed to assess anti-inflammatory activity. A general in vivo protocol is outlined below.

  • Animals: Rodent models, such as rats or guinea pigs, are commonly used.

  • Induction of Inflammation: Inflammation can be induced in the respiratory tract through various methods, such as exposure to an irritant or an allergen.

  • Drug Administration: this compound citrate or a control is administered before or after the inflammatory challenge.

  • Evaluation: The anti-inflammatory effect is assessed by measuring various parameters, which may include:

    • Reduction in edema (swelling).

    • Decreased infiltration of inflammatory cells (e.g., leukocytes) into the lung tissue.[5]

    • Measurement of pro-inflammatory mediators in bronchoalveolar lavage fluid.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_antitussive Antitussive Activity Assessment cluster_anti_inflammatory Anti-inflammatory Activity Assessment A1 Guinea Pig Acclimatization A2 Oral Administration (this compound Citrate or Vehicle) A1->A2 A3 Citric Acid Aerosol Challenge A2->A3 A4 Cough Count Measurement A3->A4 A5 Data Analysis (% Inhibition) A4->A5 B1 Rodent Model B2 Induction of Respiratory Inflammation B1->B2 B3 Administration of This compound Citrate B2->B3 B4 Evaluation of Inflammatory Markers (Edema, Cell Infiltration) B3->B4 B5 Comparative Analysis B4->B5

Conclusion

The available scientific evidence robustly supports the efficacy of this compound citrate as both an antitussive and an anti-inflammatory agent. However, a significant knowledge gap exists concerning the pharmacological properties of this compound phosphate. Without direct comparative studies, it is impossible to definitively state the relative activities of these two salt forms. Future research is warranted to elucidate the pharmacological profile of this compound phosphate and to determine if it offers any therapeutic advantages over the more extensively studied citrate salt. For researchers, scientists, and drug development professionals, the choice of this compound salt for further investigation or formulation would currently be guided by the extensive data available for the citrate form, while the phosphate form remains an uncharacterized alternative.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Oxolamine and Phenylbutazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Oxolamine, a drug primarily known for its antitussive effects, against the established non-steroidal anti-inflammatory drug (NSAID), Phenylbutazone. This analysis is based on available preclinical data and aims to elucidate the potential of this compound as an anti-inflammatory agent.

Executive Summary

This compound citrate has demonstrated notable anti-inflammatory activity in preclinical models, with evidence suggesting its effects are superior to those of the conventional NSAID, Phenylbutazone, in the context of respiratory inflammation. While the precise mechanisms underlying this compound's anti-inflammatory action are not fully elucidated, it is believed to involve the inhibition of inflammatory mediators. Phenylbutazone, a non-selective cyclooxygenase (COX) inhibitor, serves as a standard comparator, exerting its anti-inflammatory effects through the inhibition of prostaglandin synthesis. This guide presents available comparative data, detailed experimental protocols for key validation assays, and explores the known signaling pathways involved in inflammation relevant to the action of these compounds.

Data Presentation

A study in guinea pigs with experimentally induced respiratory inflammation provides the most direct comparison available to date. The findings indicate that this compound citrate not only reduced the relative lung weight and significantly lowered inflammation levels but also offered protection to the pulmonary parenchyma from emphysema, with an overall anti-inflammatory effect reported to be superior to that of Phenylbutazone[1].

FeatureThis compoundPhenylbutazone (Standard)
Primary Indication Antitussive (Cough Suppressant)[2][3][4]Anti-inflammatory, Analgesic, Antipyretic
Mechanism of Action Inhibition of inflammatory mediators (exact pathway not fully elucidated)[3]Non-selective COX-1 and COX-2 inhibitor, leading to reduced prostaglandin synthesis.
Reported Efficacy Superior to Phenylbutazone in a guinea pig respiratory inflammation model[1]Established anti-inflammatory efficacy in various preclinical and clinical settings.
Key Preclinical Findings Reduced relative lung weight, significantly reduced inflammation levels, and protected pulmonary parenchyma in guinea pigs[1].Effective in reducing edema and leukocyte infiltration in various inflammation models.

Experimental Protocols

To facilitate further research and validation of this compound's anti-inflammatory potential, detailed methodologies for key experimental assays are provided below.

In Vivo Model: Carrageenan-Induced Respiratory Inflammation in Guinea Pigs

This model is crucial for evaluating the efficacy of anti-inflammatory agents in the respiratory tract.

Protocol:

  • Animal Model: Male guinea pigs are used for this study.

  • Induction of Inflammation: A respiratory irritant is administered to induce an inflammatory response in the lungs.

  • Drug Administration:

    • This compound Citrate Group: Animals receive an initial intraperitoneal (i.p.) injection of 80 mg/kg body weight, followed by subsequent doses of 53.3 mg/kg at 3, 6, 9, 24, 28, 32, 48, 52, 56, 72, and 76 hours[1].

    • Phenylbutazone Group: Animals are treated with a standard effective dose of Phenylbutazone.

    • Control Group: Animals receive a vehicle control.

  • Assessment of Inflammation: At the end of the study period, animals are euthanized, and the following parameters are assessed:

    • Relative Lung Weight: The ratio of lung weight to body weight is calculated as an indicator of edema.

    • Histopathological Examination: Lung tissues are collected, fixed, and stained to evaluate the degree of inflammation, cellular infiltration, and any protective effects on the lung parenchyma.

In Vitro Assay: Inhibition of Albumin Denaturation

This assay is a rapid and convenient method to screen for anti-inflammatory activity, as the denaturation of proteins is a hallmark of inflammation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test drug (this compound or standard).

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Denaturation: The temperature is then increased to 70°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100

In Vitro Assay: LPS-Induced Cytokine Release in Macrophages

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines, which are key mediators of inflammation.

Protocol:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the test drug (this compound or standard) for a specified period.

  • Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of TNF-α and IL-6 in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis: The inhibitory effect of the test drug on cytokine production is determined by comparing the cytokine levels in treated cells to those in untreated (LPS-stimulated) control cells.

Signaling Pathways and Mechanisms of Action

The inflammatory response is a complex process involving multiple signaling pathways. The established mechanism for Phenylbutazone and other NSAIDs involves the inhibition of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

The precise anti-inflammatory mechanism of this compound is not as well-defined but is thought to involve the inhibition of the release of various inflammatory mediators[3]. A potential target for this compound could be the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of inflammation and controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2. Inhibition of the NF-κB pathway would lead to a broad-spectrum anti-inflammatory effect.

Mandatory Visualizations

G cluster_0 Inflammatory Stimulus (e.g., Pathogen, Injury) cluster_1 Cellular Signaling cluster_2 Nuclear Events cluster_3 Inflammatory Response Stimulus Stimulus Receptor Receptor IKK_Complex IKK_Complex Receptor->IKK_Complex Activation IkB_Degradation IkB_Degradation IKK_Complex->IkB_Degradation Phosphorylation NF_kB_Activation NF_kB_Activation IkB_Degradation->NF_kB_Activation Release Nuclear_Translocation Nuclear_Translocation NF_kB_Activation->Nuclear_Translocation Translocation Gene_Transcription Gene_Transcription Nuclear_Translocation->Gene_Transcription Binds to DNA Pro_inflammatory_Mediators Pro_inflammatory_Mediators Gene_Transcription->Pro_inflammatory_Mediators Synthesis & Release Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Induces Oxolamine_Inhibition Oxolamine_Inhibition Oxolamine_Inhibition->NF_kB_Activation Phenylbutazone_Inhibition Phenylbutazone (COX Inhibition) Phenylbutazone_Inhibition->Pro_inflammatory_Mediators Reduces Prostaglandins

Caption: Simplified NF-κB signaling pathway in inflammation and potential points of inhibition for this compound and Phenylbutazone.

G Start Start Animal_Acclimatization Acclimatize Guinea Pigs Start->Animal_Acclimatization Group_Allocation Randomly Allocate to Treatment Groups Animal_Acclimatization->Group_Allocation Inflammation_Induction Induce Respiratory Inflammation Group_Allocation->Inflammation_Induction Drug_Administration Administer this compound, Phenylbutazone, or Vehicle Inflammation_Induction->Drug_Administration Monitoring Monitor for Clinical Signs Drug_Administration->Monitoring Euthanasia Euthanize at Study End Monitoring->Euthanasia Sample_Collection Collect Lung Tissue Euthanasia->Sample_Collection Data_Analysis Analyze Relative Lung Weight and Histopathology Sample_Collection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vivo validation of anti-inflammatory effects in a guinea pig model of respiratory inflammation.

References

A Comparative Guide to HPLC and UV Spectrophotometry for the Analysis of Oxolamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the analysis of Oxolamine, a widely used anti-inflammatory and cough suppressant.

This publication objectively evaluates the performance of both methods, supported by a compilation of experimental data from various studies. Detailed methodologies are provided to allow for replication and adaptation in a laboratory setting.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method offers high specificity and is a stability-indicating assay. A typical experimental setup is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.[1][2]

  • Column: A common choice is a C18 column (e.g., BDS hypersil C18, 150 x 4.6 mm, 5 µm particle size).[1] Another option that has been utilized is an Intersil CN column (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of a buffer and an organic solvent is used. One mobile phase consists of a buffer of 0.1% triethylamine adjusted to pH 3.5 with orthophosphoric acid and acetonitrile in a 72:28 (v/v) ratio.[1] Another described mobile phase is a 50:50 (v/v) mixture of 0.1% formic acid and acetonitrile.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min or 0.7 mL/min.[2][3]

  • Detection: UV detection is commonly performed at wavelengths ranging from 230 nm to 292 nm.[1][2]

  • Standard Solution Preparation: A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in a suitable diluent, such as a water:acetonitrile mixture (50:50 v/v).[1] Working standards are prepared by further dilution of the stock solution.

  • Sample Preparation: For tablet formulations, a number of tablets are weighed, and the powder equivalent to a specific amount of this compound is dissolved in the diluent, sonicated, filtered, and then diluted to the final concentration.[4]

UV-Visible Spectrophotometry Method

UV-Visible Spectrophotometry provides a simpler and more rapid method for the quantification of this compound.

  • Instrumentation: A UV-Visible spectrophotometer with matched quartz cells is required.[5]

  • Solvent: Methanol or distilled water are commonly used as solvents.[4][5]

  • Wavelength of Maximum Absorbance (λmax): this compound citrate shows maximum absorbance at approximately 237 nm in methanol.[5] In distilled water, a third-order derivative UV-spectrophotometric method has been used with estimation at 254.6 nm.[4]

  • Standard Solution Preparation: A stock solution is prepared by dissolving a known weight of standard this compound in the chosen solvent.[4][5]

  • Sample Preparation: For tablet dosage forms, a powdered sample equivalent to a set amount of this compound is dissolved in the solvent, sonicated to ensure complete dissolution, filtered, and then diluted to fall within the linear range of the method.[4][5]

Quantitative Data Comparison

The performance of both methods can be evaluated based on key validation parameters. The following tables summarize the quantitative data from various studies.

Table 1: Comparison of HPLC and UV Spectrophotometry for this compound Analysis

ParameterHPLC MethodUV Spectrophotometry Method
Linearity Range 50 - 150 µg/mL[1]1 - 14 µg/mL[4][5]
Correlation Coefficient (r²) > 0.999[1]> 0.999[4][5]
Accuracy (% Recovery) 98.28% - 98.97%[1]Not explicitly stated in all studies, but results are in good agreement with labeled values.[5]
Precision (%RSD) < 1%[1]< 2.0487%[4]
Wavelength 230 nm[1]237 nm (in Methanol)[5], 254.6 nm (in Water, 3rd Derivative)[4]
Specificity High (Stability-indicating)[2]Lower (Prone to interference from excipients)
Analysis Time Longer (due to chromatographic separation)Shorter (direct measurement)
Cost & Complexity Higher (instrumentation and solvent costs)Lower (simpler instrumentation)

Method Performance and Selection

Both HPLC and UV spectrophotometry have demonstrated their utility in the quantitative analysis of this compound.

The HPLC method is characterized by its high specificity and ability to separate this compound from potential degradation products and excipients, making it a stability-indicating method.[2] This is a crucial advantage in the analysis of pharmaceutical formulations, especially for stability studies. While it is more time-consuming and requires more expensive instrumentation and reagents, the accuracy and reliability of the data are generally higher.

The UV spectrophotometry method offers the advantages of being simple, rapid, and cost-effective.[4][6] It is well-suited for routine quality control where speed is a priority and the sample matrix is relatively simple. However, its lower specificity means it is more susceptible to interference from other substances in the formulation that may absorb at the same wavelength. Derivative spectrophotometry can be employed to enhance specificity.[4][7]

Visualizing the Workflow and Method Comparison

To better illustrate the processes and the relationship between the two methods, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv UV Spectrophotometry Analysis start Weighing of This compound Sample dissolve Dissolution in Appropriate Solvent start->dissolve sonicate Sonication dissolve->sonicate filter Filtration sonicate->filter dilute Dilution to Working Concentration filter->dilute hplc_instrument HPLC System dilute->hplc_instrument Inject uv_instrument UV-Vis Spectrophotometer dilute->uv_instrument Measure separation Chromatographic Separation (C18 Column) hplc_instrument->separation detection_hplc UV Detection separation->detection_hplc quantification_hplc Quantification detection_hplc->quantification_hplc measurement Absorbance Measurement at λmax uv_instrument->measurement quantification_uv Quantification measurement->quantification_uv

Caption: Experimental workflow for this compound analysis using HPLC and UV Spectrophotometry.

method_comparison HPLC HPLC High Specificity Stability-Indicating Higher Cost & Complexity Longer Analysis Time UV_Spec UV Spectrophotometry Lower Specificity Prone to Interference Lower Cost & Simplicity Rapid Analysis Oxolamine_Analysis This compound Analysis Oxolamine_Analysis->HPLC High Accuracy & Reliability Oxolamine_Analysis->UV_Spec Routine QC & Simplicity

Caption: Logical relationship comparing HPLC and UV Spectrophotometry for this compound analysis.

Conclusion

The choice between HPLC and UV spectrophotometry for the analysis of this compound depends on the specific requirements of the analytical task. For research, development, and stability studies where high accuracy and specificity are critical, the HPLC method is superior. For routine quality control where speed and cost-effectiveness are the primary considerations, the UV spectrophotometric method is a viable and efficient alternative. It is essential for laboratories to validate their chosen method according to the relevant guidelines to ensure reliable and accurate results.

References

A Comparative Guide to the In Vitro Potency of Oxolamine and Other Antitussive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine is a non-narcotic antitussive agent that has been used in the treatment of cough associated with various respiratory conditions. Unlike centrally-acting antitussives such as codeine and dextromethorphan, this compound is primarily recognized for its peripheral mechanism of action. This guide provides a comparative overview of the in vitro potency of this compound, contextualized with other prominent antitussive agents. Due to a notable scarcity of publicly available direct comparative in vitro studies involving this compound, this guide will focus on its established pharmacological properties and mechanism of action, drawing comparisons with other agents based on their known in vitro effects.

Mechanism of Action of this compound

This compound's antitussive effect is believed to stem from a combination of its anti-inflammatory and local anesthetic properties on the sensory nerve endings in the respiratory tract[1]. This peripheral action is thought to reduce the sensitivity of cough receptors to irritant stimuli, thereby diminishing the cough reflex. Evidence suggests that this compound is more effective against cough induced by chemical irritants that cause diffuse stimulation of the bronchial tree, further supporting its predominantly peripheral mechanism[1].

Data Presentation: A Qualitative Comparison

A direct quantitative comparison of the in vitro potency of this compound with other antitussives is challenging due to the limited availability of published IC50 or EC50 values from head-to-head studies. However, a qualitative comparison based on their primary mechanisms of action can be informative for researchers.

Antitussive Agent Primary Mechanism of Action Site of Action Reported In Vitro Effects
This compound Anti-inflammatory, Local AnestheticPeripheral (Sensory Nerve Endings)Possesses anti-inflammatory and local anesthetic properties[1]. Specific in vitro potency data on nerve inhibition is not readily available.
Levodropropizine Inhibition of C-fiber activation and neuropeptide releasePeripheral (Sensory Nerves)Inhibits the release of neuropeptides from C-fibers in vitro[2][3].
Ambroxol Mucolytic, Secretolytic, Local Anesthetic (Sodium Channel Blockade)PeripheralInhibits neuronal sodium channels, suggesting a local anesthetic effect that may contribute to its antitussive properties[4]. In rats, it suppressed citric-acid induced cough with an ID50 of 105 mg/kg p.o. and at 1 to 1000 μmol/L reduced the release of reactive oxygen species in cultured cells[5].
Moguisteine Peripheral action on airway sensory nervesPeripheralShown to inhibit cough induced by various stimuli in animal models through a peripheral mechanism, without interacting with opiate receptors[6][7].
Codeine μ-opioid receptor agonistCentral (Brainstem Cough Center)Acts on μ-opioid receptors in the central nervous system to suppress the cough reflex[8].
Dextromethorphan NMDA receptor antagonist, σ1 receptor agonistCentral (Brainstem Cough Center)A non-opioid that acts centrally to elevate the cough threshold[6].

Note: The lack of standardized in vitro assays for peripheral antitussive activity makes direct comparisons of potency across different studies difficult.

Experimental Protocols: A Generalized Approach for Peripheral Antitussive Activity

While a specific, detailed protocol for the in vitro evaluation of this compound's antitussive potency is not available in the reviewed literature, a general experimental workflow can be proposed based on its mechanism of action. This workflow would aim to assess the inhibitory effect of the compound on sensory neuron activation.

Objective: To determine the in vitro potency of a test compound in inhibiting the activation of sensory neurons relevant to the cough reflex.

Materials:

  • Primary cultures of dorsal root ganglion (DRG) neurons or a relevant neuronal cell line.

  • Cell culture reagents.

  • Fluorescent calcium indicators (e.g., Fura-2 AM).

  • Chemical irritants to stimulate sensory neurons (e.g., capsaicin, bradykinin).

  • Test compounds (e.g., this compound) and reference antitussive agents.

  • Plate reader with fluorescence detection capabilities or electrophysiology setup.

Methodology:

  • Cell Culture:

    • Isolate and culture DRG neurons from a suitable animal model (e.g., rat or guinea pig) or maintain a neuronal cell line (e.g., NG108-15).

    • Plate the cells in appropriate multi-well plates for fluorescence-based assays or on coverslips for electrophysiology.

  • Compound Preparation:

    • Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO).

    • Make serial dilutions to achieve a range of final concentrations for dose-response analysis.

  • In Vitro Assay (Calcium Imaging):

    • Load the cultured neurons with a calcium indicator dye.

    • Pre-incubate the cells with various concentrations of the test compound or reference agent for a defined period.

    • Establish a baseline fluorescence reading.

    • Stimulate the neurons with a chemical irritant (e.g., capsaicin) to induce an increase in intracellular calcium.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the percentage of inhibition of the irritant-induced calcium influx for each concentration of the test compound.

    • Plot the concentration-response curve and determine the IC50 value (the concentration at which the compound inhibits 50% of the maximum response).

  • In Vitro Assay (Electrophysiology - Patch Clamp):

    • For a more detailed mechanistic study, perform whole-cell patch-clamp recordings on individual neurons.

    • Apply the chemical irritant to induce inward currents.

    • Perfuse the cells with the test compound and measure the change in the magnitude of the irritant-induced currents.

    • Determine the inhibitory effect of the compound on the ion channel activity.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Sensory Neuron Culture (e.g., DRG neurons) Pre_incubation Pre-incubation with Test Compound Cell_Culture->Pre_incubation Compound_Prep Compound Preparation (Test & Reference Agents) Compound_Prep->Pre_incubation Stimulation Stimulation with Chemical Irritant (e.g., Capsaicin) Pre_incubation->Stimulation Measurement Measurement of Neuronal Activity (Calcium Imaging or Patch Clamp) Stimulation->Measurement Dose_Response Dose-Response Curve Generation Measurement->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination

Caption: Generalized workflow for in vitro evaluation of peripheral antitussive agents.

Signaling_Pathway cluster_stimuli Irritant Stimuli cluster_neuron Sensory Neuron cluster_inhibition Inhibition Irritants Chemical Irritants (e.g., Capsaicin, Bradykinin) Receptor Nociceptive Receptors (e.g., TRPV1) Irritants->Receptor binds to Ion_Channel Ion Channel Activation (Ca2+ Influx) Receptor->Ion_Channel activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization leads to Cough_Reflex Cough Reflex Initiation Depolarization->Cough_Reflex triggers This compound This compound This compound->Irritants Reduces (Anti-inflammatory Effect) This compound->Receptor Inhibits (Local Anesthetic Effect)

Caption: Proposed peripheral mechanism of action for this compound's antitussive effect.

Conclusion

This compound presents a distinct profile as a peripherally acting antitussive agent, with its efficacy likely derived from its anti-inflammatory and local anesthetic properties. While this guide provides a qualitative comparison to other centrally and peripherally acting antitussives, the need for direct comparative in vitro studies is evident. The generation of quantitative data, such as IC50 values from standardized in vitro assays, would be invaluable for the research and drug development community to accurately assess the relative potency of this compound and facilitate the development of novel antitussive therapies. The proposed experimental workflow offers a foundational approach for conducting such crucial in vitro evaluations.

References

In Vivo Validation of Oxolamine's Peripheral Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Oxolamine's in vivo performance with other antitussive agents, focusing on its peripheral mechanism of action. The information is supported by experimental data to aid in research and drug development.

Executive Summary

This compound is an antitussive agent with a mechanism of action that is primarily peripheral, distinguishing it from many centrally acting cough suppressants.[1] This peripheral action, which includes local anesthetic and anti-inflammatory effects on the respiratory tract, contributes to a favorable safety profile with fewer central nervous system (CNS) side effects.[1] In vivo studies have demonstrated its efficacy in cough models that simulate diffuse bronchial irritation, further supporting its peripheral site of action. This guide will delve into the experimental evidence validating this mechanism, compare its performance with other relevant drugs, and provide detailed experimental protocols.

Comparative Antitussive and Anti-inflammatory Performance

While direct head-to-head quantitative comparisons in the same study are limited, the following tables summarize the available in vivo data for this compound and other key antitussive agents.

Table 1: In Vivo Antitussive Efficacy

DrugAnimal ModelCough Induction MethodDosageRoute of Administration% Cough Inhibition (approx.)Reference
This compound Guinea PigSulfur Dioxide Inhalation20-40 mg/kgOralEffective (qualitative)Silvestrini & Pozzatti, 1961
This compound Guinea PigMechanical Stimulation of Trachea20-40 mg/kgOralLess effective than with chemical stimuliSilvestrini & Pozzatti, 1961
Codeine Guinea PigCitric Acid Aerosol10 mg/kgOral~50%Various studies
Dextromethorphan Guinea PigCitric Acid Aerosol10 mg/kgOral~40-60%Various studies
Levodropropizine Guinea PigCitric Acid Aerosol10 mg/kgOral~60%Various studies
Moguisteine Guinea PigCitric Acid Aerosol25.2 mg/kgOralED50Ishii et al., 1994

Table 2: In Vivo Anti-inflammatory Effects in the Respiratory Tract

DrugAnimal ModelInflammation Induction MethodKey FindingsReference
This compound Citrate Guinea PigAcrolein InhalationReduced relative lung weight, decreased inflammation, protected against emphysema.[2]Dahlgren et al., 1966
This compound --Possesses anti-inflammatory properties that reduce irritation of nerve receptors in the respiratory tract.[3]Wikipedia
Cromolyn Sodium RatOvalbumin ChallengeInhibition of inflammatory cell influx and mediator release.Various studies

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the replication and validation of findings.

Citric Acid-Induced Cough in Guinea Pigs

This is a widely used model for evaluating the efficacy of antitussive drugs.

Protocol:

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are used.

  • Acclimatization: Animals are acclimatized to the experimental environment for at least one week.

  • Drug Administration: Test compounds (e.g., this compound, Codeine) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined times before cough induction.

  • Cough Induction: Conscious and unrestrained guinea pigs are placed in a whole-body plethysmograph. An aerosol of citric acid (0.1 to 0.4 M) is delivered into the chamber for a fixed period (e.g., 5 minutes).

  • Data Acquisition: The number of coughs is detected by a microphone and a pressure transducer connected to the plethysmograph. Coughs are identified by their characteristic sound and biphasic pressure waveform.

  • Analysis: The total number of coughs during the exposure and a post-exposure period is counted. The percentage of cough inhibition is calculated relative to the vehicle-treated control group.

In Vivo Anti-inflammatory Model in the Guinea Pig Respiratory Tract

This model assesses the ability of a compound to reduce inflammation in the airways.

Protocol:

  • Animal Model: Male guinea pigs are used.

  • Induction of Inflammation: Animals are exposed to an inflammatory stimulus, such as inhalation of acrolein aerosol, to induce non-bacterial inflammation of the respiratory tract.

  • Drug Administration: this compound citrate or a comparator drug is administered, typically via intraperitoneal injection, at various time points before and after the inflammatory challenge.

  • Assessment of Inflammation: After a set period, animals are euthanized, and the lungs are excised.

  • Endpoints:

    • Macroscopic evaluation: Lungs are examined for visible signs of inflammation and damage.

    • Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammatory cell infiltration, edema, and structural changes like emphysema.

    • Biochemical markers: Bronchoalveolar lavage fluid (BALF) can be collected to measure inflammatory mediators and cell counts.

    • Relative lung weight: An increase in lung weight relative to body weight can indicate edema and inflammation.

Visualizing the Mechanism and Workflow

Proposed Peripheral Mechanism of this compound

This compound's peripheral antitussive effect is believed to stem from a combination of local anesthetic and anti-inflammatory actions on the sensory nerves in the respiratory tract.

Oxolamine_Mechanism cluster_airway Airway Lumen & Mucosa cluster_action This compound's Peripheral Action Irritant Irritant SensoryNerve Sensory Nerve (e.g., C-fibers) Irritant->SensoryNerve Stimulates InflammatoryCells Inflammatory Cells Irritant->InflammatoryCells Activates CoughCenter Cough Center (Brainstem) SensoryNerve->CoughCenter Afferent Signal InflammatoryCells->SensoryNerve Sensitizes This compound This compound LocalAnesthetic Local Anesthetic Effect This compound->LocalAnesthetic AntiInflammatory Anti-inflammatory Effect This compound->AntiInflammatory LocalAnesthetic->SensoryNerve Blocks Na+ channels (reduces excitability) AntiInflammatory->InflammatoryCells Inhibits mediator release Cough Cough CoughCenter->Cough Efferent Signal

Caption: Proposed peripheral mechanism of this compound.

In Vivo Antitussive Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the antitussive efficacy of a compound in an animal model.

Antitussive_Workflow Start Start AnimalAcclimatization Animal Acclimatization (e.g., Guinea Pigs) Start->AnimalAcclimatization GroupAllocation Group Allocation (Vehicle, this compound, Comparators) AnimalAcclimatization->GroupAllocation DrugAdministration Drug Administration (Oral or IP) GroupAllocation->DrugAdministration CoughInduction Cough Induction (e.g., Citric Acid Aerosol) DrugAdministration->CoughInduction DataCollection Data Collection (Cough Count, Latency) CoughInduction->DataCollection DataAnalysis Data Analysis (% Inhibition vs. Control) DataCollection->DataAnalysis Results Results & Comparison DataAnalysis->Results End End Results->End

Caption: Experimental workflow for in vivo antitussive studies.

Conclusion

The available in vivo evidence strongly supports the characterization of this compound as a peripherally acting antitussive agent. Its efficacy in models of chemically-induced cough, coupled with its demonstrated anti-inflammatory properties in the respiratory tract, validates its primary mechanism of action outside the central nervous system. This peripheral focus offers a significant advantage in terms of a reduced side-effect profile compared to centrally acting opioids like codeine. While more direct comparative quantitative studies would be beneficial, the existing data positions this compound as a valuable compound for further research and development in the management of cough.

References

A Comparative Analysis of Side Effect Profiles: Oxolamine and Other Antitussive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side effect profiles of Oxolamine and other commonly used antitussive agents, including Butamirate, Levodropropizine, Dextromethorphan, Codeine, Benzonatate, and the withdrawn drug Clobutinol. The information is compiled from clinical trial data, post-marketing surveillance, and experimental studies to offer an objective resource for research and development in the field of respiratory medicine.

Comparative Side Effect Profiles

The following table summarizes the incidence of common side effects associated with this compound and other antitussives based on available clinical trial data. It is important to note that direct comparative trials for this compound with many of these agents are limited.

Side EffectThis compoundButamirate CitrateLevodropropizineDextromethorphanCodeineBenzonatateClobutinol (Withdrawn)
Gastrointestinal
NauseaCommon[1]7/30 patients (23.3%)¹[2][3]InfrequentCommon[4]Common[5]Common[3]Common
VomitingCommon[1]-InfrequentCommon[4]Common[5]--
DiarrheaCommon[1]-Infrequent-Common[5]--
Constipation----Very Common[5]Common[3]-
Central Nervous System
Drowsiness/SomnolenceCommon[1]7/30 patients (23.3%)¹[2][3]8%²[6][7]10.4%³22%²[6][7]Common[3]Common
DizzinessCommon[1]-InfrequentCommon[4]Common[5]Common[3]Common
HeadacheCommon[1]-Infrequent-Common[5]Common[3]-
HallucinationsReported in children[8][9]------
Cardiovascular
QT ProlongationNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedSignificant Risk [10][11][12]
Other
Dry Mouth----Common--
Skin RashInfrequent------

¹Data from a comparative study of Butamirate citrate linctus versus Clobutinol syrup[2][3]. ²Data from a double-blind, randomized clinical trial comparing Levodropropizine and Dihydrocodeine in patients with lung cancer[6][7]. ³Data from a comparative study with Levodropropizine.

Experimental Protocols

Clinical Trial: Levodropropizine vs. Dihydrocodeine in Nonproductive Cough in Lung Cancer Patients
  • Objective: To evaluate the therapeutic efficacy and tolerability of a 7-day treatment with levodropropizine compared to dihydrocodeine for nonproductive cough in adults with primary or metastatic lung cancer[6][7].

  • Study Design: A double-blind, randomized clinical trial[6][7].

  • Participants: 140 adult patients with primary lung cancer or metastatic cancer to the lungs[6][7].

  • Interventions:

    • Levodropropizine drops (75 mg t.i.d.) for 7 days[6][7].

    • Dihydrocodeine drops (10 mg t.i.d.) for 7 days[6][7].

  • Outcome Measures:

    • Efficacy: Cough severity scores, number of night awakenings due to cough, and overall estimate of antitussive efficacy[6][7].

    • Tolerability: Laboratory results, vital signs, and any adverse events, including the presence or absence of somnolence[6][7].

  • Results for Side Effects: The number of patients reporting adverse events was similar in both groups. However, the percentage of patients experiencing somnolence was significantly lower in the levodropropizine group (8%) compared to the dihydrocodeine group (22%)[6][7].

Clinical Trial: Butamirate Citrate vs. Clobutinol in Irritative and Chronic Cough
  • Objective: To compare the antitussive efficacy and tolerability of butamirate citrate linctus with clobutinol syrup.

  • Study Design: A double-blind, randomized study[2][3].

  • Participants: 60 patients with either irritative cough due to seasonal respiratory disorders or chronic cough of any etiology[2][3].

  • Interventions:

    • Butamirate citrate linctus (Sinecod®) for 5 days (3 tablespoons daily)[2][3].

    • Clobutinol syrup (Silomat®) for 5 days (3 tablespoons daily)[2][3].

  • Outcome Measures:

    • Efficacy: Reduction in the severity and frequency of cough, and the global opinion of the physician[2][3].

    • Tolerability: Patient-reported side effects[2][3].

  • Results for Side Effects: Seven patients in each group reported side effects, mainly nausea and drowsiness[2][3].

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and the comparator antitussives.

Oxolamine_Mechanism cluster_peripheral Peripheral Action cluster_central Central Action Sensory Nerve Endings Sensory Nerve Endings Cough Center (Medulla) Cough Center (Medulla) Sensory Nerve Endings->Cough Center (Medulla) Afferent Signal Inflammatory Mediators Inflammatory Mediators Irritation Irritation Inflammatory Mediators->Irritation Irritation->Sensory Nerve Endings Cough Reflex Cough Reflex Cough Center (Medulla)->Cough Reflex Efferent Signal This compound This compound This compound->Sensory Nerve Endings Local Anesthetic Effect This compound->Inflammatory Mediators Inhibition This compound->Cough Center (Medulla) Inhibition

Caption: Proposed dual mechanism of this compound involving both central and peripheral actions.[13][14][15][16]

Antitussive_Mechanisms cluster_central_acting Centrally Acting Antitussives cluster_peripheral_acting Peripherally Acting Antitussives Dextromethorphan Dextromethorphan Cough Center (Medulla) Cough Center (Medulla) Dextromethorphan->Cough Center (Medulla) NMDA Receptor Antagonist Codeine Codeine Codeine->Cough Center (Medulla) μ-opioid Receptor Agonist Butamirate Butamirate Butamirate->Cough Center (Medulla) Inhibition Levodropropizine Levodropropizine Sensory Nerves Sensory Nerves Levodropropizine->Sensory Nerves Inhibition of C-fibers Benzonatate Benzonatate Benzonatate->Sensory Nerves Anesthetic effect on stretch receptors

Caption: Simplified overview of the primary sites of action for various antitussive drugs.

Clobutinol_hERG Clobutinol Clobutinol hERG K+ Channel hERG K+ Channel Clobutinol->hERG K+ Channel Blockade Cardiac Action Potential Cardiac Action Potential hERG K+ Channel->Cardiac Action Potential Repolarization Phase QT Interval Prolongation QT Interval Prolongation Cardiac Action Potential->QT Interval Prolongation Torsades de Pointes Torsades de Pointes QT Interval Prolongation->Torsades de Pointes

Caption: Mechanism of Clobutinol-induced cardiotoxicity via hERG channel blockade.[10][11][12]

Experimental Workflow

The following diagram outlines a typical workflow for a double-blind, placebo-controlled clinical trial designed to assess the efficacy and side effect profile of an antitussive agent.

Antitussive_Trial_Workflow cluster_planning Trial Planning cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Design Protocol Design Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Protocol Design->Inclusion/Exclusion Criteria Endpoint Selection Endpoint Selection Inclusion/Exclusion Criteria->Endpoint Selection Patient Recruitment Patient Recruitment Endpoint Selection->Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Drug Administration Drug Administration Randomization->Drug Administration Data Collection Data Collection Drug Administration->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Efficacy Assessment Efficacy Assessment Statistical Analysis->Efficacy Assessment Safety Assessment Safety Assessment Statistical Analysis->Safety Assessment Final Report Final Report Efficacy Assessment->Final Report Safety Assessment->Final Report

Caption: A generalized workflow for conducting clinical trials of antitussive drugs.[17][18][19][20][21][22]

Discussion

The selection of an appropriate antitussive agent requires a careful consideration of its efficacy and side effect profile. This compound presents a dual mechanism of action, targeting both central and peripheral pathways, which may offer a broad spectrum of activity[13][14][15][16]. However, the available data on its side effect profile, particularly in comparison to other agents, is less robust and warrants further investigation through well-designed clinical trials.

Centrally acting antitussives like codeine and dextromethorphan are effective but can be associated with a higher incidence of central nervous system side effects such as drowsiness and dizziness. Codeine also carries the risk of constipation and dependence. Peripherally acting agents like levodropropizine and benzonatate generally have a more favorable side effect profile with a lower incidence of central nervous system effects.

The case of clobutinol, which was withdrawn from the market due to the risk of QT prolongation and cardiac arrhythmias, underscores the importance of thorough cardiovascular safety profiling for all new antitussive candidates[10][11][12].

Future research should focus on conducting direct, head-to-head comparative clinical trials with standardized methodologies and objective endpoints, such as 24-hour cough frequency monitoring, to provide a clearer understanding of the relative safety and efficacy of different antitussive agents. This will enable healthcare professionals and researchers to make more informed decisions in the development and clinical application of these medications.

References

A Comparative Guide to the Stability of Oxolamine Salt Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of different salt forms of the antitussive agent, Oxolamine. The selection of an appropriate salt form is a critical step in drug development, directly impacting the shelf-life, bioavailability, and overall quality of the final pharmaceutical product.[1][2][3] This document outlines the experimental protocols for assessing the solid-state and solution stability of this compound salts and presents hypothetical comparative data for illustrative purposes.

Introduction to this compound and its Salt Forms

This compound is a non-narcotic cough suppressant with anti-inflammatory properties.[4][5][6] It is a weakly basic drug that can be formulated into various salt forms to enhance its physicochemical properties. The most common salt forms include this compound Citrate, this compound Hydrochloride, and this compound Phosphate.[7][8][9] The stability of these salt forms can vary significantly, influencing formulation strategies and storage conditions.[10][11]

Comparative Stability Data

The following tables summarize hypothetical data from a comparative stability study of three this compound salt forms. These tables are intended to provide a framework for how such data would be presented for easy comparison.

Table 1: Solid-State Stability under Accelerated Conditions (40°C/75% RH)

Salt FormTimepointAppearanceAssay (%)Total Degradation Products (%)Water Content (%)
This compound Citrate 0 MonthsWhite crystalline powder99.8< 0.10.2
3 MonthsWhite crystalline powder99.50.30.3
6 MonthsSlightly off-white powder98.90.80.5
This compound HCl 0 MonthsWhite crystalline powder99.9< 0.10.1
3 MonthsWhite crystalline powder99.80.10.1
6 MonthsWhite crystalline powder99.60.20.2
This compound Phosphate 0 MonthsWhite crystalline powder99.7< 0.10.3
3 MonthsWhite crystalline powder99.20.50.4
6 MonthsOff-white powder, clumping98.11.50.8

Table 2: Solution Stability (0.1 N HCl at 25°C)

Salt FormTimepointAssay (%) of Initial ConcentrationAppearance of Solution
This compound Citrate 0 Hours100.0Clear, colorless
24 Hours99.8Clear, colorless
48 Hours99.5Clear, colorless
This compound HCl 0 Hours100.0Clear, colorless
24 Hours99.9Clear, colorless
48 Hours99.8Clear, colorless
This compound Phosphate 0 Hours100.0Clear, colorless
24 Hours98.5Clear, colorless
48 Hours97.2Faintly yellow

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative stability assessment. These protocols are based on established guidelines for pharmaceutical stability testing.[12][13][14]

Solid-State Stability Testing

Objective: To evaluate the physical and chemical stability of different this compound salt forms in the solid state under accelerated environmental conditions.[15][16][17]

Methodology:

  • Sample Preparation: Samples of this compound Citrate, this compound Hydrochloride, and this compound Phosphate are individually packaged in container closure systems that simulate the proposed packaging for storage and distribution.[14]

  • Storage Conditions: The packaged samples are placed in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity (RH), representing accelerated stability testing conditions as per ICH guidelines.[12]

  • Testing Frequency: Samples are pulled for analysis at initial (0), 3, and 6-month timepoints.[12]

  • Analytical Methods:

    • Appearance: Visual inspection for any changes in color, clarity, or physical state.

    • Assay and Degradation Products: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to determine the potency of the active pharmaceutical ingredient (API) and to quantify any degradation products.

    • Water Content: Karl Fischer titration is employed to determine the water content of the samples.

Solution Stability Testing

Objective: To assess the chemical stability of different this compound salt forms in an aqueous solution.[18]

Methodology:

  • Solution Preparation: Solutions of each this compound salt form are prepared at a concentration of 1 mg/mL in 0.1 N Hydrochloric Acid (HCl). A dissolution study has shown this compound citrate to be stable in 0.1% hydrochloride.[19]

  • Storage Conditions: The solutions are stored in sealed, light-protected containers at a constant temperature of 25°C ± 2°C.

  • Testing Frequency: Aliquots of each solution are analyzed at initial (0), 24, and 48-hour timepoints.

  • Analytical Methods:

    • Assay: The concentration of this compound in the solution is determined using a validated stability-indicating HPLC method.

    • Appearance: The solutions are visually inspected for any changes in color, clarity, or for the formation of precipitates.

Forced Degradation Studies

Objective: To investigate the intrinsic stability of the this compound molecule and to establish degradation pathways under various stress conditions.[16] This helps in developing and validating stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Samples of each this compound salt form are subjected to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% Hydrogen Peroxide at room temperature for 24 hours.

    • Thermal Stress: Dry heat at 80°C for 48 hours.

    • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: The stressed samples are analyzed by HPLC to identify and quantify the degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the structural elucidation of the degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the comparative stability study for the different this compound salt forms.

G cluster_0 Sample Preparation cluster_1 Stability Studies cluster_2 Analytical Testing cluster_3 Data Evaluation & Comparison Salt_Citrate This compound Citrate Solid_State Solid-State Stability (40°C/75% RH) Salt_Citrate->Solid_State Solution Solution Stability (0.1N HCl, 25°C) Salt_Citrate->Solution Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Salt_Citrate->Forced_Deg Salt_HCl This compound Hydrochloride Salt_HCl->Solid_State Salt_HCl->Solution Salt_HCl->Forced_Deg Salt_Phosphate This compound Phosphate Salt_Phosphate->Solid_State Salt_Phosphate->Solution Salt_Phosphate->Forced_Deg Analysis_Solid Appearance Assay (HPLC) Degradation (HPLC) Water Content (KF) Solid_State->Analysis_Solid Analysis_Solution Appearance Assay (HPLC) Solution->Analysis_Solution Analysis_Forced Degradation Profiling (HPLC-MS) Forced_Deg->Analysis_Forced Data_Eval Comparative Assessment of Stability Profiles Analysis_Solid->Data_Eval Analysis_Solution->Data_Eval Analysis_Forced->Data_Eval

Caption: Workflow for Comparative Stability Benchmarking of this compound Salt Forms.

References

Independent Verification of Oxolamine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published synthesis of Oxolamine, a peripherally acting cough suppressant. We will examine an established industrial synthesis alongside a reported optimized process, offering a quantitative and methodological comparison to aid in research and development.

Executive Summary

This compound, chemically known as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, is a synthetic antitussive agent. Its synthesis revolves around the formation of the core 3-phenyl-1,2,4-oxadiazole ring followed by the addition of a diethylaminoethyl side chain. This guide details a multi-stage industrial synthesis and presents data from an optimized process that reportedly enhanced the overall yield from 24% to 64% through the identification and mitigation of impurities.

Comparative Data of this compound Synthesis

The following table summarizes the key quantitative differences between the original industrial synthesis and the optimized process.

ParameterOriginal Industrial SynthesisOptimized Industrial Synthesis
Overall Yield 24%[1]64%[1]
Starting Materials Benzonitrile, Sodium Carbonate, Hydroxylamine Hydrochloride, 3-Chloropropionyl chloride, Triethylamine, Diethylamine, Citric Acid Monohydrate[1]Benzonitrile, Sodium Carbonate, Hydroxylamine Hydrochloride, 3-Chloropropionyl chloride, Triethylamine, Diethylamine, Citric Acid Monohydrate[1]
Key Improvement -Identification and reduction of impurities, leading to a significant yield increase.[1]
Final Product This compound Citrate[1]This compound Citrate[1]

Signaling Pathways and Experimental Workflows

The synthesis of this compound can be conceptually broken down into the formation of the 1,2,4-oxadiazole core and the subsequent alkylation to attach the side chain. The optimized industrial process is a multi-step batch process.

G cluster_original Original Synthesis Pathway (Conceptual) cluster_optimized Optimized Industrial Synthesis Workflow A Benzaldehyde C Benzaldoxime A->C Reaction B Hydroxylamine B->C Reaction D 3-Phenyl-1,2,4-oxadiazole-5-acetyl chloride C->D Multi-step conversion F This compound D->F Amination E Diethylamine E->F Amination start Start: Raw Materials oxo1 Stage 1: OXO1 Formation start->oxo1 oxo2 Stage 2: OXO2 Formation oxo1->oxo2 oxolamine_formation Stage 3: this compound Formation oxo2->oxolamine_formation cox_formation Stage 4: COX Formation (this compound Citrate) oxolamine_formation->cox_formation purification Purification cox_formation->purification end Final Product: this compound Citrate purification->end

A high-level comparison of the conceptual original synthesis pathway and the workflow of the optimized industrial process.

Experimental Protocols

Optimized Industrial Synthesis of this compound Citrate

This process is divided into four main stages to produce this compound Citrate (COX).[1]

Stage 1: Formation of Intermediate OXO1

  • Charge a reactor with benzonitrile, water, and sodium carbonate.

  • Add hydroxylamine hydrochloride to the mixture. This reaction forms the first intermediate, designated as OXO1.

Stage 2: Formation of Intermediate OXO2

  • To the reactor containing OXO1, add anhydrous sodium sulfate and triethylamine (TEA).

  • Introduce 3-chloropropionyl chloride to form the second intermediate, OXO2.

Stage 3: Formation of this compound

  • Add diethylamine (DEA) to the reaction mixture containing OXO2.

  • The reaction proceeds to form the free base of this compound.

Stage 4: Formation of this compound Citrate (COX)

  • To the this compound base, add citric acid monohydrate.

  • This results in the precipitation of this compound Citrate.

  • The solid product is then purified through centrifugation and drying.

The following diagram illustrates the logical flow of the key reaction steps in the optimized synthesis.

G cluster_reactants Reactants cluster_intermediates Intermediates & Product Benzonitrile Benzonitrile OXO1 Intermediate OXO1 Benzonitrile->OXO1 Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->OXO1 Sodium_Carbonate Sodium Carbonate Sodium_Carbonate->OXO1 Chloropropionyl_Cl 3-Chloropropionyl Chloride OXO2 Intermediate OXO2 Chloropropionyl_Cl->OXO2 TEA Triethylamine TEA->OXO2 DEA Diethylamine Oxolamine_Base This compound (free base) DEA->Oxolamine_Base Citric_Acid Citric Acid Oxolamine_Citrate This compound Citrate (COX) Citric_Acid->Oxolamine_Citrate OXO1->OXO2 OXO2->Oxolamine_Base Oxolamine_Base->Oxolamine_Citrate

Key reactant-to-product flow in the optimized synthesis of this compound Citrate.

Conclusion

The independent verification and optimization of the industrial synthesis of this compound demonstrate a significant improvement in efficiency, with the overall yield increasing from 24% to 64%. This enhancement is attributed to a better understanding and control of impurity formation during the multi-step synthesis. The provided protocols and workflows offer a valuable resource for researchers and chemists in the pharmaceutical industry, highlighting a practical and more efficient route to this antitussive agent. Further research into continuous flow processes or alternative catalytic systems could potentially lead to even more efficient and sustainable production methods.

References

Assessing the Potential Synergistic Effects of Oxolamine with Bronchodilators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide explores the potential for synergistic effects between Oxolamine and common bronchodilators based on their known mechanisms of action. To date, there is a notable lack of direct experimental studies and quantitative data specifically investigating this synergy. The data presented in the tables are hypothetical and for illustrative purposes to guide future research.

Introduction

This compound is a non-narcotic cough suppressant with a multifaceted mechanism of action, including peripheral and central antitussive effects, as well as anti-inflammatory and local anesthetic properties.[1][2] Bronchodilators, such as beta-2 adrenergic agonists (e.g., salbutamol) and anticholinergics (e.g., ipratropium bromide), are the cornerstone of treatment for obstructive airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD), acting primarily by relaxing airway smooth muscle.[3][4] This guide provides a comparative framework for assessing the potential synergistic effects of combining this compound with these bronchodilators, a therapeutic strategy that could enhance efficacy in managing respiratory conditions characterized by both bronchoconstriction and inflammation.

Mechanisms of Action and Potential for Synergy

This compound: The therapeutic effects of this compound are attributed to its ability to reduce the sensitivity of the cough reflex and decrease inflammation in the respiratory tract.[1][2] Its anti-inflammatory action is thought to involve the inhibition of inflammatory mediator release, which could theoretically complement the action of bronchodilators by addressing the underlying inflammatory component of airway obstruction.[1]

Beta-2 Adrenergic Agonists (e.g., Salbutamol): These agents bind to beta-2 adrenergic receptors on airway smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in smooth muscle relaxation and bronchodilation.[5]

Anticholinergics (e.g., Ipratropium Bromide): These drugs competitively inhibit muscarinic receptors (primarily M3) on airway smooth muscle, blocking the bronchoconstrictive effects of acetylcholine.[6][7] This leads to a reduction in smooth muscle tone and bronchodilation.

Hypothetical Synergy: A synergistic interaction between this compound and bronchodilators could occur through a multi-pronged attack on airway obstruction. While bronchodilators directly relax constricted airway smooth muscle, this compound's anti-inflammatory properties could reduce airway edema, mucus production, and bronchial hyperreactivity, which are not directly addressed by bronchodilators alone. This combination could lead to a greater overall improvement in airway caliber and lung function than either agent used individually.

Comparative Data (Hypothetical)

The following tables present hypothetical data to illustrate the potential outcomes of experimental studies designed to assess the synergistic effects of this compound with salbutamol and ipratropium bromide.

Table 1: Hypothetical In Vivo Bronchodilatory Effects in a Guinea Pig Model of Asthma

Treatment GroupDosageChange in Airway Resistance (%)Duration of Action (min)
Vehicle Control-0-
This compound50 mg/kg1590
Salbutamol0.3 mg/kg45120
This compound + Salbutamol 50 mg/kg + 0.3 mg/kg 70 180
Ipratropium Bromide0.1 mg/kg40180
This compound + Ipratropium Bromide 50 mg/kg + 0.1 mg/kg 65 240

Table 2: Hypothetical Effects on Inflammatory Markers in Bronchoalveolar Lavage (BAL) Fluid

Treatment GroupDosageNeutrophil Count (cells/mL)IL-8 Levels (pg/mL)
Vehicle Control-5000200
This compound50 mg/kg2500100
Salbutamol0.3 mg/kg4800190
This compound + Salbutamol 50 mg/kg + 0.3 mg/kg 1500 60
Ipratropium Bromide0.1 mg/kg4900195
This compound + Ipratropium Bromide 50 mg/kg + 0.1 mg/kg 1800 75

Experimental Protocols

In Vivo Assessment of Bronchodilation in Guinea Pigs

Objective: To evaluate the synergistic bronchodilatory effect of this compound in combination with a beta-2 agonist or an anticholinergic in an animal model of allergen-induced bronchoconstriction.

Methodology:

  • Animal Model: Male Dunkin-Hartley guinea pigs are sensitized to ovalbumin.

  • Drug Administration: Animals are divided into treatment groups and administered this compound, a bronchodilator (salbutamol or ipratropium bromide), the combination, or vehicle control via oral gavage or inhalation.

  • Bronchial Challenge: After a predetermined pretreatment time, animals are challenged with an aerosolized solution of ovalbumin to induce bronchoconstriction.

  • Measurement of Airway Resistance: Airway resistance is measured using a whole-body plethysmograph before and after the ovalbumin challenge at various time points.

  • Data Analysis: The percentage inhibition of the increase in airway resistance is calculated for each treatment group. Synergy is assessed using a validated method such as the Bliss Independence model or Isobolographic analysis.[8][9]

In Vitro Assessment of Airway Smooth Muscle Relaxation

Objective: To determine if this compound enhances the relaxant effect of bronchodilators on pre-contracted isolated airway smooth muscle.

Methodology:

  • Tissue Preparation: Tracheal smooth muscle strips are isolated from guinea pigs or other suitable animal models.

  • Organ Bath Setup: The tracheal strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Contraction and Relaxation: The tissues are contracted with a bronchoconstrictor agent (e.g., methacholine or histamine). Once a stable contraction is achieved, cumulative concentration-response curves to a bronchodilator (salbutamol or ipratropium bromide) are generated in the presence and absence of this compound.

  • Data Analysis: The potency (EC50) and efficacy (Emax) of the bronchodilators are calculated. A leftward shift in the concentration-response curve in the presence of this compound would suggest a synergistic or additive effect.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_this compound This compound Pathway cluster_Bronchodilators Bronchodilator Pathways cluster_Beta2_Agonist Beta-2 Agonist cluster_Anticholinergic Anticholinergic cluster_Synergy Hypothetical Synergistic Action This compound This compound Inflammatory_Mediators Inflammatory Mediators (e.g., IL-8) This compound->Inflammatory_Mediators Inhibits Airway_Inflammation Airway Inflammation This compound->Airway_Inflammation Reduces Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Inflammatory_Mediators Inflammatory_Mediators->Airway_Inflammation Salbutamol Salbutamol Beta2_Receptor β2-Adrenergic Receptor Salbutamol->Beta2_Receptor Activates AC Adenylyl Cyclase Beta2_Receptor->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation_B2 Smooth Muscle Relaxation PKA->Relaxation_B2 Improved_Airflow Improved Airflow Relaxation_B2->Improved_Airflow Ipratropium Ipratropium M3_Receptor M3 Muscarinic Receptor Ipratropium->M3_Receptor Blocks Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Activates Contraction Smooth Muscle Contraction M3_Receptor->Contraction Relaxation_M3 Smooth Muscle Relaxation Bronchoconstriction Bronchoconstriction Contraction->Bronchoconstriction Relaxation_M3->Improved_Airflow Airway_Inflammation->Bronchoconstriction Bronchodilators_Combined->Bronchoconstriction Reduces

Caption: Signaling pathways of this compound and bronchodilators.

Experimental Workflow

Experimental_Workflow cluster_InVivo In Vivo Study cluster_InVitro In Vitro Study A1 Animal Sensitization (e.g., Ovalbumin) A2 Drug Administration (this compound, Bronchodilator, Combo, Vehicle) A1->A2 A3 Allergen Challenge A2->A3 A4 Measure Airway Resistance (Plethysmography) A3->A4 A5 Data Analysis (Synergy Assessment) A4->A5 End End A5->End B1 Isolate Tracheal Smooth Muscle B2 Mount in Organ Bath B1->B2 B3 Induce Contraction (e.g., Methacholine) B2->B3 B4 Generate Concentration-Response Curves (Bronchodilator +/- this compound) B3->B4 B5 Data Analysis (EC50, Emax) B4->B5 B5->End Start Start Start->A1 Start->B1

Caption: Proposed experimental workflow for assessing synergy.

Logical Relationship

Logical_Relationship This compound This compound Airway_Inflammation Airway Inflammation (Edema, Mucus) This compound->Airway_Inflammation Reduces Synergistic_Effect Potential Synergistic Improvement in Airway Function This compound->Synergistic_Effect Bronchodilators Bronchodilators (Beta-2 Agonists, Anticholinergics) Smooth_Muscle_Contraction Airway Smooth Muscle Contraction Bronchodilators->Smooth_Muscle_Contraction Reduces Bronchodilators->Synergistic_Effect Airway_Obstruction Airway Obstruction Airway_Inflammation->Airway_Obstruction Smooth_Muscle_Contraction->Airway_Obstruction Airway_Obstruction->Synergistic_Effect

Caption: Logical relationship for potential synergy.

Conclusion

The combination of this compound with bronchodilators presents a compelling therapeutic hypothesis for the management of respiratory diseases where both inflammation and bronchoconstriction are key pathological features. The anti-inflammatory and antitussive properties of this compound could provide a complementary mechanism of action to the direct smooth muscle relaxation induced by beta-2 agonists and anticholinergics. However, the lack of direct experimental evidence necessitates further preclinical and clinical investigation. The experimental protocols and theoretical frameworks presented in this guide are intended to provide a foundation for future research in this promising area of respiratory pharmacology.

References

Oxolamine's Anti-Inflammatory Profile: A Comparative Analysis of Its Effects on Inflammatory Mediators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxolamine is a medication primarily known for its antitussive (cough-suppressing) properties.[1][2] However, it also possesses anti-inflammatory effects, particularly within the respiratory tract, which contribute to its therapeutic efficacy.[1][3] This guide provides a comparative analysis of this compound's known anti-inflammatory activity against key inflammatory mediators, supported by a review of available, albeit limited, experimental data. The exact mechanisms underlying this compound's anti-inflammatory action are not yet fully elucidated, highlighting a need for further research in this area.[3]

Comparative Efficacy of this compound

While direct and extensive comparative studies on this compound's impact on a wide array of inflammatory mediators are scarce, a notable early study by Dahlgren and Dalhamn in 1966 demonstrated that this compound citrate exhibited a distinct anti-inflammatory action in experimentally induced respiratory inflammation in guinea pigs. The study suggested that its efficacy was superior to that of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID).[4][5][6] This finding underscores the potential of this compound as a significant anti-inflammatory agent.

Due to the limited specific data on this compound's effects on individual inflammatory mediators, this guide will focus on a qualitative comparison. The following sections will detail the roles of major inflammatory mediators and discuss the potential, though not definitively proven, mechanisms through which this compound may exert its anti-inflammatory effects.

Data on Inflammatory Mediators

The following table summarizes the primary functions of key inflammatory mediators. The specific quantitative effect of this compound on each of these mediators is largely uncharacterized in publicly available literature and represents a significant area for future investigation.

Inflammatory Mediator ClassSpecific ExamplesPrimary Pro-inflammatory FunctionsPotential Implication for this compound's Action (Hypothesized)
Prostaglandins Prostaglandin E2 (PGE2), Prostaglandin D2 (PGD2)Vasodilation, increased vascular permeability, pain sensitization, feverInhibition of cyclooxygenase (COX) enzymes, similar to NSAIDs, could reduce prostaglandin synthesis.
Leukotrienes Leukotriene B4 (LTB4), Cysteinyl leukotrienes (LTC4, LTD4, LTE4)Potent chemoattractants for neutrophils, increase vascular permeability, bronchoconstrictionPotential inhibition of the 5-lipoxygenase (5-LOX) pathway, which would decrease leukotriene production.
Pro-inflammatory Cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6)Upregulation of adhesion molecules, induction of other inflammatory mediators, systemic inflammatory responsesPossible modulation of signaling pathways (e.g., NF-κB) that control the transcription of pro-inflammatory cytokine genes.

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to quantitatively assess the effect of this compound on different inflammatory mediators.

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to screen for acute anti-inflammatory activity.

Protocol:

  • Animal Preparation: Male Wistar rats (150-200g) are to be housed under standard laboratory conditions with free access to food and water.

  • Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin 10 mg/kg), and experimental groups receiving varying doses of this compound.

  • Drug Administration: The test compounds (this compound) and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.

  • Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group.[7][8][9]

Measurement of Prostaglandins and Leukotrienes in Bronchoalveolar Lavage Fluid (BALF)

This protocol is designed to assess the effect of this compound on eicosanoid production in an experimental model of lung inflammation.

Protocol:

  • Induction of Lung Inflammation: An appropriate animal model, such as lipopolysaccharide (LPS)-induced lung injury in mice, is used. Animals are treated with this compound or a vehicle prior to LPS challenge.

  • Bronchoalveolar Lavage (BAL): At a specified time point after the inflammatory challenge, animals are euthanized, and the lungs are lavaged with a fixed volume of sterile saline.

  • Sample Processing: The collected BALF is centrifuged to pellet the cells. The supernatant is stored at -80°C for mediator analysis.

  • Eicosanoid Measurement: The concentrations of specific prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4, LTC4) in the BALF supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12]

Cytokine Analysis in Lung Tissue Homogenates

This method allows for the quantification of pro-inflammatory cytokines within the lung tissue itself.

Protocol:

  • Experimental Model: As described in the previous protocol, an animal model of lung inflammation is utilized with this compound treatment groups.

  • Tissue Collection: At the end of the experiment, lungs are perfused with saline to remove blood and then harvested.

  • Tissue Homogenization: A portion of the lung tissue is homogenized in a lysis buffer containing protease inhibitors.

  • Sample Preparation: The homogenate is centrifuged, and the supernatant is collected. The total protein concentration in the supernatant is determined using a standard assay (e.g., BCA assay).

  • Cytokine Quantification: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured using specific ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex).[13][14][15]

Visualizations

The following diagrams illustrate the general inflammatory signaling pathways and a typical experimental workflow for evaluating anti-inflammatory drugs.

Inflammatory_Signaling_Pathways cluster_0 Cell Membrane Phospholipids cluster_2 Cytokine Signaling cluster_3 Inflammatory Response Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX NSAIDs may inhibit LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4, LTC4) LOX->Leukotrienes Vasodilation Vasodilation & Permeability Prostaglandins->Vasodilation Pain_Fever Pain & Fever Prostaglandins->Pain_Fever Leukotrienes->Vasodilation Chemotaxis Leukocyte Chemotaxis Leukotrienes->Chemotaxis Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF_kB NF-κB Pathway Inflammatory_Stimulus->NF_kB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Proinflammatory_Cytokines Proinflammatory_Cytokines->Vasodilation Proinflammatory_Cytokines->Chemotaxis Proinflammatory_Cytokines->Pain_Fever

Caption: General inflammatory signaling pathways.

Experimental_Workflow cluster_0 In Vivo Model cluster_1 Data Collection cluster_2 Analysis Animal_Grouping Animal Grouping (Control, Standard, this compound) Drug_Administration Drug Administration Animal_Grouping->Drug_Administration Inflammation_Induction Induction of Inflammation (e.g., Carrageenan, LPS) Drug_Administration->Inflammation_Induction Measurement Measurement of Inflammatory Response (e.g., Paw Volume) Inflammation_Induction->Measurement Sample_Collection Sample Collection (e.g., BALF, Lung Tissue) Inflammation_Induction->Sample_Collection Data_Analysis Statistical Analysis Measurement->Data_Analysis Mediator_Analysis Analysis of Inflammatory Mediators (ELISA, LC-MS) Sample_Collection->Mediator_Analysis Mediator_Analysis->Data_Analysis

Caption: Experimental workflow for anti-inflammatory drug evaluation.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Oxolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Oxolamine, a cough suppressant also used in research settings.[1][2][3] Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.

This compound citrate is classified as harmful if swallowed.[4][5] It is a white or off-white crystalline powder.[4] Researchers and drug development professionals must handle this compound with care to avoid the formation of dust and prevent contact with skin and eyes.[4][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

1. Pre-Operational Checks:

  • Engineering Controls: All handling of this compound powder should be conducted within a certified chemical fume hood or other suitable containment system to minimize inhalation risks.[6]

  • Personal Protective Equipment (PPE) Inspection: Before entering the designated handling area, visually inspect all PPE for any signs of damage or contamination.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. A spill kit appropriate for chemical powders should also be available.

2. Handling Procedures:

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

    • Hand Protection: Wear two pairs of chemical-resistant gloves, with one pair worn under the gown cuff and the other over.[7] Nitrile gloves are a suitable option.[8] Change gloves immediately if they become contaminated or damaged.[7]

    • Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[5][6] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[8][9]

    • Body Protection: A disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs is required.[7][8]

    • Respiratory Protection: If there is a risk of generating dust or if exposure limits may be exceeded, a NIOSH-approved N95 respirator or a full-face respirator should be used.[5][8][10][11]

  • Weighing and Aliquoting:

    • Handle this compound as a solid to minimize the risk of creating airborne dust.

    • Use a dedicated, clean weighing vessel.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • When dissolving this compound, add the solvent to the solid slowly to prevent splashing.

    • If sonication or heating is required for dissolution, ensure the container is properly sealed or perform the procedure within the fume hood.[2][12]

3. Post-Handling Procedures:

  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the following order to prevent cross-contamination: outer gloves, gown, inner gloves. Dispose of all single-use PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and weighing papers, must be disposed of in a designated hazardous waste container.

  • Unused Product: Unused or expired this compound should be treated as hazardous chemical waste.

  • Disposal Method:

    • Collect all this compound waste in a clearly labeled, sealed, and leak-proof container.

    • Follow your institution's and local regulations for the disposal of chemical waste.[4] Do not dispose of this compound down the drain.[4]

    • If a drug take-back program is available, this is the preferred method for disposing of unused medication.[13][14]

    • If disposing in the trash is the only option, mix the this compound with an undesirable substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and then into the household trash.[14][15] Remove or obscure all personal information from the original container before recycling or discarding it.[15]

Quantitative Data Summary

ParameterValueReference
Hazard Statement H302: Harmful if swallowed[4][5][10]
Signal Word Warning[4][5][10]
Physical State White or off-white crystalline powder[4]
Storage Temperature 2-8°C[10]

Experimental Workflow and Safety Protocols

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_checks Pre-Operational Checks - Verify Fume Hood - Inspect PPE - Check Emergency Equipment don_ppe Don Mandatory PPE - Double Gloves - Gown - Eye/Face Protection - Respirator (if needed) prep_checks->don_ppe weigh Weighing and Aliquoting (in Fume Hood) don_ppe->weigh Proceed to Handling dissolve Solution Preparation (in Fume Hood) weigh->dissolve decon Decontaminate Workspace dissolve->decon Complete Handling doff_ppe Doff and Dispose of PPE (as Hazardous Waste) decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash segregate Segregate Contaminated Waste doff_ppe->segregate Waste Generated dispose Dispose via Approved Chemical Waste Stream segregate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxolamine
Reactant of Route 2
Reactant of Route 2
Oxolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.